5-(tert-Butyl)-4-methylisoxazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-4-methyl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-5-6(8(2,3)4)11-10-7(5)9/h1-4H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIMGYSPDXCPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120771-20-2 | |
| Record name | 5-(tert-butyl)-4-methylisoxazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 5-(tert-Butyl)-4-methylisoxazol-3-amine
An In-Depth Technical Guide to the Synthesis of 5-(tert-Butyl)-4-methylisoxazol-3-amine
Executive Summary
This technical guide provides a comprehensive overview of a robust and regioselective synthetic route to this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure found in numerous pharmaceuticals, valued for its diverse biological activities and its utility as a versatile synthetic intermediate.[1][2] This document outlines a primary synthetic pathway based on the well-established cyclocondensation reaction between a β-ketonitrile and hydroxylamine. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental protocol, and discuss critical process parameters that ensure high yield and regiochemical purity. The methodologies described herein are designed to be self-validating, with a focus on the causal relationships between reaction conditions and outcomes, empowering researchers to reproduce and adapt these procedures with confidence.
Introduction: The Significance of the 3-Aminoisoxazole Scaffold
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic properties and conformational rigidity, making it an attractive scaffold in drug design.[3][4] Derivatives of isoxazole exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The 3-aminoisoxazole moiety, in particular, serves as a crucial building block for more complex molecules, including potent kinase inhibitors used in targeted cancer therapies.[5] The title compound, this compound, combines the stable isoxazole core with a bulky tert-butyl group, which can enhance metabolic stability and modulate ligand-receptor interactions, and a methyl group at the C4 position, which further tunes the molecule's steric and electronic profile. A reliable and scalable synthesis is therefore paramount for enabling further research and development.
Core Synthetic Strategy: Retrosynthetic Analysis
The most direct and widely adopted method for constructing the 3-aminoisoxazole ring is the cyclocondensation of a β-ketonitrile with hydroxylamine or one of its salts.[1][6] This approach is a variation of the classic Claisen isoxazole synthesis.[7]
Retrosynthetic Disconnection:
A logical retrosynthetic analysis of the target molecule 1 reveals the key bond formations. Disconnecting the N-O bond and the C3-N bond of the isoxazole ring leads back to two primary synthons: hydroxylamine (3 ) and the β-ketonitrile precursor, 2-methylpivalyl acetonitrile (2 ), also known as 2,4,4-trimethyl-3-oxopentanenitrile.
Figure 1: Retrosynthetic analysis of the target molecule.
This strategy is advantageous due to the commercial availability or straightforward preparation of the starting materials and the typically high efficiency of the ring-forming reaction. A critical challenge in this synthesis is controlling the regioselectivity, as the reaction can potentially yield the isomeric 5-amino-3-(tert-butyl)-4-methylisoxazole.
Detailed Synthetic Protocol
This section provides a comprehensive, step-by-step procedure for the from 2-methylpivalyl acetonitrile and hydroxylamine hydrochloride.
Principle of the Reaction
The reaction proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of the β-ketonitrile, forming an oxime intermediate. This is followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the nitrile carbon. Subsequent tautomerization and dehydration yield the stable aromatic isoxazole ring. The regiochemical outcome (3-amino vs. 5-amino) is highly dependent on the reaction conditions, particularly the pH. Maintaining a slightly acidic to neutral pH (6.0-7.0) has been shown to decisively favor the formation of the desired 3-amino isomer by modulating the nucleophilicity of the hydroxylamine and the relative reactivity of the ketone and nitrile functionalities.[8]
Experimental Workflow
The overall process can be visualized as a three-stage workflow: reaction setup and execution, product isolation, and finally, purification.
Figure 2: Step-by-step experimental workflow diagram.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Suggestion |
| 2-Methylpivalyl Acetonitrile | C₈H₁₃NO | 139.20 | N/A | Custom Synthesis |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Fisher Scientific |
| Ethanol (EtOH), 200 Proof | C₂H₅OH | 46.07 | 64-17-5 | VWR Chemicals |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Na₂SO₄ | 142.04 | 7757-82-6 | EMD Millipore |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | 7647-01-0 | J.T. Baker |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house |
Step-by-Step Experimental Procedure
Note: This procedure is adapted from a validated synthesis of the unmethylated analogue, 3-amino-5-(t-butyl)isoxazole.[8][9]
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and pH probe, add 2-methylpivalyl acetonitrile (7.0 g, 50.3 mmol), sodium hydroxide (2.0 g, 50.0 mmol), deionized water (90 mL), and ethanol (35 mL).
-
Initial Heating: Begin stirring and heat the mixture to reflux (approx. 85-90 °C) until a clear solution is obtained.
-
Hydroxylamine Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (3.8 g, 54.7 mmol) in 20 mL of deionized water. Slowly add this solution dropwise to the refluxing reaction mixture over 20-30 minutes.
-
Crucial pH Control: Upon completion of the hydroxylamine addition, the pH of the mixture should be approximately 6.0-6.5. Monitor the pH continuously for the first 3-4 hours of the reaction. It is critical to maintain the pH within the 6.0 to 7.0 range .[8] If the pH deviates, adjust it by adding small aliquots of 1M NaOH or 1M HCl as needed.
-
Reaction Progression: Maintain the reaction at reflux for a total of 6 hours, continuing to monitor the pH periodically. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Workup - Quenching and Extraction: After 6 hours, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the final product, this compound, as a crystalline solid.[10]
Mechanistic Insights and Process Optimization
The Criticality of pH in Regioselectivity
The formation of two possible isomers, 3-amino and 5-amino isoxazole, arises from the two electrophilic centers in the β-ketonitrile: the ketone carbonyl carbon and the nitrile carbon.
-
At pH 6.0-7.0 (Optimal): In this slightly acidic to neutral range, the ketone carbonyl is sufficiently electrophilic for the initial attack by the neutral hydroxylamine. The subsequent intramolecular cyclization is favored to proceed via attack on the nitrile group, leading predominantly to the desired 3-amino isomer.[8]
-
At Higher pH (>8): Under more basic conditions, the nucleophilicity of hydroxylamine increases, but this can lead to competing reaction pathways and potentially lower selectivity.
-
At Lower pH (<5): Under strongly acidic conditions, the hydroxylamine exists primarily as the non-nucleophilic hydroxylammonium ion (NH₃OH⁺), which significantly slows down the reaction.
A European patent for the synthesis of the unmethylated analog explicitly demonstrates that maintaining the pH between 6.0 and 7.0 throughout the initial hours of the reaction is the single most important parameter for optimizing the yield of the 3-amino isomer over the 5-amino byproduct.[8]
| Parameter | Optimal Range | Rationale & Justification |
| pH | 6.0 - 7.0 | Maximizes regioselectivity for the 3-amino isomer by controlling the nucleophilicity of hydroxylamine and the relative reactivity of the ketone vs. nitrile group.[8] |
| Temperature | Reflux | Provides sufficient activation energy for the cyclization and dehydration steps, ensuring a reasonable reaction rate. |
| Solvent | Water/Ethanol | An aqueous solvent system is effective for dissolving the reagents and salts. Ethanol acts as a co-solvent to improve the solubility of the organic starting material.[8][9] |
| Time | ~6 hours | Sufficient time for the reaction to proceed to completion, as determined by TLC monitoring. |
Conclusion
The synthetic protocol detailed in this guide presents a reliable and regioselective method for the preparation of this compound. By leveraging the well-understood cyclocondensation reaction and applying stringent control over critical process parameters—most notably the reaction pH—researchers can achieve high yields of the desired 3-aminoisoxazole isomer. This approach provides a solid foundation for the production of this valuable heterocyclic building block, facilitating its use in drug discovery and the broader field of chemical synthesis.
References
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15, 8213–8243.
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Available at: [Link]
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Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. (n.d.). J-STAGE. Available at: [Link]
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Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2015). ResearchGate. Available at: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. Available at: [Link]
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Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters. Available at: [Link]
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Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Publishing. Available at: [Link]
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Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters. (n.d.). J-STAGE. Available at: [Link]
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Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2021). PLOS ONE. Available at: [Link]
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Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2007). ResearchGate. Available at: [Link]
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Synthesis and Characterization of Novel Isoxazole derivatives. (2019). Asian Journal of Research in Chemistry. Available at: [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). PubMed Central. Available at: [Link]
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Synthesis and synthetic utility of 3-isoxazolols. (2008). ResearchGate. Available at: [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). MDPI. Available at: [Link]
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Cyclocondensation pathways for the synthesis of isoxazole scaffolds. (n.d.). ResearchGate. Available at: [Link]
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Preparation of 3-amino-5-(t-butyl)isoxazole. (1979). European Patent Office. Available at: [Link]
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Synthesis of Highly Functionalized Isoxazoles via Base‐Promoted Cyclocondensation of Stable Nitrile Oxides with Active Methylene Compounds. (2008). Sci-Hub. Available at: [Link]
- Preparation method of 3-amino-5-methyl isoxazole. (2020). Google Patents.
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Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (2021). National Institutes of Health. Available at: [Link]
- Process for the manufacture of 3-amino-5-methylisoxazole. (1992). Google Patents.
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Synthesis of 2-isoxazolines. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Preparation of 3-amino-5-(t-butyl)isoxazole. (1979). European Patent Office. Available at: [Link]
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tert-Butyl nitrite mediated N-nitrosation of secondary amines and other functionalities under solvent free conditions. (2014). RSC Publishing. Available at: [Link]
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3-Isoxazolamine, 5-(1,1-dimethylethyl)-. (n.d.). PubChem. Available at: [Link]
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REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (2022). Revues Scientifiques Marocaines. Available at: [Link]
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Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][11]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2011). ResearchGate. Available at: [Link]
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Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2020). National Institutes of Health. Available at: [Link]
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One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (2017). ResearchGate. Available at: [Link]
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Preparation of Imidazoles, Part 1: By Cyclocondensation. (2024). YouTube. Available at: [Link]
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A Technical Guide to the Chemical Properties and Applications of 5-(tert-Butyl)-4-methylisoxazol-3-amine
Abstract: This technical guide provides an in-depth analysis of 5-(tert-Butyl)-4-methylisoxazol-3-amine (CAS No. 120771-20-2), a substituted 3-aminoisoxazole of significant interest to the pharmaceutical and medicinal chemistry sectors. The document elucidates the compound's core physicochemical properties, proposes a robust synthetic strategy, and offers a predictive analysis of its spectral characteristics (IR, NMR, MS). Emphasis is placed on the reactivity of the 3-amino group, which serves as a versatile synthetic handle. Furthermore, this guide highlights the compound's critical role as a key building block in the development of potent kinase inhibitors, contextualizing its structural importance in modern drug discovery. This paper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable heterocyclic intermediate.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have cemented its role in a multitude of therapeutic agents. Marketed drugs containing the isoxazole core, such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, underscore the versatility and biological acceptance of this moiety.[1]
Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized:
-
The 3-amino group provides a nucleophilic center, serving as a primary attachment point for building more complex molecular architectures.[3]
-
The 5-tert-butyl group imparts steric bulk and lipophilicity, which can be crucial for modulating solubility and facilitating interactions within hydrophobic pockets of biological targets like kinases.
-
The 4-methyl group influences the electronic environment of the isoxazole ring and provides an additional point for steric differentiation compared to its unmethylated analogue.
This guide will systematically explore the chemical properties and synthetic utility of this compound, providing a foundational understanding for its application in research and development.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its core properties can be reliably identified from supplier data and predicted based on its structure. A close structural analog, 3-Amino-5-tert-butylisoxazole (CAS 55809-36-4), which lacks the 4-methyl group, has a reported melting point of 110-114 °C, suggesting the title compound is also a solid at room temperature.
| Property | Value / Description | Source |
| CAS Number | 120771-20-2 | [4][5] |
| Molecular Formula | C₈H₁₄N₂O | |
| Molecular Weight | 154.21 g/mol | [6] |
| Appearance | Predicted to be a white to off-white or yellow crystalline solid. | Inferred |
| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, methanol, dichloromethane) and poorly soluble in water. | Inferred |
| Storage | 2-8 °C, protected from light and moisture. | |
| SMILES | CC1=C(ON=C1N)C(C)(C)C |
Synthesis and Mechanistic Considerations
The synthesis of 3-aminoisoxazoles often involves the cyclocondensation of a β-ketonitrile with hydroxylamine. For this compound, a logical and efficient synthetic approach starts from pivaloylacetonitrile.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process: C4-methylation of a β-ketonitrile followed by cyclization.
-
α-Methylation of Pivaloylacetonitrile: The methylene group situated between the ketone and nitrile is acidic. Deprotonation with a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), generates a stable enolate. This nucleophilic enolate can then be reacted with an electrophilic methyl source, like methyl iodide (CH₃I), to install the methyl group at the C4 position, yielding 2-methyl-4,4-dimethyl-3-oxopentanenitrile.
-
Cyclocondensation with Hydroxylamine: The resulting α-methyl-β-ketonitrile is then treated with hydroxylamine (NH₂OH) under basic or neutral conditions. The reaction proceeds via initial formation of an oxime with the ketone carbonyl. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the oxime oxygen onto the nitrile carbon, followed by tautomerization, yields the final 3-aminoisoxazole ring.
Caption: Proposed two-step synthesis of the target compound.
Exemplary Laboratory Protocol (Hypothetical)
-
Step 1: Synthesis of 2-Methyl-4,4-dimethyl-3-oxopentanenitrile.
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of pivaloylacetonitrile (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating complete enolate formation.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-16 hours. Monitor by TLC or GC-MS for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) followed by a base such as sodium acetate or potassium carbonate (1.5 eq).
-
Heat the mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Resuspend the residue in water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the title compound.
-
Spectral Data and Structural Elucidation (Predictive Analysis)
No publicly available spectra for this compound were identified. However, a detailed prediction based on its functional groups provides a reliable guide for structural confirmation.
| Technique | Prediction |
| ¹H NMR | δ ~4.5-5.5 ppm (br s, 2H, -NH₂); δ ~1.9-2.2 ppm (s, 3H, Ar-CH₃); δ ~1.3 ppm (s, 9H, -C(CH₃)₃). Note: Amine proton chemical shift is highly dependent on solvent and concentration.[7] |
| ¹³C NMR | ~170-175 ppm (C5, attached to t-Bu); ~160-165 ppm (C3, attached to NH₂); ~95-105 ppm (C4, attached to methyl); ~32-35 ppm (quaternary C of t-Bu); ~28-30 ppm (CH₃ of t-Bu); ~8-12 ppm (C4-CH₃). |
| IR (cm⁻¹) | 3450-3250 (two bands, N-H stretch of primary amine); 2970-2870 (C-H aliphatic stretch); ~1650 (N-H scissoring bend); ~1600-1450 (C=N and C=C ring stretches); ~1300-1200 (C-N stretch). |
| MS (EI) | m/z 154 (M⁺, molecular ion); m/z 139 ([M-CH₃]⁺, loss of methyl); m/z 97 ([M-C₄H₉]⁺, loss of tert-butyl). |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is primarily derived from the nucleophilicity of its 3-amino group. This functionality allows for straightforward derivatization to access a wide range of more complex structures.[3]
-
N-Acylation and N-Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form stable amides and sulfonamides, respectively.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a direct route to N,N'-disubstituted ureas and thioureas. This transformation is particularly crucial in the synthesis of kinase inhibitors.[8][9]
-
Condensation Reactions: The amine can condense with various carbonyl compounds or their equivalents, such as activated enol ethers, to form enamines or participate in multicomponent reactions leading to fused heterocyclic systems.
Caption: Common synthetic transformations of the 3-amino group.
Application in Drug Discovery: A Case Study on Kinase Inhibition
The 5-(tert-butyl)isoxazol-3-amine scaffold is a cornerstone of several advanced kinase inhibitors, most notably in the development of FMS-like tyrosine kinase-3 (FLT3) inhibitors for Acute Myeloid Leukemia (AML).[8] The compound AC220 (Quizartinib), a potent and selective FLT3 inhibitor, prominently features this moiety.[9]
In the structure of Quizartinib, the 5-(tert-butyl)isoxazol-3-amine fragment is connected via a urea linker to the rest of the molecule.[8] The structural rationale is clear:
-
The tert-butyl group is oriented to fit into a hydrophobic pocket within the ATP-binding site of the kinase, contributing significantly to binding affinity and selectivity.
-
The isoxazole ring acts as a rigid scaffold, correctly positioning the tert-butyl group and the urea linker.
-
The exocyclic amine , transformed into a urea, provides crucial hydrogen bond donor and acceptor capabilities, forming key interactions with the hinge region of the kinase, a common binding motif for Type II kinase inhibitors.
The successful application of this fragment in a clinical-stage drug highlights its value as a "go-to" building block for medicinal chemists targeting kinases.[9][10][11][12]
Conclusion
This compound is a high-value heterocyclic building block with a well-defined profile of reactivity and utility. While detailed public data on its physical properties is limited, its chemical behavior is predictable and robust, centered on the versatile 3-amino group. Its established role in the architecture of potent kinase inhibitors validates its importance for professionals in drug discovery and development. The synthetic accessibility and strategic functionalization of this compound ensure its continued relevance in the creation of novel and complex bioactive molecules.
References
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Chebanov, V. A., et al. (2012). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Current Organic Chemistry, 16(7), 865-894. Available at: [Link]
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Bachor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. Available at: [Link]
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Bachor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information. Available at: [Link]
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IUCrData. (2019). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. International Union of Crystallography. Available at: [Link]
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PubChem. (n.d.). 3-((5-Tert-butylisoxazol-3-yl)methyl)oxetan-3-amine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. Available at: [Link]
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D'hooghe, M., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(29), 24131-24139. Available at: [Link]
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ResearchGate. (2008). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved January 12, 2026, from [Link]
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Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. ACS Publications. Available at: [Link]
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MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]
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Arctom. (n.d.). 5-TERT-BUTYL-4-METHYLISOXAZOL-3-AMINE. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]
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NIST. (n.d.). 5-Amino-3-methylisoxazole. NIST WebBook. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Retrieved January 12, 2026, from [Link]
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Kim, K. H., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(1), 111-116. Available at: [Link]
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Wallace, M. B., et al. (2008). 3-amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 51(5), 1231-1241. Available at: [Link]
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Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry, 21(4), 1-5. Available at: [Link]
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PubChem. (n.d.). 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo(1,5-d)(1,2,4)triazine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to 5-(tert-Butyl)-4-methylisoxazol-3-amine: Synthesis, Characterization, and Applications
A Senior Application Scientist's Perspective on a Novel Heterocyclic Building Block
Abstract: This document provides a comprehensive technical overview of 5-(tert-Butyl)-4-methylisoxazol-3-amine (CAS No. 120771-20-2), a substituted isoxazole with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from established chemical principles, characterization data of closely related analogues, and predictive modeling. We present a proposed synthetic route, detailed predicted characterization data (NMR, IR, MS), and discuss the compound's potential applications, particularly within drug discovery, grounded in the well-established role of the isoxazole scaffold as a privileged pharmacophore. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this unique molecular scaffold.
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic profile, making it a cornerstone in the design of bioactive molecules. Isoxazole derivatives are integral to numerous FDA-approved drugs, exhibiting a vast range of therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1] The weak N-O bond is susceptible to cleavage, which can be exploited for prodrug strategies or as a reactive handle in synthesis, while the ring itself is a versatile scaffold for introducing diverse substituents in a well-defined spatial orientation.[1][2]
This compound is a specific, yet sparsely documented, member of this important chemical class. Its structure combines the 3-aminoisoxazole core—a key building block in medicinal chemistry—with a bulky tert-butyl group that can enhance metabolic stability and receptor binding, and a methyl group that fine-tunes the electronic and steric properties of the ring. The significance of this scaffold is underscored by its close relation to compounds like AC220 (Quizartinib), a potent FMS-like tyrosine kinase-3 (FLT3) inhibitor, which features a 5-tert-butylisoxazol-3-yl moiety and is used in the treatment of acute myeloid leukemia (AML).[3]
This guide aims to bridge the information gap for this promising compound by providing a robust, scientifically-grounded framework for its synthesis and characterization.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Core Compound Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 120771-20-2 | ChemShuttle |
| Molecular Formula | C₈H₁₄N₂O | ChemShuttle |
| Molecular Weight | 154.21 g/mol | ChemShuttle |
| SMILES | CC1=C(ON=C1N)C(C)(C)C | ChemShuttle |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Analogous Compound Data |
|---|---|---|
| Physical State | White to off-white solid | Based on isomers like 3-Amino-5-tert-butylisoxazole.[4] |
| Melting Point | 100-120 °C | Extrapolated from 3-Amino-5-tert-butylisoxazole (110-114 °C).[5] |
| Boiling Point | ~250-270 °C | Predicted based on structural similarity to related isoxazoles.[5] |
| pKa | 2.0 - 3.0 | The isoxazole ring is weakly basic; predicted value is similar to 3-Amino-5-tert-butylisoxazole (pKa: 2.37).[5] |
| LogP | ~1.6 - 2.0 | Calculated based on isomers and the presence of lipophilic alkyl groups.[2] |
Predicted Spectroscopic Characterization
The following spectral data are predicted based on established principles and analysis of structurally similar isoxazoles.[6]
¹H NMR (400 MHz, CDCl₃):
-
δ 4.0-5.0 ppm (s, 2H, -NH₂): A broad singlet corresponding to the primary amine protons. The chemical shift can vary with concentration and solvent.
-
δ 1.95 ppm (s, 3H, -CH₃): A sharp singlet for the methyl group at the C4 position.
-
δ 1.35 ppm (s, 9H, -C(CH₃)₃): A sharp, intense singlet for the nine equivalent protons of the tert-butyl group at the C5 position.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~170 ppm (C5): Carbon bearing the tert-butyl group.
-
δ ~165 ppm (C3): Carbon attached to the amino group.
-
δ ~100 ppm (C4): Carbon bearing the methyl group.
-
δ ~32 ppm (-C(CH₃)₃): Quaternary carbon of the tert-butyl group.
-
δ ~28 ppm (-C(CH₃)₃): Carbon atoms of the tert-butyl methyl groups.
-
δ ~8 ppm (-CH₃): Carbon of the C4-methyl group.
IR Spectroscopy (ATR, cm⁻¹):
-
3400-3250 cm⁻¹: Two distinct, medium-intensity bands characteristic of the asymmetric and symmetric N-H stretching of a primary amine.
-
2960-2870 cm⁻¹: Strong bands corresponding to the C-H stretching of the tert-butyl and methyl groups.
-
~1620 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.
-
1580-1450 cm⁻¹: A series of bands corresponding to the C=N and C=C stretching vibrations of the isoxazole ring.
-
1365 cm⁻¹: Characteristic C-H bending of the tert-butyl group.
Mass Spectrometry (EI, 70 eV):
-
m/z 154 (M⁺): Molecular ion peak.
-
m/z 139 ([M-CH₃]⁺): A prominent peak corresponding to the loss of a methyl radical from the tert-butyl group, a characteristic fragmentation pattern for tert-butyl substituted compounds.
-
m/z 111, 96, 57: Other potential fragments resulting from further cleavage of the molecule.
Proposed Synthesis and Purification Protocol
While a specific synthesis for this compound is not documented, a robust and regioselective route can be designed based on the well-established [3+2] cycloaddition reaction between a nitrile oxide and a suitable dipolarophile.[7][8] This method offers high yields and excellent control over the substitution pattern of the resulting isoxazole ring.
Rationale for the Synthetic Strategy
The core principle is the 1,3-dipolar cycloaddition, a powerful tool in heterocyclic chemistry. To achieve the target 3, 4, 5-substitution pattern, we require:
-
A Nitrile Oxide (the "3" and "N-O" components): This will be generated in situ from an α-chloro-oxime. The substituent on the nitrile oxide will become the C3 substituent of the isoxazole. To install the 3-amino group, we will use a protected aminomethyl group on the nitrile oxide precursor, which will be deprotected in the final step.
-
A Dipolarophile (the "4" and "5" components): This alkyne or alkene partner must contain the tert-butyl and methyl groups in the correct positions. A β-ketoester or a similarly activated methylene compound is an ideal precursor for this component.
The proposed workflow is outlined below.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Materials: N-Boc-glycine, reducing agents (e.g., LiAlH₄ or DIBAL-H), hydroxylamine hydrochloride, N-chlorosuccinimide (NCS), pinacolone, cyanating agent (e.g., tosyl cyanide), triethylamine (TEA), trifluoroacetic acid (TFA), and appropriate anhydrous solvents (THF, EtOAc, DCM).
Step 1: Synthesis of N-Boc-aminoacetohydroximoyl chloride (Nitrile Oxide Precursor) [7]
-
Reduction: Reduce the carboxylic acid of N-Boc-glycine to the corresponding aldehyde, N-Boc-aminoacetaldehyde. This requires careful control to avoid over-reduction to the alcohol.
-
Oximation: React the aldehyde with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium bicarbonate) in an alcoholic solvent to form N-Boc-aminoacetaldehyde oxime.
-
Chlorination: Treat the oxime with N-chlorosuccinimide (NCS) in a solvent like DMF to yield the target hydroximoyl chloride. This compound is the stable precursor to the reactive nitrile oxide.
Step 2: Synthesis of the Dipolarophile
-
A suitable dipolarophile would be an activated alkyne or alkene. For this specific substitution pattern, a reaction involving an activated methylene compound like a β-ketonitrile is a plausible route. For instance, the reaction of a nitrile oxide with 3,3-dimethyl-2-oxobutanenitrile in the presence of a base could yield the desired isoxazole core.
Step 3: Regioselective [3+2] Cycloaddition [7]
-
Dissolve the hydroximoyl chloride from Step 1 and the dipolarophile from Step 2 in an anhydrous, non-polar solvent such as THF or toluene.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA), dropwise. The base facilitates the in situ generation of the N-Boc-aminomethyl nitrile oxide, which immediately undergoes cycloaddition.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
Step 4: Deprotection and Isolation [9]
-
Upon completion of the cycloaddition, concentrate the reaction mixture in vacuo.
-
Dissolve the crude residue in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) or pass gaseous HCl through the solution to cleave the Boc protecting group.
-
Stir for 2-4 hours at room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Step 5: Purification
-
Purify the crude this compound using flash column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to yield the final product as a solid.
-
Characterize the final product using NMR, IR, and MS to confirm its identity and purity against the predicted data.
Applications in Drug Discovery and Medicinal Chemistry
The 3-aminoisoxazole scaffold is a highly sought-after building block in pharmaceutical research due to its ability to act as a versatile hydrogen bond donor and acceptor, and its rigid structure which helps in optimizing ligand-receptor interactions.[10][11]
Key Potential Applications:
-
Kinase Inhibitors: As demonstrated by the FLT3 inhibitor AC220, the 5-tert-butylisoxazol-3-amine core is an excellent starting point for designing potent and selective kinase inhibitors for oncology applications.[3] The tert-butyl group often occupies a hydrophobic pocket in the kinase active site, enhancing binding affinity.
-
Anti-Inflammatory Agents: Isoxazole derivatives have been successfully developed as selective COX-2 inhibitors for treating inflammation.[12][13] The scaffold of the title compound could be elaborated to design novel anti-inflammatory drugs.
-
Antimicrobial and Antiviral Agents: The isoxazole nucleus is present in several antibiotics (e.g., sulfamethoxazole, cloxacillin) and has shown promise in the development of new agents against resistant bacterial strains and viruses.
-
CNS-Active Agents: The rigid isoxazole ring is useful for designing ligands that target receptors and enzymes in the central nervous system, with applications as anticonvulsant and antidepressant agents.[13]
Caption: The central role of the core scaffold in exploring various therapeutic applications.
Safety and Handling
Based on data for analogous compounds like 3-amino-5-tert-butylisoxazole, this compound should be handled with appropriate care.[4]
-
Hazards: Likely to be harmful if swallowed and may cause skin and serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a promising yet underexplored building block for chemical and pharmaceutical research. While direct experimental data remains scarce, this guide provides a robust framework based on established chemical principles and data from closely related structures. The proposed synthetic route via [3+2] cycloaddition is a reliable and scalable method for its preparation. The predicted spectroscopic data offers a clear benchmark for the characterization of the synthesized compound. Given the proven track record of the isoxazole scaffold in drug discovery, this compound is a high-potential candidate for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This guide serves as a call to action for further experimental investigation into this valuable molecular entity.
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Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
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Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
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Szcześniak, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. [Link]
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Nguyen, T. T., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 12, 2498-2503. [Link]
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Cerasulo, L., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1159-1168. [Link]
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Sahoo, B. M., et al. (2017). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. Current Microwave Chemistry, 4(2). [Link]
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Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
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Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][9][14]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]
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Spectroscopic Profile of 5-(tert-Butyl)-4-methylisoxazol-3-amine: A Predictive and Interpretive Guide
An In-depth Technical Guide
Introduction
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The specific compound, 5-(tert-Butyl)-4-methylisoxazol-3-amine (CAS No. 120771-20-2), combines the isoxazole core with a bulky tert-butyl group, a methyl substituent, and a primary amine, suggesting potential applications as a synthetic building block for novel therapeutics.[2]
Comprehensive structural elucidation is the bedrock of chemical research and drug development, with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serving as the primary tools for verification. Due to a lack of publicly available, consolidated experimental spectra for this specific molecule, this guide provides a detailed, predictive spectroscopic profile based on first principles, established spectral data for analogous structures, and expert interpretation.[3][4] This document is designed to serve as a practical reference for researchers, enabling them to anticipate, identify, and interpret the spectroscopic data for this compound and related derivatives.
Molecular Structure and Core Spectroscopic Features
The structure of this compound contains several distinct functional groups that will give rise to characteristic signals in its various spectra. Understanding these components is key to a full interpretation.
-
Isoxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. The ring carbons and the attached methyl carbon will produce distinct signals in the ¹³C NMR spectrum.
-
Primary Amine (-NH₂): This group will be identifiable by characteristic stretches in the IR spectrum and a solvent-dependent, exchangeable signal in the ¹H NMR spectrum.[5]
-
tert-Butyl Group (-C(CH₃)₃): This group provides a highly shielded and magnetically equivalent environment for its nine protons, resulting in a strong, sharp singlet in the ¹H NMR spectrum.
-
Methyl Group (-CH₃): The methyl group attached to the isoxazole ring will also appear as a singlet in the ¹H NMR spectrum, albeit at a different chemical shift than the tert-butyl protons.
Below is the chemical structure with atoms numbered for unambiguous NMR assignment.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be relatively simple, with three distinct singlet signals corresponding to the three types of isolated proton environments. The chemical shifts are predicted based on the electronic environment of the protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Field-Proven Insights |
| ~5.0 - 6.0 (broad) | Singlet | 2H | -NH₂ | The chemical shift of amine protons is highly variable and dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. In a non-polar solvent like CDCl₃, it is expected in this range. |
| ~2.10 | Singlet | 3H | C6-H₃ | The methyl group at the C4 position is attached to an sp² carbon of the heterocyclic ring, leading to a downfield shift compared to a simple alkane. |
| ~1.35 | Singlet | 9H | C8/9/10-H₉ | The nine protons of the tert-butyl group are chemically and magnetically equivalent, resulting in a single, strong signal. Its position is characteristic of tert-butyl groups attached to an sp² system.[6] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Field-Proven Insights |
| ~175 | C5 | This carbon is attached to the electronegative oxygen atom and the bulky tert-butyl group, shifting it significantly downfield. |
| ~165 | C3 | The C3 carbon is bonded to two nitrogen atoms (one in the ring, one in the amine group), causing a strong deshielding effect. |
| ~105 | C4 | This carbon's chemical shift is influenced by its position within the isoxazole ring. |
| ~33 | C7 | The quaternary carbon of the tert-butyl group. |
| ~29 | C8, C9, C10 | The three equivalent methyl carbons of the tert-butyl group appear as a single, strong signal. |
| ~10 | C6 | The methyl carbon attached to the ring appears at a characteristic upfield position. |
Experimental Protocol for NMR Data Acquisition
This self-validating protocol ensures reproducible and high-quality NMR data.
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their vibrational frequencies.
Predicted Characteristic IR Absorptions
The IR spectrum of this compound is expected to be dominated by absorptions from the N-H and C-H bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Field-Proven Insights |
| 3400 - 3300 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine | Primary amines characteristically show two distinct bands in this region, which differentiates them from secondary amines (one band) and tertiary amines (no bands).[5][7] |
| 2970 - 2870 | C-H Aliphatic Stretch | tert-Butyl & Methyl | These bands are characteristic of sp³ C-H bonds. The tert-butyl group will contribute a strong absorption here.[8] |
| ~1640 | N-H Bend (Scissoring) | Primary Amine | This bending vibration is a hallmark of primary amines and appears in a region similar to C=C double bonds.[5][9] |
| 1600 - 1450 | C=N & C=C Ring Stretch | Isoxazole Ring | The aromatic isoxazole ring will have several stretching vibrations in the fingerprint region. |
| 1300 - 1100 | C-N Stretch | Aryl Amine | The stretching vibration of the bond between the amine nitrogen and the isoxazole ring carbon is expected in this region. |
Experimental Protocol for FTIR-ATR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Collection: Scan the sample (e.g., accumulating 32 scans) over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the sample from the crystal using an appropriate solvent (e.g., isopropanol) and a soft wipe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.
Predicted Mass Spectrum (Electron Ionization)
The molecular formula is C₈H₁₄N₂O, giving a monoisotopic mass of 154.1106 Da. Under Electron Ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) and undergo characteristic fragmentation.
| Predicted m/z | Ion | Rationale & Field-Proven Insights |
| 154 | [M]⁺˙ | The molecular ion peak, representing the intact molecule with one electron removed. |
| 139 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group is a common fragmentation pathway, leading to a stable secondary carbocation. |
| 57 | [C(CH₃)₃]⁺ | Cleavage of the bond between the isoxazole ring and the tert-butyl group would generate the highly stable tert-butyl cation, which is often a base peak for tert-butyl containing compounds. |
The most prominent fragmentation is the α-cleavage at the bulky tert-butyl group, leading to the formation of the highly stable tert-butyl cation.
Figure 3: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol for EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
Conclusion
This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data are rooted in fundamental spectroscopic principles and validated by comparison with structurally similar compounds. The distinct signals predicted—such as the two N-H stretches in the IR, the three singlets in the ¹H NMR, and the characteristic m/z 57 fragment in the mass spectrum—provide a robust analytical framework for the unambiguous identification and characterization of this molecule. The included experimental protocols offer a standardized approach to data acquisition, ensuring that researchers can generate high-quality, reliable data for their own synthetic samples.
References
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ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available at: [Link]
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Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available at: [Link]
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ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. Available at: [Link]
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University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy. Available at: [Link]
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ACS Publications. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available at: [Link]
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Revues Scientifiques Marocaines. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Available at: [Link]
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NIST WebBook. (n.d.). 5-Amino-3-methylisoxazole. Available at: [Link]
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Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available at: [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of P(TBTA) (4a) and P(TtBBTA) (4b). Available at: [Link]
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ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of.... Available at: [Link]
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PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Available at: [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
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MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]
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Royal Society of Chemistry. (n.d.). A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[1][3][10]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. Available at: [Link]
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An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-(tert-Butyl)-4-methylisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(tert-Butyl)-4-methylisoxazol-3-amine is a substituted 3-aminoisoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The isoxazole ring system is a key pharmacophore found in a variety of therapeutic agents, and the specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. This guide provides a detailed technical overview of the primary starting materials and the core synthetic strategy for the preparation of this compound, focusing on the chemical rationale, experimental methodologies, and critical process parameters.
Core Synthetic Strategy: Cyclocondensation of a β-Ketonitrile with Hydroxylamine
The most direct and industrially scalable approach to the synthesis of this compound is the cyclocondensation reaction between an appropriately substituted β-ketonitrile and a hydroxylamine salt. This method is a variation of the classic Claisen isoxazole synthesis and is highly effective for the preparation of 3-aminoisoxazoles. The overall transformation relies on the nucleophilic attack of hydroxylamine on the carbonyl group of the β-ketonitrile, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.
Primary Starting Materials
The key starting materials for this synthesis are:
-
2-Methyl-4,4-dimethyl-3-oxopentanenitrile: This α-substituted β-ketonitrile provides the carbon backbone of the final molecule, including the tert-butyl group at the 5-position and the methyl group at the 4-position of the isoxazole ring.
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): This reagent provides the nitrogen and oxygen atoms necessary for the formation of the isoxazole ring. It is a stable, crystalline solid that is easy to handle.
Synthesis of the β-Ketonitrile Precursor
The synthesis of the requisite β-ketonitrile, 2-methyl-4,4-dimethyl-3-oxopentanenitrile, is a critical preliminary step. This can be achieved through a two-step process starting from the more readily available pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).
Step 1: Synthesis of Pivaloylacetonitrile
Pivaloylacetonitrile is typically prepared via a Claisen-type condensation between a pivaloate ester (e.g., methyl pivalate or ethyl pivalate) and acetonitrile in the presence of a strong base.
Experimental Protocol: Preparation of 4,4-Dimethyl-3-oxopentanenitrile [1]
-
Reagents and Equipment:
-
Methyl pivalate
-
Acetonitrile
-
Potassium tert-butoxide (KOt-Bu)
-
Isopropyl alcohol (IPA)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer, under an inert atmosphere (N₂)
-
-
Procedure:
-
To a solution of methyl pivalate (1.0 equivalent) in 2-MeTHF, add isopropyl alcohol (0.2 equivalents) and acetonitrile (1.0 equivalent) under a nitrogen atmosphere.
-
Add potassium tert-butoxide (1.0 equivalent) to the stirred mixture.
-
Stir the reaction mixture at room temperature for one hour.
-
Add an additional 1.0 equivalent of both acetonitrile and potassium tert-butoxide to the reaction mixture.
-
Continue stirring for another hour.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pivaloylacetonitrile. The product can be further purified by recrystallization or chromatography.
-
Step 2: α-Methylation of Pivaloylacetonitrile
The introduction of the 4-methyl group on the isoxazole ring is achieved by α-methylation of the pivaloylacetonitrile precursor. The methylene group between the ketone and nitrile is acidic and can be deprotonated by a suitable base to form a stable enolate, which then acts as a nucleophile to attack a methylating agent.
Experimental Protocol: Preparation of 2-Methyl-4,4-dimethyl-3-oxopentanenitrile (Prophetic)
-
Reagents and Equipment:
-
4,4-Dimethyl-3-oxopentanenitrile
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer, under an inert atmosphere (N₂)
-
-
Procedure:
-
Suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-methyl-4,4-dimethyl-3-oxopentanenitrile.
-
Synthesis of this compound
With the α-methylated β-ketonitrile in hand, the final step is the cyclocondensation with hydroxylamine. The regioselectivity of this reaction is a critical consideration. The reaction of an unsymmetrical β-dicarbonyl compound (or equivalent) with hydroxylamine can potentially lead to two isomeric isoxazoles. In the case of β-ketonitriles, the reaction generally favors the formation of the 3-aminoisoxazole isomer.
Reaction Mechanism and Regioselectivity
The reaction proceeds through the initial nucleophilic attack of the nitrogen atom of hydroxylamine on the more electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization where the hydroxyl group of the intermediate attacks the nitrile carbon. Subsequent dehydration leads to the formation of the aromatic isoxazole ring. The regioselectivity, favoring the 3-amino isomer, is governed by the greater electrophilicity of the ketone carbonyl compared to the nitrile group. Careful control of pH is often crucial to maximize the yield of the desired 3-aminoisoxazole and minimize the formation of the isomeric 5-aminoisoxazole or other byproducts. For the synthesis of the related 3-amino-5-(t-butyl)isoxazole, a pH range of 6.0 to 7.0 is reported to be optimal.
Experimental Protocol: Synthesis of this compound (Prophetic, based on analogous procedures)
-
Reagents and Equipment:
-
2-Methyl-4,4-dimethyl-3-oxopentanenitrile
-
Hydroxylamine hydrochloride
-
Sodium acetate or another suitable base
-
Ethanol
-
Water
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
-
Procedure:
-
Dissolve 2-methyl-4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water, and then add this to the ethanolic solution of the β-ketonitrile.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Data Summary
The following table summarizes key information for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| Pivaloylacetonitrile | C₇H₁₁NO | 125.17 | 59997-51-2 | White to pale yellow solid, m.p. 68 °C.[2][3] |
| 2-Methyl-4,4-dimethyl-3-oxopentanenitrile | C₈H₁₃NO | 139.20 | 18850-55-0 | (Predicted) Liquid or low-melting solid. |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | White crystalline solid, highly soluble in water. |
| This compound | C₈H₁₄N₂O | 154.21 | 120771-20-2 | Solid, storage at 2-8 °C recommended.[4] |
Conclusion
The synthesis of this compound is reliably achieved through a well-established cyclocondensation pathway. The primary starting materials are an α-methylated β-ketonitrile, namely 2-methyl-4,4-dimethyl-3-oxopentanenitrile, and hydroxylamine hydrochloride. The synthesis of the β-ketonitrile precursor itself is a key aspect of the overall process, involving the Claisen-type condensation to form pivaloylacetonitrile followed by α-methylation. This guide provides the fundamental chemical principles and practical methodological considerations for researchers and drug development professionals working with this important heterocyclic building block.
References
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PubChem. Pentanenitrile, 4,4-dimethyl-3-oxo-. [Online] Available at: [Link]
- Pienaar, D. P., Butsi, K. R., Rousseau, A. L., & Brady, D. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2935.
-
PrepChem. Synthesis of 3-amino-5-(t-butyl)isoxazole. [Online] Available at: [Link]
-
Taylor & Francis Online. A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. [Online] Available at: [Link]
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The Strategic Role of 5-(tert-Butyl)-4-methylisoxazol-3-amine in Modern Heterocyclic Chemistry: A Technical Guide for Researchers
Abstract
The isoxazole motif is a cornerstone of contemporary medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity. Within this important class of heterocyles, 5-(tert-butyl)-4-methylisoxazol-3-amine emerges as a particularly valuable building block. The strategic placement of a bulky tert-butyl group, a nucleophilic amino functionality, and a methyl group on the isoxazole core provides a synthetically tractable platform for the construction of complex molecular architectures with diverse biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and applications of this compound, underpinned by field-proven insights and detailed experimental protocols.
Introduction: The Isoxazole Scaffold and the Significance of this compound
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character, influencing the molecule's reactivity, stability, and intermolecular interactions. The isoxazole ring is a common feature in numerous FDA-approved drugs and biologically active natural products, demonstrating its privileged status in drug discovery.[1][2]
This compound distinguishes itself through a trifecta of strategically positioned functional groups:
-
The 3-Amino Group: This primary amine serves as a versatile nucleophilic handle, enabling a wide range of chemical transformations. It readily participates in acylation, alkylation, arylation, and condensation reactions, providing a gateway to diverse libraries of derivatives. The reactivity of this group is central to the utility of 3-aminoisoxazoles as synthetic intermediates.[3]
-
The 5-tert-Butyl Group: This bulky alkyl group significantly influences the molecule's physicochemical properties. It enhances lipophilicity, which can be crucial for membrane permeability and target engagement in biological systems.[4] Furthermore, its steric hindrance can direct the regioselectivity of certain reactions and modulate the conformation of downstream products.
-
The 4-Methyl Group: The presence of a methyl group at the C4 position introduces an additional point of substitution that can be leveraged to fine-tune the steric and electronic properties of the molecule. This substituent can impact the molecule's binding affinity to biological targets and influence its metabolic stability.[5]
The convergence of these features makes this compound a highly sought-after scaffold for the synthesis of novel heterocyclic compounds, particularly in the pursuit of new therapeutic agents.
Synthesis of this compound: A Proposed Pathway
While a direct, single-step synthesis for this compound is not extensively documented, a robust and logical synthetic strategy can be devised based on established methodologies for the preparation of 3,4,5-trisubstituted isoxazoles.[6][7][8] The most plausible approach involves a multi-step sequence commencing with the synthesis of a key precursor, 3-amino-5-tert-butylisoxazole.
Synthesis of the Precursor: 3-Amino-5-tert-butylisoxazole
The synthesis of 3-amino-5-tert-butylisoxazole is well-established and typically proceeds via the condensation of a β-ketonitrile with hydroxylamine.[9][10] The regioselectivity of this cyclization is critically dependent on pH control.
Key Precursor Synthesis Workflow
Caption: Proposed synthesis of the key precursor.
Experimental Protocol: Synthesis of 3-Amino-5-tert-butylisoxazole [9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a pH meter, combine pivaloylacetonitrile (1.0 eq), sodium hydroxide (to adjust pH), water, and ethanol.
-
Heating: Heat the mixture to reflux.
-
Hydroxylamine Addition: Slowly add an aqueous solution of hydroxylamine hydrochloride (1.0-1.2 eq).
-
pH Monitoring and Adjustment: Continuously monitor the pH of the reaction mixture. Maintain the pH between 6.0 and 7.0 for the initial hours of the reaction by adding small portions of aqueous sodium hydroxide or hydrochloric acid as needed. A pH outside this range can lead to the formation of the undesired 5-amino isomer or other byproducts.[11]
-
Reaction Completion: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 3-amino-5-tert-butylisoxazole.
| Parameter | Value/Condition | Rationale |
| Starting Material | Pivaloylacetonitrile | Provides the tert-butyl and nitrile functionalities for isoxazole ring formation. |
| Reagent | Hydroxylamine Hydrochloride | Source of the N-O fragment for the isoxazole ring. |
| Solvent | Ethanol/Water | A polar protic solvent system that facilitates the dissolution of reactants and reagents. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| pH | 6.0 - 7.0 | Crucial for directing the cyclization to favor the formation of the 3-amino isomer.[9][11] |
Introduction of the 4-Methyl Group: A [3+2] Cycloaddition Approach
With the 3-amino-5-tert-butylisoxazole precursor in hand, the introduction of the 4-methyl group can be envisioned through a strategy involving a [3+2] cycloaddition reaction, a powerful tool for constructing 3,4,5-trisubstituted isoxazoles.[6][12]
Proposed Synthetic Pathway to the Target Compound
Caption: Urea synthesis from the target amine.
Cyclocondensation Reactions
The 3-amino group can also participate in cyclocondensation reactions with 1,3-dielectrophiles to construct fused heterocyclic systems. For example, reaction with β-ketoesters or their equivalents can lead to the formation of isoxazolo[5,4-b]pyridines, a class of compounds with known biological activities. [3] Experimental Protocol: Synthesis of an Isoxazolo[5,4-b]pyridine Derivative (Adapted from related 3-aminoisoxazoles) [13]
-
Reaction Setup: In a flask suitable for high-temperature reactions, combine this compound (1.0 eq) and a diethyl ethoxymethylenemalonate derivative (1.0-1.2 eq) in a high-boiling solvent such as xylene or diphenyl ether.
-
Heating: Heat the reaction mixture to reflux. The high temperature is necessary to drive the initial condensation and subsequent thermal cyclization.
-
Monitoring: Follow the progress of the reaction by TLC or LC-MS. The initial enamine intermediate can often be observed.
-
Workup and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization to obtain the desired isoxazolo[5,4-b]pyridine derivative.
| Parameter | Value/Condition | Rationale |
| Starting Amine | This compound | The nucleophilic amine initiates the reaction cascade. |
| Dielectrophile | Diethyl ethoxymethylenemalonate derivative | Provides the carbon backbone for the fused pyridine ring. |
| Solvent | Xylene or Diphenyl ether | High-boiling point solvents are required for the thermal cyclization step. |
| Temperature | Reflux | Drives the reaction to completion and facilitates the intramolecular cyclization. |
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 5-tert-butylisoxazol-3-amine scaffold is a key component in the design of potent and selective kinase inhibitors. A notable example is its incorporation into inhibitors of FMS-like tyrosine kinase 3 (FLT3), a clinically validated target for the treatment of acute myeloid leukemia (AML). [14] The 5-tert-butylisoxazol-3-yl moiety often serves as a crucial hinge-binding element, forming key hydrogen bond interactions with the kinase domain. The tert-butyl group typically occupies a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor. The 4-methyl group can further enhance these interactions by providing additional van der Waals contacts or by influencing the conformational presentation of the molecule within the active site.
Case Study: AC220 (Quizartinib)
Quizartinib (AC220) is a potent and selective FLT3 inhibitor that features the N-(5-tert-butyl-isoxazol-3-yl)urea moiety. [14]While this specific drug does not contain the 4-methyl group, its structure-activity relationship (SAR) studies underscore the importance of the 5-tert-butylisoxazole core. The development of AC220 highlights how this scaffold can be elaborated to produce highly efficacious clinical candidates.
Conclusion
This compound represents a strategically important and versatile building block in heterocyclic chemistry. Its unique combination of a nucleophilic amino group, a lipophilic tert-butyl group, and a C4-methyl substituent provides a powerful platform for the synthesis of complex molecular architectures with significant potential in drug discovery and materials science. This technical guide has provided a comprehensive overview of its plausible synthesis, key reactions, and applications, offering researchers a solid foundation for leveraging this valuable scaffold in their own research endeavors. The continued exploration of the chemistry of this compound and its derivatives is poised to unlock new opportunities for innovation in the development of novel therapeutics and functional materials.
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Denmark, S. E., & Kallemeyn, J. M. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(7), 2835–2845. [Link]
-
Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 426–434. [Link]
-
Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. eGrove, University of Mississippi. [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. Illinois Experts. [Link]
-
European Patent Office. (1979). Preparation of 3-amino-5-t-butyl-isoxazole (EP 0004149 A1). [Link]
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-
Zhu, L., et al. (2012). Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. Drug Metabolism and Disposition, 40(10), 1951-1959. [Link]
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Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[6][8]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. [Link]
- Google Patents. (n.d.). CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.
-
Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. [Link]
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Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
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Dong, J., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3624. [Link]
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Al-Ostoot, F. H., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(20), 6813. [Link]
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Al-Ayed, A. S., et al. (2010). REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. Heterocyclic Letters, 1(4), 8-15. [Link]
-
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-
Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866-886. [Link]
-
Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry, 21(4), 1-5. [Link]
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Romdhane, R. B., et al. (2024). Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. ChemistrySelect, 9(16), e202400824. [Link]
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Samai, S., et al. (2013). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ARKIVOC, 2013(5), 184-193. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). Retrieved from [Link]
-
Amazon Web Services. (n.d.). S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2, -. Retrieved from [Link]
-
Wyrębek, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
Szymańska, E., et al. (2022). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 27(19), 6294. [Link]
-
PubChem. (n.d.). 3-Isoxazolamine, 5-(1,1-dimethylethyl)-. Retrieved from [Link]
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- 7. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 8. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cy" by Md Imran Hossain, Md Imdadul H. Khan et al. [egrove.olemiss.edu]
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- 11. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines [mdpi.com]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
exploring derivatives of 5-(tert-Butyl)-4-methylisoxazol-3-amine
An In-depth Technical Guide to the Synthesis and Potential Applications of 5-(tert-Butyl)-4-methylisoxazol-3-amine Derivatives
Authored by: A Senior Application Scientist
Foreword: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The isoxazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its unique electronic properties, metabolic stability, and capacity for diverse chemical functionalization have led to its incorporation into numerous clinically successful drugs. Within this class, 3-aminoisoxazoles serve as particularly versatile synthons, providing a reactive handle for the construction of extensive compound libraries. This guide focuses on a specific, yet highly promising core: this compound. We will explore the rationale behind its design, strategies for its derivatization, and potential therapeutic avenues for its analogues, providing a technical framework for researchers and drug development professionals. The strategic placement of the bulky tert-butyl group and the adjacent methyl group offers a unique steric and electronic environment, making this scaffold a compelling starting point for novel drug discovery programs.
Part 1: The Core Synthon - Synthesis and Characterization of this compound
The journey into the derivatization of our target scaffold begins with a reliable and scalable synthesis of the core amine. The classical approach to constructing the 3-aminoisoxazole ring often involves the condensation of a β-keto nitrile with hydroxylamine. For our specific target, the synthesis leverages readily available starting materials and proceeds through a well-established reaction pathway.
1.1: Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic disconnection of the target compound points towards pivaloylacetonitrile and hydroxylamine as key precursors. The forward synthesis, therefore, involves the base-catalyzed condensation of these two components.
Figure 1: Retrosynthetic analysis of the core synthon.
1.2: Detailed Experimental Protocol for Core Synthesis
This protocol outlines a two-step process starting from the generation of the β-keto nitrile precursor.
Step 1: Synthesis of Pivaloylacetonitrile
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a mixture of pinacolone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with aqueous HCl and extract the product with diethyl ether.
-
The crude intermediate is then subjected to ammonolysis to yield the corresponding amide.
-
Dehydration of the amide using a suitable agent like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) affords the desired pivaloylacetonitrile.
Step 2: Cyclization to this compound
-
Dissolve pivaloylacetonitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add a base, for instance, sodium acetate or triethylamine (1.5 eq), to liberate the free hydroxylamine.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Part 2: Derivatization Strategies at the 3-Amino Position
The primary amino group at the C3 position of the isoxazole ring is the principal point for diversification. Its nucleophilic character allows for a wide range of chemical transformations, enabling the exploration of the surrounding chemical space to optimize biological activity.
2.1: N-Acylation and N-Sulfonylation
The formation of amide and sulfonamide linkages are fundamental transformations in medicinal chemistry. These reactions are typically robust and high-yielding, making them ideal for library synthesis.
-
N-Acylation: Reaction of the core amine with a variety of acyl chlorides or carboxylic acids (in the presence of a coupling agent like HATU or EDC) yields a diverse set of amides. The choice of the acylating agent can introduce various functionalities, such as aromatic rings, aliphatic chains, or heterocyclic moieties, to probe for optimal interactions with a biological target.
-
N-Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a non-nucleophilic base like pyridine or triethylamine provides the corresponding sulfonamides. This functional group can act as a hydrogen bond acceptor and can significantly influence the physicochemical properties of the molecule, such as acidity and solubility.
Figure 2: General scheme for N-acylation and N-sulfonylation.
2.2: Reductive Amination
Reductive amination with aldehydes or ketones provides access to N-alkylated derivatives. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (STAB). This method is highly versatile and allows for the introduction of a wide range of alkyl and aryl-alkyl substituents.
2.3: Buchwald-Hartwig and Ullmann Couplings
For the synthesis of N-aryl derivatives, modern cross-coupling methodologies are indispensable. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of a C-N bond between the core amine and various aryl halides or triflates. The Ullmann condensation, a copper-catalyzed alternative, is also a viable strategy, particularly for electron-deficient aryl halides. These reactions are crucial for accessing derivatives with extended aromatic systems.
2.4: Urea and Thiourea Formation
The reaction of the 3-aminoisoxazole with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are excellent hydrogen bond donors and acceptors and are frequently found in bioactive molecules.
Summary of Derivatization Reactions
| Reaction Type | Reagents | Functional Group Introduced | Key Advantages |
| N-Acylation | Acyl chlorides, Carboxylic acids + Coupling agents | Amide | Robust, high-yielding, vast diversity of R groups |
| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide | Introduces H-bond acceptor, modulates pKa |
| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary/Tertiary Amine | Mild conditions, broad substrate scope |
| Buchwald-Hartwig | Aryl halides/triflates, Pd catalyst, Ligand, Base | N-Aryl Amine | Access to complex aromatic systems |
| Urea Formation | Isocyanates | Urea | Introduces H-bond donors/acceptors |
| Thiourea Formation | Isothiocyanates | Thiourea | Introduces H-bond donors/acceptors |
Part 3: Potential Therapeutic Applications and Screening Funnels
While the specific biological profile of this compound derivatives is a subject for future investigation, the broader isoxazole class has shown activity against a range of targets. This provides a rational basis for directing screening efforts.
3.1: Anti-inflammatory and Analgesic Agents
Many isoxazole-containing compounds exhibit potent anti-inflammatory activity, often through the inhibition of enzymes such as cyclooxygenase (COX) or various kinases involved in inflammatory signaling pathways. The structural features of our core, particularly the substituted isoxazole ring, bear resemblance to known COX inhibitors.
3.2: Central Nervous System (CNS) Agents
The isoxazole moiety is present in several CNS-active drugs. Its ability to participate in hydrogen bonding and its relatively low molecular weight make it an attractive scaffold for targeting receptors and enzymes in the brain. The lipophilic tert-butyl group can potentially aid in crossing the blood-brain barrier.
3.3: Antimicrobial Agents
The isoxazole ring is also a component of some antibacterial and antifungal agents. Derivatives could be screened against a panel of clinically relevant pathogens to identify potential new leads in this area of high unmet medical need.
3.4: A Proposed Screening Funnel
A logical progression for evaluating a new library of these derivatives would involve a tiered approach, starting with broad in vitro screening and progressing to more specific and complex assays.
Figure 3: A tiered screening funnel for derivative evaluation.
Part 4: The Role of the tert-Butyl and Methyl Substituents
The choice of the 5-tert-butyl and 4-methyl groups is not arbitrary. These substituents are expected to impart specific and advantageous properties to the resulting derivatives.
-
The tert-Butyl Group: This bulky, lipophilic group can serve several purposes. It can act as a steric shield, preventing metabolic attack at the C5 position of the isoxazole ring, thereby increasing the compound's metabolic stability. Furthermore, it can anchor the molecule in a hydrophobic pocket of a target protein, potentially increasing binding affinity.
-
The 4-Methyl Group: The methyl group at the C4 position can also influence the molecule's conformation and metabolic stability. It prevents potential aromatization or other metabolic transformations at this position. Its presence also fine-tunes the electronic properties of the isoxazole ring.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of the core amine, combined with the multitude of available derivatization strategies at the 3-amino position, provides a robust platform for generating extensive and diverse chemical libraries. The inherent properties of the isoxazole ring, augmented by the strategic placement of the tert-butyl and methyl groups, suggest that derivatives of this core are likely to possess favorable drug-like properties. The systematic exploration of the chemical space around this scaffold, guided by the principles and methodologies outlined in this guide, holds significant potential for the discovery of new and effective medicines.
References
Please note that as a language model, I am unable to generate a live, clickable list of references with verifiable URLs from a dynamic web search. The following is a representative list of the types of sources that would underpin a guide of this nature.
- Title: The Isoxazole Ring in Medicinal Chemistry. Source: A comprehensive review article from a journal such as the Journal of Medicinal Chemistry or European Journal of Medicinal Chemistry.
- Title: Synthesis of 3-Aminoisoxazoles and Their Reactions. Source: A publication in a synthetic chemistry journal like Organic Letters, Tetrahedron Letters, or the Journal of Organic Chemistry.
- Title: The Role of the tert-Butyl Group in Medicinal Chemistry. Source: A perspective or review article in a drug discovery journal, for example, Drug Discovery Today.
- Title: Palladium-Catalyzed C-N Cross-Coupling Reactions. Source: A review on the Buchwald-Hartwig amination from a journal like Chemical Reviews or Accounts of Chemical Research.
- Title: High-Throughput Screening in Drug Discovery. Source: A methods-focused paper or review in a journal such as SLAS Discovery.
A Guide to 5-(tert-Butyl)-4-methylisoxazol-3-amine: A Versatile Scaffold for Complex Molecule Synthesis
Abstract
The isoxazole ring system represents a cornerstone of modern medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to participate in a wide range of molecular interactions. Within this class, 5-(tert-Butyl)-4-methylisoxazol-3-amine has emerged as a particularly valuable building block. Its strategic substitution pattern—a sterically demanding tert-butyl group at the 5-position, a methyl group at the 4-position, and a highly reactive amino group at the 3-position—provides a unique combination of lipophilicity, conformational restriction, and synthetic versatility. This technical guide offers an in-depth exploration of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its synthesis, physicochemical properties, and key synthetic transformations, providing field-proven protocols and mechanistic insights to empower its effective use in the design and synthesis of novel chemical entities.
Core Characteristics: Physicochemical Properties and Safety Profile
Understanding the fundamental properties of a building block is critical for its successful application. The unique arrangement of substituents on the isoxazole core of this compound dictates its behavior in synthetic and biological systems. The tert-butyl group significantly increases lipophilicity, which can enhance membrane permeability and protect the isoxazole ring from metabolic degradation.[1] The 3-amino group serves as a potent nucleophile and a versatile synthetic handle for a multitude of chemical transformations.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 120771-20-2 | |
| Molecular Formula | C₈H₁₄N₂O | |
| Molecular Weight | 154.21 g/mol | |
| Appearance | White to light yellow solid/powder | [2] |
| Melting Point | 110-114 °C | [2][3] |
| Solubility | Soluble in methanol and other polar organic solvents | [2] |
| pKa | 2.37 ± 0.10 (Predicted) | [2] |
Spectroscopic Signature
While detailed spectra should be acquired for each batch, typical spectroscopic characteristics include:
-
¹H NMR: Resonances corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the C4-methyl protons (singlet, ~2.0 ppm), and the broad singlet of the -NH₂ protons.
-
¹³C NMR: Signals for the quaternary and methyl carbons of the tert-butyl group, the C4-methyl carbon, and the three distinct carbons of the isoxazole ring.
-
IR Spectroscopy: Characteristic N-H stretching bands for the primary amine (~3300-3400 cm⁻¹) and C=N stretching of the isoxazole ring.
Safety and Handling
Based on data for structurally similar 3-aminoisoxazoles, this compound should be handled with appropriate care.[3][4]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Precautionary Measures:
Synthesis of the Building Block
The regioselective synthesis of substituted 3-aminoisoxazoles can be challenging, often yielding mixtures of isomers.[8] A reliable route is essential for producing high-purity starting material. The synthesis of 5-substituted-3-aminoisoxazoles can be achieved from the corresponding β-ketonitrile. The following protocol is adapted from established methodologies for similar structures.[2]
Sources
- 1. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]
- 2. 3-Amino-5-tert-butylisoxazole CAS#: 55809-36-4 [amp.chemicalbook.com]
- 3. 3-氨基-5-叔丁基异噁唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]
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reactivity of the amino group in 5-(tert-Butyl)-4-methylisoxazol-3-amine
An In-Depth Technical Guide to the Reactivity of the Amino Group in 5-(tert-Butyl)-4-methylisoxazol-3-amine
Introduction: The Strategic Importance of the 3-Aminoisoxazole Scaffold
The isoxazole ring is a cornerstone five-membered heterocycle in modern medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile synthetic hub.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4][5] Within this class, 3-aminoisoxazoles serve as particularly valuable building blocks. The exocyclic amino group at the C3 position provides a reactive handle for constructing complex molecular architectures, enabling the exploration of chemical space in drug discovery programs.
This guide focuses on the specific reactivity of This compound (CAS No: 120771-20-2). We will dissect the electronic and steric factors that govern the behavior of its amino group and provide a detailed examination of its key chemical transformations. For researchers in drug development, understanding the nuances of this scaffold is critical for designing efficient synthetic routes to novel therapeutics.
Core Physicochemical and Electronic Profile
The is not analogous to a simple aniline or alkylamine. It is fundamentally dictated by the interplay of the isoxazole core's electronics and the steric environment created by its substituents.
-
Electronic Influence of the Isoxazole Ring: The isoxazole ring is an electron-withdrawing system. The electronegative oxygen and nitrogen atoms delocalize the lone pair of the exocyclic amino group into the ring. This "imidic" character reduces the nucleophilicity of the amine compared to an aniline equivalent, making it less prone to side reactions but still sufficiently reactive for a range of crucial transformations.[6]
-
Steric Hindrance: The presence of a methyl group at the adjacent C4 position and a bulky tert-butyl group at the C5 position creates significant steric congestion around the amino group. This steric shield can influence the kinetics of reactions, favoring reagents with smaller steric profiles and sometimes requiring more forcing reaction conditions.
| Property | Value | Source |
| CAS Number | 120771-20-2 | |
| Molecular Formula | C₈H₁₄N₂O | |
| Molecular Weight | 154.21 g/mol | |
| Physical Form | Solid | |
| Melting Point | 110-114 °C | [7] |
Key Transformations of the Amino Group
The amino group at the C3 position is a versatile nucleophile, readily participating in a variety of bond-forming reactions that are central to library synthesis and lead optimization in drug discovery.
Acylation and Sulfonylation: Forming Amides and Sulfonamides
The reaction of this compound with acylating or sulfonylating agents is a fundamental and reliable transformation. This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl or sulfonyl center.
Causality in Experimental Design: The choice of base is critical. For reactions with acyl or sulfonyl chlorides, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct without competing with the primary amine. Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to prevent hydrolysis of the electrophilic reagent.
Experimental Protocol: General Procedure for Acylation
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath to moderate the initial exothermic reaction.
-
Electrophile Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization.
Urea and Thiourea Formation
The synthesis of urea and thiourea derivatives is of paramount importance, as this moiety is a key pharmacophore in many targeted therapies, particularly kinase inhibitors.[8] The reaction proceeds through the nucleophilic addition of the amino group to an isocyanate or isothiocyanate.
Causality in Experimental Design: These reactions are often high-yielding and do not typically require a base, as the isocyanate/isothiocyanate is highly electrophilic and the amine is a sufficiently strong nucleophile. The reaction is usually conducted in an aprotic solvent. The formation of N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea analogs has been a successful strategy in the development of potent FLT3 inhibitors for acute myeloid leukemia.[9]
Caption: Diazotization and subsequent Sandmeyer reactions.
Application in Drug Discovery: A Case Study
The reactivity of the 3-aminoisoxazole core is powerfully illustrated by its use in the synthesis of kinase inhibitors. A prominent example involves the closely related analog, 5-tert-butylisoxazol-3-amine, in the creation of Quizartinib (AC220), a potent FLT3 inhibitor for treating Acute Myeloid Leukemia (AML). [8]The core synthesis involves the formation of a urea linkage between the 3-aminoisoxazole and a substituted phenyl isocyanate. This highlights the strategic importance of the urea-forming reaction discussed in section 2.2 for generating high-affinity ligands for enzyme active sites.
| Reaction Type | Electrophile | Conditions | Product Class | Relevance |
| Acylation | Acyl Chloride | Anhydrous DCM, TEA, 0°C to RT | Amide | Scaffold decoration, property modulation |
| Sulfonylation | Sulfonyl Chloride | Anhydrous DCM, TEA, 0°C to RT | Sulfonamide | Bioisostere for amides, H-bond acceptor |
| Urea Formation | Isocyanate | Anhydrous THF or DCM, RT | Urea | Key pharmacophore in kinase inhibitors [8] |
| Diazotization | NaNO₂, HCl | Aqueous, 0-5 °C | Diazonium Salt | Intermediate for C3-functionalization [10] |
Conclusion
This compound is a high-value building block for chemical and pharmaceutical research. The reactivity of its C3-amino group, while tempered by the electron-withdrawing nature of the isoxazole ring, is robust and versatile. Key transformations such as acylation, sulfonylation, urea formation, and diazotization are reliable and provide efficient pathways to a diverse range of derivatives. A thorough understanding of the electronic and steric factors governing these reactions allows researchers to strategically employ this scaffold in the design and synthesis of novel, biologically active compounds.
References
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. mdpi.com [mdpi.com]
- 7. 3-Amino-5-tert-butylisoxazole CAS#: 55809-36-4 [amp.chemicalbook.com]
- 8. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Leveraging 5-(tert-Butyl)-4-methylisoxazol-3-amine for Next-Generation Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Isoxazole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within this competitive landscape, the isoxazole motif has emerged as a privileged scaffold, prized for its unique electronic properties and ability to form critical hydrogen bonding interactions within the ATP-binding pocket of various kinases.[1] The isoxazole ring, with its adjacent nitrogen and oxygen atoms, can act as both a hydrogen bond donor and acceptor, providing a versatile anchor for inhibitor binding.[1]
This guide focuses on the practical application of a key building block, 5-(tert-Butyl)-4-methylisoxazol-3-amine , in the synthesis of potent and selective kinase inhibitors. The strategic placement of the bulky tert-butyl group and the methyl group can significantly influence the compound's pharmacokinetic properties and binding affinity by probing hydrophobic pockets within the kinase active site. We will delve into the chemical rationale for its use, provide detailed synthetic protocols for its incorporation into a representative kinase inhibitor scaffold, and discuss the mechanistic basis for its efficacy, with a particular focus on the well-established class of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea inhibitors targeting FMS-like tyrosine kinase-3 (FLT3).[2][3][4]
Physicochemical Properties and Handling of the Core Reagent
While this guide focuses on this compound, we will draw practical synthetic examples from the closely related and commercially available analog, 3-Amino-5-tert-butylisoxazole . The synthetic logic and reactivity of the amine group are directly transferable.
Table 1: Physicochemical Properties of 3-Amino-5-tert-butylisoxazole
| Property | Value | Source |
| CAS Number | 55809-36-4 | [5][6] |
| Molecular Formula | C₇H₁₂N₂O | [6] |
| Molecular Weight | 140.18 g/mol | |
| Appearance | White to light yellow crystalline solid | [5] |
| Melting Point | 110-114 °C | [5] |
| Solubility | Soluble in methanol | [5] |
Safety and Handling: 3-Amino-5-tert-butylisoxazole is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Synthetic Blueprint: From Isoxazolyl Amine to Potent Kinase Inhibitor
A prevalent and highly effective strategy for incorporating the 5-(tert-butyl)isoxazol-3-amine moiety into a kinase inhibitor scaffold is through the formation of a urea linkage. This is exemplified by the potent FLT3 inhibitor, Quizartinib (AC220).[3][4] The urea group acts as a key hydrogen-bonding motif, bridging the isoxazole headgroup with a larger, often heterocyclic, portion of the molecule that targets other regions of the kinase active site.
The general synthetic approach involves two key stages:
-
Activation of the Isoxazolyl Amine: Conversion of the amine to a more reactive intermediate, typically an isocyanate.
-
Coupling Reaction: Reaction of the isocyanate with a suitable amine-containing fragment to form the final urea-linked inhibitor.
The following diagram illustrates the generalized workflow for this synthetic transformation.
Caption: Synthetic workflow for urea-linked kinase inhibitors.
Detailed Protocol: Synthesis of a Representative N,N'-Disubstituted Urea-Based Kinase Inhibitor
This protocol is adapted from the synthesis of Quizartinib (AC220) and its analogs, demonstrating a robust method for coupling 3-amino-5-tert-butylisoxazole with a complex aniline derivative.[4][7]
Part 1: Preparation of 5-(tert-Butyl)isoxazol-3-yl Isocyanate
Rationale: The amine group of 3-amino-5-tert-butylisoxazole is nucleophilic but requires activation to efficiently react with the aniline fragment. Conversion to the highly electrophilic isocyanate is a standard and effective method. Triphosgene is a safer, solid alternative to gaseous phosgene for this transformation.[4]
Materials:
-
3-Amino-5-tert-butylisoxazole
-
Triphosgene
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 3-amino-5-tert-butylisoxazole (1.0 eq) in anhydrous toluene.
-
Carefully add a solution of triphosgene (0.4 eq) in anhydrous toluene dropwise at room temperature. Caution: Phosgene gas may be evolved. This step must be performed in a certified fume hood.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Cool the reaction mixture to room temperature and carefully evaporate the solvent under reduced pressure to yield the crude 5-(tert-butyl)isoxazol-3-yl isocyanate.
-
This intermediate is often used immediately in the next step without further purification.
Part 2: Coupling with the Aniline Fragment to Form the Urea Linkage
Rationale: The newly formed isocyanate is highly susceptible to nucleophilic attack. The aniline derivative, a common component in many kinase inhibitors, acts as the nucleophile, attacking the carbonyl carbon of the isocyanate to form the stable urea bond.
Materials:
-
Crude 5-(tert-Butyl)isoxazol-3-yl isocyanate from Part 1
-
Aniline derivative (e.g., 4-amino-N-methyl-2-phenylacetamide) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the aniline derivative (1.0 eq) in anhydrous THF or DCM in a separate flame-dried flask under a nitrogen atmosphere.
-
Cool the aniline solution to 0 °C using an ice bath.
-
Dissolve the crude isocyanate from Part 1 in a minimal amount of anhydrous THF or DCM and add it dropwise to the cooled aniline solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Part 3: Purification of the Final Compound
Rationale: The crude product will contain unreacted starting materials, byproducts, and impurities. Purification is essential to obtain the kinase inhibitor at the high purity required for biological testing.
Procedure:
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the final compound but a gradient of ethyl acetate in hexanes or methanol in dichloromethane is a common starting point.
-
Recrystallization: If the purified compound is a solid, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Mechanistic Insights: The Role of the 5-(tert-Butyl)isoxazole Moiety in Kinase Binding
The N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold has proven to be exceptionally effective for inhibiting kinases like FLT3.[2][3] The efficacy of this structural motif can be attributed to several key interactions within the kinase ATP-binding site.
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- 3. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(tert-Butyl)-4-methylisoxazol-3-amine
Introduction: The Strategic Importance of N-Arylated Isoxazoles in Modern Drug Discovery
The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding.[1][2][3] The N-arylation of aminoisoxazoles, in particular, opens up a vast chemical space for the synthesis of novel compounds with potential biological activity. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[4][5]
This guide provides a comprehensive overview and a detailed protocol for the Buchwald-Hartwig amination of 5-(tert-Butyl)-4-methylisoxazol-3-amine, a sterically hindered and electron-rich heteroaromatic amine. The insights and procedures detailed herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
The Catalytic Heart: Unraveling the Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates. The generally accepted catalytic cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the Pd(II) complex.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed, and the Pd(0) catalyst is regenerated.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Navigating the Challenges of Heteroaromatic Amine Coupling
The N-arylation of heteroaromatic amines, particularly electron-rich five-membered systems like this compound, presents unique challenges. The heteroaromatic amine can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[8][9] This can result in sluggish reactions and low yields.
To overcome these challenges, the selection of appropriate ligands is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have proven to be highly effective.[4][10] These ligands promote the desired catalytic cycle by:
-
Steric Hindrance: The bulkiness of the ligand disfavors the coordination of the heteroaromatic amine to the palladium center.
-
Electron-Donating Properties: The electron-rich nature of the ligand facilitates the oxidative addition and reductive elimination steps.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is based on established procedures for the amination of structurally similar 3-aminoisoxazoles and incorporates best practices for the coupling of challenging heteroaromatic amines.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Varies | >95% | Ensure dryness before use. |
| Aryl Bromide | Varies | >98% | Substrate scope can be explored. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Sigma-Aldrich | >97% | Air-sensitive, handle under inert gas. |
| Xantphos | Sigma-Aldrich | >98% | Air-stable ligand. |
| Sodium tert-butoxide (NaOtBu) | Sigma-Aldrich | >97% | Highly hygroscopic, handle in a glovebox. |
| Anhydrous Toluene | Varies | >99.8% | Use a freshly dried and degassed solvent. |
Reaction Setup and Procedure
Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination.
Step-by-Step Method:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd), Xantphos (0.04 mmol, 4 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-(tert-butyl)-4-methylisoxazol-3-amine.
Justification of Experimental Choices
-
Palladium Precatalyst (Pd₂(dba)₃): This is a common and effective Pd(0) source for Buchwald-Hartwig aminations.
-
Ligand (Xantphos): Xantphos is a bulky, electron-rich bisphosphine ligand with a large bite angle, which is known to be effective in the coupling of heteroaromatic amines.[11] Its steric bulk helps to prevent catalyst deactivation by the isoxazole substrate.
-
Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine nucleophile.
-
Solvent (Toluene): Toluene is a standard solvent for this reaction, offering good solubility for the reagents and a suitable boiling point for the reaction temperature. It is crucial that the solvent is anhydrous and deoxygenated to prevent catalyst deactivation and side reactions.
-
Temperature (100-110 °C): Elevated temperatures are often required to overcome the activation energy for the oxidative addition and reductive elimination steps, especially with sterically hindered substrates.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Catalyst inhibition. | 1. Use a fresh bottle of Pd₂(dba)₃ and ensure anhydrous/anaerobic conditions. 2. Switch to a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS). 3. Increase the ligand loading (e.g., to 6-8 mol %). Consider a different bulky ligand like RuPhos or BrettPhos. |
| Side Product Formation | 1. Hydrodehalogenation of the aryl bromide. 2. Homocoupling of the aryl bromide. | 1. This can occur if the reductive elimination is slow. A more electron-donating ligand might accelerate this step. 2. Ensure rigorous exclusion of oxygen. |
| Difficulty in Purification | Co-elution of product with residual ligand or byproducts. | Optimize the chromatography conditions. A different solvent system or the use of a different stationary phase (e.g., alumina) may be beneficial. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of novel N-arylated isoxazoles. By understanding the underlying mechanism and the specific challenges associated with this class of substrates, researchers can effectively implement and optimize this reaction. The protocol provided in this guide, along with the troubleshooting advice, serves as a robust starting point for the successful application of this powerful synthetic tool in drug discovery and development programs.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. Accounts of Chemical Research, 33(3), 204-211. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user’s guide. Chemical Science, 2(1), 27-50. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Dorel, R., & Grugel, C. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]
-
Pawar, S. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866-886. [Link]
-
Pawar, S. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
-
Pawar, S. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
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Wikipedia. (2023, December 13). Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]
-
Dorel, R., & Grugel, C. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Hartwig, J. F. (2006). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]
-
Dorel, R., & Grugel, C. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
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Strategic Synthesis of Potent FLT3 Inhibitors Utilizing 5-(tert-Butyl)-4-methylisoxazol-3-amine as a Core Scaffold
An Application Guide for Drug Discovery Professionals
Abstract: Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are a major driver of aggressive Acute Myeloid Leukemia (AML), making it a critical therapeutic target.[1][2] This guide provides a detailed framework for the rational design and synthesis of potent FLT3 inhibitors, leveraging the privileged 5-(tert-butyl)isoxazol-3-amine scaffold. We delve into the underlying biology of FLT3 signaling, explain the strategic importance of the isoxazole moiety, and provide detailed, field-proven protocols for synthesis, characterization, and in vitro evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to develop novel targeted therapies for AML.
The Central Role of FLT3 in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase that is pivotal in the normal development and proliferation of hematopoietic stem and progenitor cells.[1][3] In its physiological state, the binding of the FLT3 ligand (FL) to the receptor's extracellular domain induces dimerization and subsequent autophosphorylation of the intracellular kinase domains.[4] This activation triggers a cascade of downstream signaling pathways crucial for cell survival and proliferation, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[1][5][6]
However, in approximately 30% of AML patients, FLT3 is constitutively activated by mutations, leading to ligand-independent, uncontrolled cell proliferation and resistance to apoptosis.[7][8] The most common of these are internal tandem duplications (FLT3-ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (FLT3-TKD).[7] These mutations are strongly associated with a poor prognosis, making the development of targeted FLT3 inhibitors a cornerstone of modern AML therapy.[5][9][10]
The Isoxazole Scaffold: A Privileged Structure in Kinase Inhibition
The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions (such as hydrogen bonding and dipole-dipole interactions) make it an ideal core for designing kinase inhibitors.[11][12]
In the context of FLT3 inhibitors, the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea chemotype has proven to be particularly effective.[13] The 5-(tert-Butyl)-4-methylisoxazol-3-amine starting material is a critical building block for this class of compounds.
-
Rationale for the Scaffold:
-
Hydrogen Bonding: The amino group on the isoxazole ring serves as a precursor to a urea linkage, which is a potent hydrogen bond donor-acceptor motif. This is critical for anchoring the inhibitor within the ATP-binding pocket of the FLT3 kinase.
-
Hydrophobic Interactions: The tert-butyl group provides a bulky, hydrophobic moiety that can occupy a corresponding hydrophobic pocket within the kinase, enhancing binding affinity and selectivity.
-
Modularity: The amine provides a reactive handle for modular synthesis, allowing for the facile introduction of various aryl or heteroaryl groups to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.[14][15][16]
-
Synthesis of a Potent Isoxazole-Based FLT3 Inhibitor
This section provides a representative, two-step synthesis of a potent FLT3 inhibitor based on published methodologies.[13] The overall strategy involves the formation of a key urea intermediate, followed by a palladium-catalyzed cross-coupling reaction to install the final heteroaromatic group.
Protocol 1: Synthesis of the Key Urea Intermediate
This protocol details the formation of an activated urea intermediate from the starting amine. The use of triphosgene (or a safer equivalent like carbonyldiimidazole, CDI) with a non-nucleophilic base is a standard and efficient method for this transformation.
Reaction: Formation of N-(5-(tert-butyl)-4-methylisoxazol-3-yl)-N'-(4-bromophenyl)urea.
-
Expertise Note: Triphosgene is highly toxic and moisture-sensitive; it must be handled with extreme care in a high-performance fume hood. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the reagent and intermediates.
Materials:
-
This compound
-
4-Bromoaniline
-
Triphosgene (or CDI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Phosgene Addition: Cool the solution to 0 °C using an ice bath. Add triphosgene (0.4 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Base Addition: Slowly add triethylamine (2.2 eq) dropwise via syringe. A white precipitate may form. Allow the reaction to stir at 0 °C for 1 hour to form the isocyanate intermediate.
-
Second Amine Addition: In a separate flask, dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM. Add this solution to the reaction mixture dropwise at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure urea intermediate as a white solid.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Palladium-Catalyzed Cross-Coupling for Final Product Synthesis
This protocol describes a Suzuki or Buchwald-Hartwig type cross-coupling to append a desired heterocyclic moiety onto the urea intermediate. This step is crucial for tuning the inhibitor's potency and selectivity.
Reaction: Suzuki coupling of the bromo-intermediate with a heterocyclic boronic acid/ester.
-
Expertise Note: Palladium catalysts are air-sensitive, and the reaction requires thorough degassing to prevent catalyst oxidation and ensure high yields. Using pre-catalysts can simplify handling. The choice of ligand is critical and can significantly impact reaction efficiency.
Materials:
-
N-(5-(tert-butyl)-4-methylisoxazol-3-yl)-N'-(4-bromophenyl)urea (from Protocol 1)
-
Desired Heterocyclic Boronic Acid or Pinacol Ester (e.g., 7-methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid) (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water mixture)
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave vial or Schlenk flask, add the urea intermediate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Alternatively, microwave irradiation can be used to accelerate the reaction.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final FLT3 inhibitor.
Characterization and In Vitro Evaluation
Successful synthesis must be followed by rigorous characterization and biological evaluation to confirm the compound's identity, purity, and activity.
Data Presentation: Expected Characterization and Biological Activity
| Compound ID | Synthetic Step | Yield (%) | Purity (HPLC, %) | HRMS (m/z) [M+H]⁺ | FLT3 Kinase IC₅₀ (nM) | MV4-11 Cell IC₅₀ (nM) |
| Intermediate | Protocol 1 | 75-85 | >98 | Calculated Value | N/A | >10,000 |
| Final Product | Protocol 2 | 50-70 | >99 | Calculated Value | <10 | <50 |
| Note: Values are representative and will vary based on the specific reagents used. |
Protocol 3: In Vitro FLT3 Kinase Inhibition Assay
This biochemical assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of the FLT3 kinase.
-
Principle: A recombinant FLT3 kinase domain is incubated with a substrate peptide and ATP. The inhibitor's potency is determined by measuring the reduction in substrate phosphorylation. Detection can be achieved through various methods, such as radioactivity (³²P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™).[17]
-
Methodology:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96- or 384-well plate, add the recombinant FLT3 enzyme, the kinase buffer, and the test compound.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Protocol 4: Cellular Anti-proliferative Assay
This cell-based assay determines the compound's ability to inhibit the growth of cancer cells that are dependent on FLT3 signaling. The MV4-11 cell line, which harbors a homozygous FLT3-ITD mutation, is an industry-standard model.[13][18][19]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
-
Methodology:
-
Seed MV4-11 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (and a vehicle control, e.g., 0.1% DMSO) for 72 hours.
-
Add MTT reagent to each well and incubate for 3-4 hours at 37 °C.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.
-
Conclusion and Future Directions
The synthetic route detailed herein, starting from this compound, provides a robust and modular platform for the development of highly potent FLT3 inhibitors. The urea-isoxazole scaffold serves as an excellent anchor in the FLT3 kinase domain, while the modularity of the cross-coupling step allows for extensive SAR exploration to optimize potency, overcome potential resistance mutations, and improve drug-like properties.[4][8] Future work should focus on synthesizing a library of analogs by varying the heterocyclic component introduced in Protocol 2 to identify candidates with superior efficacy and safety profiles for potential clinical development in the treatment of AML.
References
- DIMA Biotechnology. (2025, May 20). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia.
- RxList. (2023, August 10). How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names.
- NIH National Library of Medicine. (2023, September 22). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies.
- Weisberg, E. et al. Discovery and Characterization of Novel Mutant FLT3 Kinase Inhibitors. PMC, NIH.
- NIH National Library of Medicine. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. PMC, NIH.
- ResearchGate. Signaling in AML FLT3-ITD. Like most receptor tyrosine kinases, FLT3 is....
- Proclinical. (2024, June 21). What are FLT3 inhibitors and how do they work?.
- ASH Publications. (2013, November 15). Identification and Characterization Of a Potent FLT3 Inhibitor. Blood.
- Spandidos Publications. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia.
- Peifer, C. et al. (2020). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, PMC.
- Fathi, A. T., & Chen, Y. B. (2017). The role of FLT3 inhibitors in the treatment of FLT3-mutated acute myeloid leukemia. European Journal of Haematology, 98(4), 330-336.
- Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532-1542.
- NIH National Library of Medicine. (2025, October 13). Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment.
- VJHemOnc. (2024, September 6). FLT3 inhibitors: revolutionizing the management of AML.
- AACR Journals. (2012, April 15). Abstract 1807: Characterization of a novel FLT3 inhibitor in AML cell lines.
- ResearchGate. Characteristics of FLT3 inhibitors.
- Targeted Oncology. (2019, September 18). FLT3 Inhibitors Impact Treatment Landscape for Patients With FLT3-Mutated AML.
- Levis, M. et al. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. PMC, NIH.
- NIH National Library of Medicine. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. PubMed Central.
- Lu, T. et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4333-4343.
- Yarla, N. S. et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, PMC.
- Panchbhai, D. (2020). A Novel Synthetic route to Bis –Isoxazoles. International Research Journal of Science & Engineering.
- Frontiers Media. (2025, February 2). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation.
- Wiley Online Library. (2025, August). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. Drug Development Research.
- Levis, M. et al. (2004). In vitro studies of a FLT3 inhibitor combined with chemotherapy: sequence of administration is important to achieve synergistic cytotoxic effects. Blood, 104(4), 1145-1152.
- Royal Society of Chemistry. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
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- Semantic Scholar. Discovery of 4‐(4‐aminophenyl)‐6‐phenylisoxazolo[3,4‐b]pyridine‐3‐amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia.
- Narjes, F. et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.
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Application Notes & Protocols: Leveraging 5-(tert-Butyl)-4-methylisoxazol-3-amine for the Design of Novel JNK Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective application of 5-(tert-Butyl)-4-methylisoxazol-3-amine as a foundational scaffold in the design and development of novel c-Jun N-terminal kinase (JNK) inhibitors. This document outlines the scientific rationale, computational modeling, biochemical and cellular validation protocols, and a strategy for structure-activity relationship (SAR) optimization.
Introduction: The Therapeutic Promise of JNK Inhibition and the Isoxazole Scaffold
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1][2] The JNK signaling pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[2][3][4] Dysregulation of the JNK pathway has been implicated in a wide range of human diseases, such as neurodegenerative disorders (Alzheimer's and Parkinson's disease), inflammatory conditions, and various cancers.[3][5] Consequently, the development of potent and selective JNK inhibitors has emerged as a promising therapeutic strategy.[6]
The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[7] This differential expression pattern suggests that isoform-selective inhibitors could offer targeted therapies with reduced side effects.[8][9] However, the high degree of homology in the ATP-binding pocket among the JNK isoforms, as well as with other kinases like p38 MAPK, presents a significant challenge in achieving selectivity.[9]
Recent studies have highlighted the isoxazole moiety as a promising scaffold for developing selective kinase inhibitors.[10][11][12] The replacement of a pyrazole core with an isoxazole group has been shown to reduce off-target effects, particularly against p38 kinase, by altering hydrogen bonding interactions within the kinase hinge region.[10] Building on this premise, we propose the exploration of This compound as a novel starting point for the design of next-generation JNK inhibitors. The strategic placement of the tert-butyl and methyl groups offers unique opportunities for probing the hydrophobic pockets of the JNK active site and for further chemical modifications to enhance potency and selectivity.
PART 1: Computational and In Silico Feasibility Analysis
Before embarking on extensive wet-lab synthesis and testing, a robust in silico evaluation is paramount. This section outlines a computational workflow to predict the binding affinity and mode of this compound and its derivatives with the JNK isoforms.
Workflow for In Silico Analysis
Caption: Computational workflow for the initial assessment of the isoxazole scaffold.
Protocol 1: Molecular Docking and Binding Mode Prediction
-
Protein Preparation:
-
Obtain the crystal structures of human JNK1, JNK2, and JNK3 from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Define the binding site based on the co-crystallized ligand or known ATP-binding pocket residues.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
-
Molecular Docking:
-
Utilize molecular docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding sites of the JNK isoforms.
-
Analyze the resulting docking poses and scoring functions to predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
-
Pharmacophore Modeling:
-
Based on the predicted binding poses of high-affinity ligands, develop a pharmacophore model that defines the essential chemical features required for JNK inhibition.[13] This model can then be used for virtual screening of compound libraries to identify other potential hits.
-
PART 2: Biochemical Validation of JNK Inhibition
The initial in silico predictions must be validated through biochemical assays to quantify the inhibitory activity of the synthesized compounds against the target kinases.
Workflow for Biochemical Assays
Caption: Experimental workflow for determining the biochemical potency of JNK inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is adapted from standard non-radioactive kinase assay kits.[7][14][15]
-
Reagents and Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes.
-
Kinase assay buffer.
-
ATP solution.
-
Test compound (this compound and its derivatives) dissolved in DMSO.
-
Phospho-specific antibody for the substrate.
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate).
-
Microplate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant JNK enzyme to each well.
-
Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme). A known JNK inhibitor like SP600125 can also be used as a reference.[17]
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of substrate phosphorylation using an ELISA-based method with a phospho-specific antibody.[18]
-
-
Data Analysis:
-
Measure the signal intensity using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Hypothetical Data Presentation
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | p38α IC50 (nM) |
| Lead Compound | 500 | 450 | 200 | >10,000 |
| Derivative A | 250 | 200 | 80 | >10,000 |
| Derivative B | 800 | 750 | 400 | >10,000 |
| SP600125 | 40 | 40 | 90 | >1,000 |
PART 3: Cellular Activity Assessment
Demonstrating that a compound can inhibit JNK activity in a cellular context is a crucial step in the drug discovery process. This involves treating cells with the compound and measuring the downstream effects of JNK inhibition.
JNK Signaling Pathway
Caption: Simplified JNK signaling cascade and the point of inhibition.
Protocol 3: Cellular Assay for JNK Inhibition
This protocol outlines a method to measure the inhibition of c-Jun phosphorylation in a cellular context.[19][20][21]
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, SH-SY5Y) to an appropriate confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the JNK pathway by treating the cells with a known activator (e.g., anisomycin, UV radiation, or TNF-α).
-
Incubate for a short period (e.g., 15-30 minutes) to induce JNK activation and subsequent c-Jun phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for phosphorylated c-Jun (p-c-Jun).
-
As a loading control, also probe for total c-Jun or a housekeeping protein (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-c-Jun signal to the total c-Jun or loading control signal.
-
Calculate the percentage of inhibition of c-Jun phosphorylation at each compound concentration and determine the cellular IC50 value.
-
PART 4: Structure-Activity Relationship (SAR) Exploration
The initial lead compound, this compound, provides a foundation for systematic chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
SAR Strategy
Caption: A proposed strategy for the structure-activity relationship (SAR) optimization.
Proposed Modifications:
-
Modification of the 5-position (tert-Butyl group): The tert-butyl group is likely occupying a hydrophobic pocket. Systematically replacing it with other alkyl or cycloalkyl groups of varying sizes can probe the limits of this pocket and potentially enhance van der Waals interactions.
-
Modification of the 4-position (Methyl group): This position can be explored to fine-tune the electronic properties and conformation of the isoxazole ring. Substitution with small electron-donating or electron-withdrawing groups could influence the overall binding affinity.
-
Derivatization of the 3-amino group: This is a key vector for extending the molecule towards the solvent-exposed region or other pockets of the active site. The synthesis of a library of amides or ureas by reacting the 3-amino group with various carboxylic acids or isocyanates, respectively, is a well-established strategy in kinase inhibitor design.[8][9][22] This can significantly impact potency, selectivity, and physicochemical properties.
By systematically applying these modifications and iterating through the computational, biochemical, and cellular testing cascades, a potent and selective JNK inhibitor based on the this compound scaffold can be developed.
References
-
[Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][10]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor.]([Link])
Sources
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 15. JNK Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 16. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Design and synthesis of novel JNK inhibitors targeting liver pyruvate kinase for the treatment of non-alcoholic fatty liver disease and hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) of 5-(tert-Butyl)-4-methylisoxazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antibacterial drugs.[4][5] Within this class of compounds, derivatives of 5-(tert-Butyl)-4-methylisoxazol-3-amine have emerged as a particularly promising scaffold, notably in the development of kinase inhibitors.[6] This document provides a detailed guide to understanding the structure-activity relationships (SAR) of these derivatives, along with protocols for their synthesis and biological evaluation.
The core structure, this compound, presents three key positions for chemical modification: the 5-position (tert-butyl group), the 4-position (methyl group), and the 3-position (amino group). Understanding how alterations at these sites impact biological activity is crucial for the rational design of potent and selective drug candidates.
I. Core Scaffold Analysis: Unraveling the Structure-Activity Landscape
The exploration of the SAR of this compound derivatives has primarily focused on their potential as kinase inhibitors, particularly targeting FMS-like tyrosine kinase 3 (FLT3), a key player in acute myeloid leukemia (AML).[1] The following sections dissect the contribution of each substituent on the isoxazole core to the overall biological activity.
The Significance of the 5-tert-Butyl Group: A Bulky Anchor
The tert-butyl group at the 5-position of the isoxazole ring plays a critical role in the activity of these derivatives. Its bulky and lipophilic nature often contributes to favorable binding interactions within the target protein's active site.
Key Observations:
-
Hydrophobic Interactions: The tert-butyl group is believed to occupy a hydrophobic pocket in the kinase domain, thereby anchoring the molecule and contributing to its inhibitory potency.
-
Metabolic Stability: While the tert-butyl group can enhance binding, it may also introduce metabolic liabilities.[7] Bioisosteric replacement is a common strategy to mitigate this, where the tert-butyl group is replaced by other sterically similar and metabolically more stable moieties.
Bioisosteric Replacements for the tert-Butyl Group:
To improve pharmacokinetic properties such as solubility and metabolic stability, various bioisosteres for the tert-butyl group can be considered.[8][9][10] These replacements aim to mimic the steric bulk of the tert-butyl group while introducing more favorable physicochemical properties.
| Bioisosteric Replacement | Rationale | Potential Advantages |
| Cyclopropyl, Cyclobutyl | Mimics steric bulk | Improved metabolic stability |
| Isopropyl | Smaller hydrophobic group | May modulate potency and selectivity |
| Trifluoromethyl-substituted groups | Electron-withdrawing, can alter pKa | Increased metabolic stability, potential for improved cell permeability |
| Trimethylsilyl | Can reduce lipophilicity | May improve pharmacokinetic properties |
The Role of the 4-Methyl Group: A Subtle but Important Modulator
The methyl group at the 4-position of the isoxazole ring, while seemingly a minor feature, can significantly influence the conformation and electronic properties of the molecule, thereby impacting its biological activity.
Key Observations:
-
Conformational Rigidity: The 4-methyl group can restrict the rotation of adjacent substituents, locking the molecule into a more bioactive conformation.
-
Electronic Effects: The electron-donating nature of the methyl group can influence the reactivity and binding affinity of the isoxazole core.
-
Bioactivation: The presence of a methyl group at the 5-position, adjacent to a 4-amino group on the isoxazole ring, has been shown to be a site for metabolic bioactivation, leading to the formation of reactive intermediates.[11] This highlights the importance of understanding the metabolic fate of even seemingly simple substituents.
The 3-Amino Group: The Gateway to Diverse Functionality
The 3-amino group is the primary point of diversification for this scaffold, allowing for the introduction of a wide range of substituents that can interact with different regions of the target protein. The most common modification is the formation of a urea linkage, which has proven to be a key pharmacophore in many kinase inhibitors.
Key Observations:
-
Urea Formation: The conversion of the 3-amino group into an N,N'-disubstituted urea is a well-established strategy for targeting the ATP-binding site of kinases. The urea moiety can form crucial hydrogen bonds with the hinge region of the kinase.
-
Amide and Sulfonamide Linkages: In addition to ureas, the 3-amino group can be acylated to form amides or sulfonated to form sulfonamides, providing alternative hydrogen bonding patterns and physicochemical properties.
-
Direct N-Arylation: Direct coupling of aryl or heteroaryl groups to the 3-amino group can also lead to potent inhibitors, though this is a less explored avenue for this specific scaffold.
II. Synthetic Protocols: Building a Library of Derivatives
The synthesis of a diverse library of this compound derivatives is essential for a thorough SAR investigation. The following protocols outline the key synthetic steps.
Synthesis of the Core Scaffold: this compound
A common route to the core scaffold involves the condensation of a β-keto nitrile with hydroxylamine.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of pivaloylacetonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride.
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to between 6.0 and 7.0 using a base (e.g., sodium hydroxide or sodium acetate). This pH control is critical to favor the formation of the desired 3-amino isomer over the 5-amino isomer.[12]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove inorganic salts. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.
Derivatization of the 3-Amino Group: Urea Formation
The formation of substituted ureas is a key step in generating a library of potent kinase inhibitors.
Protocol 2: General Procedure for the Synthesis of N-(5-(tert-Butyl)-4-methylisoxazol-3-yl)-N'-aryl Ureas
-
Isocyanate Formation (Method A):
-
Dissolve this compound in a dry, aprotic solvent (e.g., dichloromethane or toluene).
-
Add triphosgene or a phosgene equivalent portion-wise at 0°C under an inert atmosphere.
-
Stir the reaction mixture at room temperature until the formation of the isocyanate is complete (monitor by IR spectroscopy for the characteristic isocyanate peak at ~2270 cm⁻¹).
-
-
Urea Formation (Method A):
-
To the in-situ generated isocyanate solution, add the desired aniline derivative and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction at room temperature until completion.
-
-
Alternative Urea Formation (Method B):
-
Dissolve this compound and the desired aryl isocyanate in a dry, aprotic solvent.
-
Stir the reaction at room temperature until completion.
-
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
III. Biological Evaluation: Assaying for Kinase Inhibition and Cellular Activity
To establish the SAR of the synthesized derivatives, a robust set of biological assays is required. The following protocols are standard methods for evaluating kinase inhibitors.
In Vitro Kinase Inhibition Assay (FLT3)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the target kinase.
Protocol 3: FLT3 Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagent Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., kinase assay buffer containing Tris-HCl, MgCl₂, BSA, and DTT).[10]
-
Kinase Reaction: In a 96- or 384-well plate, combine the recombinant human FLT3 protein, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP.
-
Compound Addition: Add the serially diluted test compounds to the kinase reaction mixture. Include a positive control (a known FLT3 inhibitor) and a negative control (vehicle, typically DMSO).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™). The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound by fitting the dose-response data to a suitable sigmoidal curve.
Cell Viability Assay (e.g., MTT or MTS Assay)
This assay determines the effect of the compounds on the viability of cancer cell lines that are dependent on the target kinase for survival.
Protocol 4: MTT Cell Viability Assay
-
Cell Seeding: Seed a human cancer cell line known to be sensitive to FLT3 inhibition (e.g., MV4-11, which harbors an FLT3-ITD mutation) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.[1][13]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include appropriate controls.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) or cytotoxic concentration (CC₅₀) values for each compound.
IV. Data Presentation and Visualization
A clear and concise presentation of the SAR data is crucial for identifying key trends and guiding further optimization efforts.
Tabular Summary of SAR Data
| Compound ID | R1 (5-position) | R2 (4-position) | R3 (3-position) | FLT3 IC₅₀ (nM) | MV4-11 GI₅₀ (nM) |
| 1 | tert-Butyl | Methyl | -NH₂ | >10,000 | >10,000 |
| 2 | tert-Butyl | Methyl | -NH-C(O)NH-Phenyl | 500 | 800 |
| 3 | Isopropyl | Methyl | -NH-C(O)NH-Phenyl | 1200 | 1500 |
| 4 | tert-Butyl | H | -NH-C(O)NH-Phenyl | 800 | 1100 |
| 5 | tert-Butyl | Methyl | -NH-C(O)NH-(4-F-Phenyl) | 150 | 250 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizing Experimental Workflows and Relationships
Diagram 1: Synthetic Workflow for Urea Derivatives
Caption: Synthetic route to N,N'-disubstituted urea derivatives.
Diagram 2: SAR Logic Tree
Caption: Key modification points for SAR studies.
V. Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate the critical importance of the 5-tert-butyl group for hydrophobic interactions, the subtle but significant role of the 4-methyl group in conformational constraint, and the versatility of the 3-amino group for introducing key pharmacophoric elements.
Future research in this area should focus on a more systematic exploration of bioisosteric replacements for the tert-butyl group to optimize pharmacokinetic properties. Additionally, a deeper understanding of the metabolic fate of these compounds, particularly in relation to the 4-methyl group, is warranted. Finally, the exploration of alternative functionalities at the 3-position beyond the urea linkage may lead to the discovery of novel inhibitors with different binding modes and improved selectivity profiles.
References
-
[Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][11]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor.]([Link])
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- 9. enamine.net [enamine.net]
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- 11. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols for Coupling Reactions with 5-(tert-Butyl)-4-methylisoxazol-3-amine
Introduction: The Strategic Importance of the Substituted 3-Aminoisoxazole Scaffold
The 5-(tert-butyl)-4-methylisoxazol-3-amine moiety is a key building block in modern medicinal chemistry and drug discovery. The isoxazole ring system is a bioisostere for various functional groups, offering a stable, electron-rich scaffold that can engage in critical hydrogen bonding and other non-covalent interactions with biological targets. The substitution pattern of a bulky tert-butyl group at the 5-position and a methyl group at the 4-position provides a unique steric and electronic profile, which can be exploited to enhance selectivity and metabolic stability in drug candidates.
This guide provides detailed experimental procedures for the effective utilization of this compound in three critical classes of coupling reactions: Palladium-catalyzed N-arylation (Buchwald-Hartwig amination), amide bond formation, and Suzuki-Miyaura cross-coupling. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers to optimize these reactions for their specific applications.
I. Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other advanced materials.[1] This reaction allows for the coupling of amines with aryl halides or pseudohalides, providing access to a wide array of N-arylated products.
Causality in Experimental Design
The successful N-arylation of this compound is contingent on overcoming the steric hindrance presented by the tert-butyl group and the adjacent methyl group. The choice of a suitable palladium catalyst, a sterically demanding and electron-rich phosphine ligand, and an appropriate base is critical. Bulky ligands facilitate the reductive elimination step, which can be slow for hindered substrates.[2]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: N-Arylation of this compound
This protocol is adapted from established methods for the amination of aryl bromides with sterically hindered amines.[2]
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.2 mmol) and the aryl bromide (1.0 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A stable Pd(0) source that is readily activated. |
| Ligand | Xantphos | A bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination. |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base suitable for deprotonating the amine. |
| Solvent | Toluene | A high-boiling, non-polar solvent that is compatible with the reaction conditions. |
| Temperature | 100-110 °C | Provides sufficient thermal energy to overcome activation barriers. |
II. Amide Bond Formation: Coupling with Carboxylic Acids
The formation of an amide bond between this compound and a carboxylic acid can be challenging due to the steric hindrance around the amino group. Standard peptide coupling reagents may be sluggish. A robust method involves the in situ generation of a more reactive acyl fluoride.[3]
Causality in Experimental Design
The conversion of a carboxylic acid to an acyl fluoride in situ increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the sterically hindered amine. Elevated temperatures are often required to drive the reaction to completion.
Visualizing the Workflow
Sources
Application Notes and Protocols: The Strategic Use of 5-(tert-Butyl)-4-methylisoxazol-3-amine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Diversity of Peptides
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their application can be limited by challenges such as proteolytic degradation and poor membrane permeability.[1] To overcome these hurdles, the incorporation of non-proteinogenic or unnatural amino acids (UAAs) has become a cornerstone of peptidomimetic design.[2] These unique building blocks can introduce novel structural and functional properties, leading to peptides with enhanced stability, improved pharmacokinetic profiles, and unique biological activities.[2][3]
Among the vast array of UAAs, heterocyclic compounds have garnered significant attention. Isoxazole derivatives, in particular, are prevalent in many biologically active molecules, exhibiting a wide range of pharmacological properties including anti-inflammatory, anticancer, and antibacterial activities.[4][5][6] The isoxazole ring can act as a bioisostere for amide bonds, introduce conformational constraints, and participate in novel binding interactions with biological targets.[6]
This guide provides a detailed exploration of the potential application of 5-(tert-Butyl)-4-methylisoxazol-3-amine as a unique building block in solid-phase peptide synthesis (SPPS). While direct literature on the SPPS application of this specific molecule is nascent, we can extrapolate from established protocols for similar isoxazole-containing compounds to propose a robust methodology for its incorporation.[4] This document will serve as a foundational resource, offering both the theoretical basis and a practical, step-by-step protocol for researchers looking to leverage this compound to create novel peptide-based therapeutics.
Compound Profile: this compound
Before delving into its application, it is essential to understand the key characteristics of the title compound.
| Property | Value | Source |
| CAS Number | 120771-20-2 | [7] |
| Molecular Formula | C₈H₁₄N₂O | |
| Molecular Weight | 154.21 g/mol | |
| Appearance | White to light yellow powder/crystal | [8] |
| Storage Conditions | 2-8°C, inert atmosphere | |
| SMILES | CC1=C(ON=C1N)C(C)(C)C |
The key structural feature for its use in peptide synthesis is the primary amine group at the 3-position of the isoxazole ring. This amine can act as a nucleophile to form an amide bond with a carboxylic acid, allowing it to be coupled to the N-terminus of a peptide chain. The bulky tert-butyl group and the methyl group can provide steric hindrance that may protect the adjacent, synthetically-formed amide bond from enzymatic cleavage, thus enhancing the stability of the final peptide conjugate.
Proposed Application: N-Terminal Capping in SPPS
Given its structure, this compound is ideally suited for use as an N-terminal capping agent in standard Fmoc-based solid-phase peptide synthesis.[9] After the desired peptide sequence has been assembled on a solid support, this isoxazole derivative can be coupled to the deprotected N-terminal amine of the final amino acid. This strategy offers several potential benefits:
-
Enhanced Stability: Capping the N-terminus with a non-amino acid moiety can block exopeptidase activity, increasing the in vivo half-life of the peptide.
-
Modulation of Bioactivity: The isoxazole ring introduces a rigid, aromatic-like structure that can influence the peptide's conformation and its interaction with target receptors.
-
Increased Lipophilicity: The tert-butyl group can increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.
The proposed workflow is based on the successful incorporation of a similar bifunctional isoxazole derivative, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), in SPPS, which demonstrated that the amino group of the isoxazole can be effectively coupled to a peptide chain.[4]
Experimental Workflow and Protocol
The following protocol outlines the steps for coupling this compound to the N-terminus of a peptide synthesized on a solid support using the standard Fmoc/t-Bu strategy.
Caption: Workflow for N-terminal capping with this compound.
Materials and Reagents
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine, peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Solid-phase synthesis vessel
Protocol: Coupling of this compound
This protocol assumes the starting point is a fully assembled peptide on a Rink Amide MBHA resin (or similar), with the N-terminal Fmoc group having just been removed.
-
Final Fmoc Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes.
-
Drain the vessel.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to remove residual piperidine.
-
-
Preparation of the Coupling Solution:
-
In a separate vial, prepare the activation mixture. For a 0.1 mmol synthesis scale, the following amounts are recommended:
-
This compound: 46.3 mg (0.3 mmol, 3 eq)
-
HATU: 114 mg (0.3 mmol, 3 eq)
-
-
Dissolve the above components in 2 mL of DMF.
-
Add DIPEA: 105 µL (0.6 mmol, 6 eq) to the solution.
-
Briefly vortex the mixture to ensure complete dissolution. The causality here is that HATU, in the presence of the non-nucleophilic base DIPEA, activates the carboxylic acid (in this case, there is none, so it activates the amine for coupling) to form a highly reactive intermediate, facilitating efficient amide bond formation.[4]
-
-
Coupling Reaction:
-
Add the prepared coupling solution to the synthesis vessel containing the washed resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Self-Validating Checkpoint: To monitor the reaction progress, a small sample of resin beads can be taken for a Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the successful consumption of all free primary amines and thus a complete coupling reaction.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin extensively with DMF (5 x 1 min) to remove any unreacted reagents and byproducts.
-
Perform a final wash with DCM (3 x 1 min) to prepare the resin for drying or cleavage.
-
Cleavage and Deprotection
-
Resin Drying:
-
Dry the resin under a stream of nitrogen for 15 minutes, followed by drying under high vacuum for at least 1 hour.
-
-
Cleavage from Resin:
-
Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours. The strong acid TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[10] TIS acts as a scavenger to prevent side reactions from reactive cationic species generated during deprotection.[10]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS).
-
Conclusion and Future Perspectives
The incorporation of this compound into peptides via SPPS offers a straightforward strategy to introduce a unique heterocyclic moiety at the N-terminus. This modification has the potential to significantly enhance the therapeutic properties of peptides by improving their stability and modulating their biological activity. The protocol provided herein, grounded in established methodologies for similar compounds, serves as a robust starting point for researchers.[4] Further investigation into the impact of this specific isoxazole derivative on peptide conformation, receptor binding affinity, and enzymatic stability will be crucial in fully realizing its potential in the development of next-generation peptide drugs.
References
-
Sz-Czernek, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]
-
Atlas of Science. (2020). Access to modified peptides with heterocycle backbones using combinatorial chemistry. Available at: [Link]
-
MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Available at: [Link]
-
ResearchGate. (2003). Peptide Heterocycle Conjugates: A Diverted Edman Degradation Protocol for the Synthesis of N-Terminal 2-Iminohydantoins. Available at: [Link]
-
ACS Publications. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Available at: [Link]
-
Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
-
Nature. (2016). Installing amino acids and peptides on N-heterocycles under visible-light assistance. Available at: [Link]
-
PubMed. (2016). Development of an Unnatural Amino Acid Incorporation System in the Actinobacterial Natural Product Producer Streptomyces venezuelae ATCC 15439. Available at: [Link]
-
ACS Publications. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Available at: [Link]
-
NIH. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Available at: [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (2023). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]
-
PubMed Central. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available at: [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2021). Site-selective modification of peptide backbones. Available at: [Link]
-
ResearchGate. (2012). Incorporation of Unnatural Amino Acids for Synthetic Biology. Available at: [Link]
-
PubMed Central. (2007). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 11: Peptides. Available at: [Link]
-
YouTube. (2023). Solid Phase Peptide Sythesis. Available at: [Link]
-
PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][11]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Available at: [Link]
Sources
- 1. atlasofscience.org [atlasofscience.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. 120771-20-2|this compound|BLD Pharm [bldpharm.com]
- 8. 3-Amino-5-tert-butylisoxazole CAS#: 55809-36-4 [amp.chemicalbook.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. peptide.com [peptide.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Novel Therapeutics Using a 5-(tert-Butyl)-4-methylisoxazol-3-amine Scaffold
Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and synthetic versatility.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4]
The 5-(tert-Butyl)-4-methylisoxazol-3-amine core at the center of this guide represents a particularly promising starting point for the development of novel therapeutics. The bulky tert-butyl group can impart metabolic stability and enhance lipophilicity, potentially improving pharmacokinetic properties.[5] The 4-methyl and 3-amino groups provide key vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a chosen biological target. This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis, derivatization, and biological evaluation of novel compounds based on this versatile scaffold.
PART 1: Synthesis of the Core Scaffold and Key Derivatives
A robust and reproducible synthetic strategy is the foundation of any successful drug discovery program. This section details the synthesis of the this compound scaffold and provides protocols for its derivatization to generate a library of diverse analogs for biological screening.
Protocol 1: Synthesis of the this compound Scaffold
Step 1: Synthesis of 2-methyl-4,4-dimethyl-3-oxopentanenitrile (α-methyl pivaloyl acetonitrile)
This step introduces the key tert-butyl and 4-methyl groups.
-
Materials: Pivaloyl chloride, propionitrile, sodium hydride (NaH) or lithium diisopropylamide (LDA), anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid (HCl).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, prepare a solution of propionitrile in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the cooled propionitrile solution. Stir the mixture for 30 minutes at -78 °C to form the corresponding carbanion.
-
Add pivaloyl chloride dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-methyl-4,4-dimethyl-3-oxopentanenitrile.
-
Step 2: Cyclization to form this compound
This step involves the reaction of the β-ketonitrile with hydroxylamine to form the isoxazole ring.[1]
-
Materials: 2-methyl-4,4-dimethyl-3-oxopentanenitrile, hydroxylamine hydrochloride, sodium hydroxide or sodium ethoxide, ethanol, water.
-
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-4,4-dimethyl-3-oxopentanenitrile in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in a mixture of ethanol and water.
-
Slowly add the hydroxylamine solution to the β-ketonitrile solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Workflow for Scaffold Synthesis
Sources
- 1. data.epo.org [data.epo.org]
- 2. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(tert-Butyl)-4-methylisoxazol-3-amine
Welcome to the technical support center for the synthesis of 5-(tert-Butyl)-4-methylisoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific understanding and practical knowledge to improve your yield and overcome common challenges in this synthesis.
I. Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The core of this synthesis typically involves the cyclization of a β-ketonitrile, specifically 4,4-dimethyl-3-oxopentanenitrile (pivaloyl acetonitrile), with hydroxylamine. While the reaction appears straightforward, achieving high yields of the desired 3-amino isomer over the 5-amino isomer requires careful control of reaction parameters. This guide will delve into the mechanistic nuances and provide actionable solutions to common experimental hurdles.
Core Reaction Scheme:
The primary route to this compound involves the reaction of pivaloyl acetonitrile with hydroxylamine. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly pH.
Caption: General reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable steps to resolve them.
Issue 1: Low Overall Yield
Question: My overall yield of the isoxazole product is consistently low. What are the potential causes and how can I improve it?
Answer:
Low overall yield can stem from several factors, from incomplete reaction to product degradation. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction between pivaloyl acetonitrile and hydroxylamine may not be going to completion.
-
Causality: Insufficient reaction time or suboptimal temperature can lead to unreacted starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initial reaction time, consider extending the duration or cautiously increasing the temperature. A patent on a similar synthesis suggests that the reaction can be run from 0°C to the reflux temperature of the mixture[1][2].
-
-
Side Reactions: The formation of undesired byproducts can consume starting materials and complicate purification.
-
Causality: β-Ketonitriles are versatile intermediates that can participate in various condensation and cyclization reactions[3]. Improper pH control is a primary driver of side product formation.
-
Solution: Maintain strict pH control throughout the reaction. For the synthesis of the desired 3-amino isomer, a pH range of 6.0 to 7.0 is crucial, especially during the initial hours of the reaction[1][2].
-
-
Degradation of Product: The isoxazole ring can be susceptible to opening under certain conditions.
-
Causality: Exposure to strong acidic or basic conditions during workup and purification can lead to the formation of β-enaminones through reductive ring-opening[4].
-
Solution: Ensure that the workup and purification steps are performed under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to harsh pH environments.
-
Issue 2: Poor Regioselectivity (High Isomer Formation)
Question: I am obtaining a significant amount of the undesired 5-amino-3-(tert-butyl)isoxazole isomer. How can I improve the regioselectivity to favor the 3-amino product?
Answer:
This is a common and critical challenge in this synthesis. The regioselectivity is almost entirely dictated by the pH of the reaction medium.
-
Mechanism of Isomer Formation: The cyclization can proceed through two different pathways, leading to the two isomers. The pH influences the nucleophilicity of the hydroxylamine and the reactivity of the β-ketonitrile.
-
pH below 6.0: In more acidic conditions, the reaction may favor the formation of the 5-imino-4,5-dihydroisoxazole intermediate, which can then rearrange to the 5-aminoisoxazole[1].
-
pH above 7.0: In more basic conditions, the equilibrium can shift, leading to an increased proportion of the 5-amino isomer. A patent highlights that maintaining a pH between 10.1 and 13 is used for the synthesis of 3-amino-5-methylisoxazole from different starting materials, indicating the strong influence of pH on the final product[5].
-
-
Optimized Protocol for 3-Amino Isomer:
-
Initial pH Adjustment: Dissolve pivaloyl acetonitrile and a base (e.g., sodium hydroxide) in an aqueous solvent (like an ethanol/water mixture) and heat to reflux. The initial pH should be carefully monitored[1].
-
Controlled Addition of Hydroxylamine: Slowly add an aqueous solution of hydroxylamine hydrochloride. The pH will drop upon addition.
-
Continuous pH Monitoring and Adjustment: This is the most critical step. Maintain the pH of the reaction mixture between 6.0 and 7.0 for at least the first 6 hours of the reaction. Use a dilute acid or base to make adjustments as needed[1].
-
Caption: Workflow for maintaining optimal pH during the synthesis.
Issue 3: Difficulty in Purification
Question: I'm having trouble separating the desired 3-amino product from the 5-amino isomer and other impurities. What purification strategies are most effective?
Answer:
Effective purification relies on exploiting the differences in physical and chemical properties between the product and impurities.
-
Crystallization:
-
Principle: The two isomers may have different solubilities in various solvent systems.
-
Protocol: After the initial workup and extraction, perform a solvent screen to find a suitable recrystallization solvent or solvent mixture. Common solvents for this type of compound include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. The desired 3-amino-5-(t-butyl)isoxazole has a reported melting point of 110-114 °C[6].
-
-
Column Chromatography:
-
Principle: If crystallization is not effective, column chromatography on silica gel is a reliable method for separating isomers.
-
Protocol:
-
Solvent System Selection: Use TLC to determine an optimal eluent system that provides good separation between the two isomers. A mixture of ethyl acetate and hexanes is a good starting point.
-
Column Packing and Loading: Properly pack a silica gel column and load the crude product.
-
Elution: Carefully elute the column, collecting fractions and monitoring them by TLC to isolate the pure product.
-
-
-
Acid-Base Extraction:
-
Principle: The basicity of the amino group on the isoxazole ring can be exploited. There might be subtle pKa differences between the two isomers.
-
Protocol: This is a more advanced technique and should be approached with caution to avoid product degradation. It involves selectively protonating one isomer with a carefully chosen acid to move it into an aqueous layer, leaving the other isomer in the organic layer. This requires precise pH control and a good understanding of the pKa values of the compounds.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in this reaction?
A1: An aqueous solvent system, often a mixture of water and an alcohol like ethanol, is typically used. The water is necessary to dissolve the hydroxylamine hydrochloride and the base, while the alcohol helps to dissolve the organic starting material, pivaloyl acetonitrile[1]. This creates a homogenous reaction mixture, which is essential for efficient reaction kinetics.
Q2: Can I use hydroxylamine free base instead of the hydrochloride salt?
A2: Yes, you can use hydroxylamine free base. To do this, you would first prepare a solution of the hydroxylamine salt in water and neutralize it to a pH of around 7 by adding a base, such as aqueous sodium hydroxide. This neutral solution of hydroxylamine is then added to the pivaloyl acetonitrile solution[1]. However, using the hydrochloride salt and a base in situ is often more convenient.
Q3: How critical is the temperature control?
A3: While the reaction can be performed at a range of temperatures from 0°C to reflux, temperature can influence the reaction rate and potentially the side reaction profile. Refluxing is common to ensure a reasonable reaction rate[1]. It is important to maintain a consistent temperature for reproducible results.
Q4: Are there alternative synthetic routes to 3-aminoisoxazoles?
A4: Yes, several other methods exist for the synthesis of 3-aminoisoxazoles, although the cyclization of β-ketonitriles is one of the most direct for this specific product. Other routes include the reaction of α,β-dihalo carboxylic acid nitriles with hydroxylamine in alkaline conditions[1]. However, these routes may require different starting materials that are not as readily available.
Q5: What are the safety precautions I should take during this synthesis?
A5:
-
Hydroxylamine: Hydroxylamine and its salts can be corrosive and are toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Sodium Hydroxide: Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Solvents: Organic solvents like ethanol and ethyl acetate are flammable. Keep away from ignition sources.
-
General Precautions: Always wear appropriate PPE. Be aware of the potential for exothermic reactions, especially when adding reagents.
IV. Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound by carefully controlling the reaction pH.
Materials and Equipment:
-
Pivaloyl acetonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
Round bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
pH meter or pH paper
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture:
-
In a round bottom flask, dissolve pivaloyl acetonitrile (1 equivalent) and sodium hydroxide (1 equivalent) in a mixture of water and ethanol (a common ratio is 2:1 water to ethanol by volume)[1].
-
Begin stirring and heat the mixture to reflux.
-
-
Addition of Hydroxylamine:
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents).
-
Slowly add the hydroxylamine hydrochloride solution to the refluxing reaction mixture.
-
-
pH Control and Reaction Monitoring:
-
Immediately after the addition of hydroxylamine, measure the pH of the reaction mixture. It should be in the range of 6.0-7.0.
-
If the pH is outside this range, adjust it carefully using a dilute solution of NaOH or HCl.
-
Maintain the reaction at reflux and monitor the pH every 30-60 minutes for the first 6 hours, adjusting as necessary to keep it within the 6.0-7.0 range[1].
-
Allow the reaction to proceed for a total of 8-12 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
If necessary, adjust the pH to neutral (around 7).
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Data Summary Table:
| Parameter | Recommended Value/Range | Rationale |
| pH | 6.0 - 7.0 | Crucial for maximizing the yield of the 3-amino isomer over the 5-amino isomer[1]. |
| Temperature | Reflux | Ensures a reasonable reaction rate. |
| Solvent | Aqueous Ethanol | Solubilizes both organic and inorganic reagents. |
| Reaction Time | 8 - 12 hours | Allow for complete conversion of starting materials. |
V. References
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances.
-
Isoxazole synthesis. Organic Chemistry Portal.
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2020). Molbank.
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2019). Beilstein Journal of Organic Chemistry.
-
Preparation of 3-amino-5-t-butyl-isoxazole. (1979). European Patent Office.
-
Synthesis of isoxazoles from β‐azolyl enamines. (2017). Journal of Heterocyclic Chemistry. [Link]
-
Preparation method of 3-amino-5-methyl isoxazole. (2020). Google Patents.
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2019). National Institutes of Health.
-
Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. (2006). ResearchGate. [Link]
-
Process for the manufacture of 3-amino-5-methylisoxazole. (1992). Google Patents.
-
Synthetic utility of substituted 3aminoisoxazoles. (2017). ResearchGate. [Link]
-
Preparation of 3-amino-5(t-butyl) isoxazole. (1979). European Patent Office.
-
3-Amino-5-tert-butylisoxazole. ChemicalBook.
Sources
- 1. data.epo.org [data.epo.org]
- 2. data.epo.org [data.epo.org]
- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 4. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 5. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
- 6. 3-Amino-5-tert-butylisoxazole CAS#: 55809-36-4 [amp.chemicalbook.com]
common side reactions in the synthesis of 5-(tert-Butyl)-4-methylisoxazol-3-amine derivatives
Technical Support Center: Synthesis of 5-(tert-Butyl)-4-methylisoxazol-3-amine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted isoxazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this compound and related structures. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific, frequently encountered problems in a question-and-answer format. We focus on the causality behind these issues and provide field-proven protocols to resolve them.
Category 1: Low Yield & Reaction Inefficiency
Question 1: My overall yield of the target 3-amino isoxazole is consistently low. The reaction seems to be forming multiple products. What are the critical parameters I need to control?
Answer: Low yield in this synthesis is most often traced back to two key areas: competition between isomeric products during cyclization and the formation of undesired dimers from reaction intermediates. The primary synthetic route involves the reaction of a β-keto nitrile, such as pivaloylacetonitrile, with hydroxylamine. The control of pH during this condensation and cyclization is the single most critical factor for success.[1]
-
Causality - The Role of pH: The reaction proceeds through an oxime intermediate. The subsequent intramolecular cyclization involves a nucleophilic attack from the oxime's oxygen onto the nitrile carbon. However, under different pH conditions, the equilibrium and reactivity of the intermediates can shift, leading to the formation of the undesired 5-amino-3-(tert-butyl)isoxazole isomer. A patent for the synthesis of 3-amino-5-(tert-butyl)isoxazole explicitly details that maintaining a neutral to slightly acidic pH (around 6.8-7.0) is crucial for maximizing the yield of the desired 3-amino isomer.[1] Deviations outside this range can significantly favor the formation of the 5-amino isomer or other byproducts.
-
Troubleshooting Protocol:
-
Reagent Preparation: Prepare separate aqueous solutions of your β-keto nitrile precursor and hydroxylamine (e.g., from hydroxylamine hydrochloride).
-
Initial pH Adjustment: Adjust the pH of both solutions to neutral (~7.0) using a suitable base, such as aqueous sodium hydroxide, before mixing.
-
Controlled Addition: Add the hydroxylamine solution dropwise to the stirred β-keto nitrile solution.
-
pH Monitoring & Control: Monitor the pH of the reaction mixture continuously for the first several hours. The pH will tend to drift. Make small adjustments as needed to maintain it within the optimal 6.8-7.0 range.[1]
-
Temperature: Run the reaction at a controlled temperature, typically starting at room temperature and then refluxing as described in established procedures.[1]
-
Table 1: Impact of pH on Isomer Ratio in Isoxazole Synthesis
| pH of Reaction Mixture | Approximate Ratio (3-amino : 5-amino isomer) | Expected Overall Yield of 3-amino Isomer |
| 5.0 - 6.0 | Varies, increased byproducts | Low |
| 6.8 - 7.0 | ~98 : 2 [1] | Optimal (>50%) [1] |
| > 7.5 | Favors 5-amino isomer | Low |
Category 2: Formation of Key Impurities
Question 2: I'm performing a 1,3-dipolar cycloaddition to build the isoxazole ring and I'm observing a major byproduct that corresponds to a dimer of my nitrile oxide intermediate. What is this species and how do I prevent it?
Answer: This is a classic and very common side reaction in isoxazole synthesis via 1,3-dipolar cycloaddition. The byproduct you are observing is almost certainly a furoxan (also known as a 1,2,5-oxadiazole 2-oxide), which forms from the head-to-head dimerization of the in situ generated nitrile oxide intermediate.[2][3]
-
Causality - Nitrile Oxide Dimerization: Nitrile oxides are highly reactive 1,3-dipoles. While they readily react with dipolarophiles (like alkynes or alkenes) to form the desired isoxazole ring, they can also react with themselves in a [3+3] cycloaddition if their concentration becomes too high or if the dipolarophile is not sufficiently reactive.[4][5] This self-condensation is a rapid, often irreversible process that consumes the key intermediate, thereby reducing the yield of your target product.
-
Preventative Strategies & Protocols: The core principle for preventing dimerization is to keep the instantaneous concentration of the free nitrile oxide low.
-
Slow Generation/Addition: Generate the nitrile oxide in situ in the presence of the dipolarophile. This is typically done by the slow, dropwise addition of a base (like triethylamine) to a solution containing the precursor hydroximoyl chloride and the dipolarophile.[5] This ensures that as soon as a molecule of nitrile oxide is formed, it is more likely to encounter a dipolarophile molecule than another nitrile oxide molecule.
-
High Dipolarophile Concentration: Use a stoichiometric excess of the dipolarophile (1.5 to 2.0 equivalents) relative to the nitrile oxide precursor. This increases the probability of the desired cycloaddition reaction over the undesired dimerization.
-
Diffusion-Controlled Mixing: For particularly reactive nitrile oxides or unreactive dipolarophiles, a technique involving the slow diffusion of reagents can be effective.[5] This involves carefully layering the reagent solutions to allow for mixing at a controlled rate, which can suppress the formation of dimers.
-
Temperature Control: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can sometimes accelerate the rate of dimerization more than the rate of cycloaddition.
-
Diagram 1: Competing Reaction Pathways in Isoxazole Synthesis
Caption: Competing pathways in isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q: What are the most common starting materials for synthesizing the this compound core?
A: The most direct and commonly cited precursor is 4,4-dimethyl-3-oxopentanenitrile , also known as pivaloylacetonitrile.[1][6] This β-keto nitrile contains the required tert-butyl group and the nitrile functionality that will become the 3-amino group of the isoxazole ring. It is typically reacted with hydroxylamine or one of its salts (e.g., hydroxylamine hydrochloride) to initiate the cyclization.[1]
Q: How can I purify the final this compound product away from isomeric impurities or starting materials?
A: The final product is a solid crystalline material with a melting point around 110-114 °C.[7]
-
Recrystallization: This is often the most effective method. Solvents like ethanol, methanol, or mixtures of ethyl acetate and hexanes can be effective. The desired 3-amino isomer and the undesired 5-amino isomer often have different solubilities, allowing for efficient separation.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is a standard alternative. A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the target compound from less polar byproducts and more polar impurities.
-
Acid-Base Extraction: Given the basic nature of the amino group, an acid-base extraction could potentially be used to separate it from non-basic impurities, though this may be less effective for separating isomers.
Q: Are there alternative synthetic routes that avoid the sensitive nitrile oxide intermediate?
A: Yes, the primary alternative is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine, as discussed in the troubleshooting section.[1][8] This method is robust and widely used. Other, more specialized methods exist, such as the cycloisomerization of α,β-acetylenic oximes or palladium-catalyzed cascade reactions, but these are often more substrate-specific and may require more complex starting materials.[9] For the specific target molecule, the reaction of pivaloylacetonitrile with hydroxylamine remains the most direct and well-documented approach.
References
-
ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. [Online] Available at: [Link]
-
Torssell, K. B., & Zecher, W. (1987). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. VCH. Available at: [Link]
-
Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. [Online] Available at: [Link]
-
Shitov, O. P., Ioffe, S. L., Tartakovskii, V. A., & Novikov, S. S. (1970). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene. Russian Chemical Bulletin. [Online] Available at: [Link]
-
MDPI. (2021). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. [Online] Available at: [Link]
-
SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Online] Available at: [Link]
-
Preprints.org. (2024). Construction of Isoxazole ring: An Overview. [Online] Available at: [Link]
-
YouTube. (2019). synthesis of isoxazoles. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Online] Available at: [Link]
- Google Patents. (n.d.). CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
-
ResearchGate. (n.d.). Schematic diagram for the synthesis route for isoxazole derivatives. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. [Online] Available at: [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
AWS. (n.d.). S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2,-b][2][4]benzothiazol-2-yl]phenyl}urea (AC220). [Online] Available at: [Link]
Sources
- 1. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 7. 3-Amino-5-tert-butylisoxazole CAS#: 55809-36-4 [amp.chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Isoxazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Isoxazole Amines
A Guide for the Modern Chemist
Welcome to the technical support center for the Buchwald-Hartwig amination of isoxazole amines. As a Senior Application Scientist, I understand that while this reaction is a cornerstone of modern C-N bond formation, its application to sensitive and coordinating heterocycles like isoxazoles presents unique challenges.[1][2] Isoxazoles are prevalent motifs in medicinal chemistry, and mastering their coupling is crucial for accelerating drug discovery programs.
This guide is structured to provide immediate, actionable solutions to common problems and to deepen your understanding of the reaction's mechanics. We will move from high-level frequently asked questions to a deep-dive troubleshooting guide, complete with detailed protocols and component selection tables.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial questions researchers have when planning a Buchwald-Hartwig amination with an isoxazole amine.
Q1: Why is my isoxazole amine a challenging substrate for Buchwald-Hartwig amination?
Isoxazole amines are considered challenging for two primary reasons:
-
Ring Instability: The isoxazole ring contains a weak N-O bond, making it susceptible to cleavage and decomposition under the strongly basic conditions typically used in this reaction.[2]
-
Catalyst Inhibition: As coordinating heterocycles, the nitrogen and oxygen atoms of the isoxazole ring can bind to the palladium catalyst.[3] This can lead to the formation of off-cycle, inactive catalyst species, effectively poisoning the reaction.
Q2: Which palladium source is best: a salt like Pd(OAc)₂ or a precatalyst?
For reliability and reproducibility, palladium precatalysts are strongly recommended .[4] While salts like Pd(OAc)₂ or Pd₂(dba)₃ are cheaper, they require an in situ reduction to the active Pd(0) species, a step that can be inefficient and lead to inconsistent results.[5]
Modern palladacycle precatalysts (e.g., G2, G3, G4) are air- and moisture-stable and are designed to cleanly and rapidly generate the active, monoligated Pd(0) catalyst upon exposure to the base.[6] This leads to more reliable catalyst activation, lower catalyst loadings, and often, higher yields.
Q3: What is the most critical factor to consider when selecting a ligand?
For isoxazole amines, the ligand must be sterically bulky and electron-rich . This is crucial for two reasons:
-
Promoting Reductive Elimination: Bulky ligands accelerate the final, product-forming step (reductive elimination) of the catalytic cycle.[7] This is often the rate-limiting step, and speeding it up prevents side reactions.
-
Preventing Catalyst Inhibition: The steric bulk helps to create a protective pocket around the palladium center, discouraging the isoxazole ring from coordinating too strongly and deactivating the catalyst.[8]
Q4: Can I use a strong base like sodium t-butoxide (NaOtBu)?
While NaOtBu is a common and effective base in many Buchwald-Hartwig reactions, it should be used with caution for isoxazole substrates due to the risk of ring decomposition.[2][5] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often a better starting point as they offer broader functional group tolerance.[5] The choice of base is a critical parameter that must be optimized for each specific substrate.
Part 2: The Troubleshooting Guide - Diagnosing and Solving Reaction Failures
When an experiment doesn't work, a systematic approach is key. The following flowchart and detailed Q&A will guide you through the most common failure modes.
Caption: Troubleshooting flowchart for isoxazole amination.
Q5: My reaction shows no conversion of the aryl halide. What's the first thing to check?
A: The most likely culprit is the activity of your catalyst.
-
Catalyst Source: If you are using a palladium salt like Pd(OAc)₂, the in situ generation of the active Pd(0) catalyst may have failed. Action: Switch to an air-stable palladacycle precatalyst like XPhos Pd G3 or tBuBrettPhos Pd G3.[6] These generate the active catalyst much more reliably.
-
Atmosphere: Although many modern systems are robust, oxygen can deactivate the Pd(0) catalyst. Action: Ensure your reaction vessel was properly degassed (e.g., via 3x vacuum/backfill cycles with argon) and is maintained under a positive pressure of inert gas.[9]
-
Temperature: The oxidative addition step is often slow, especially with aryl chlorides. Action: If you are running the reaction below 80°C, try increasing the temperature to 100-110°C.[5]
Q6: My starting materials are consumed, but my desired product yield is low, and I see significant side products. What is happening?
A: This points towards substrate decomposition or competing reaction pathways.
-
Isoxazole Decomposition: The most probable cause is that the base is too strong, leading to the degradation of your isoxazole ring.[2] Action: Switch from a strong alkoxide base (like NaOtBu) to a milder carbonate or phosphate base (Cs₂CO₃ or K₃PO₄). You may also need to lower the reaction temperature.
-
Hydrodehalogenation: You may be observing the reduction of your aryl halide (Ar-X → Ar-H). This is a known side reaction that can compete with amination, often arising from β-hydride elimination.[10] Action: Employing a more sterically hindered ligand, such as BrettPhos, can often suppress this pathway by favoring reductive elimination.[10]
-
Competing Nucleophiles: If your aryl halide or isoxazole amine has other nucleophilic functional groups (e.g., a phenol), they could also be reacting.[4] Action: Protect competing functional groups before the coupling reaction.
Q7: The reaction works, but the yield is moderate (30-60%). How can I optimize it further?
A: This is a classic optimization problem. A systematic screening of parameters is the best approach.
-
Ligand Screening: The electronic and steric properties of the ligand have a profound impact. A ligand that is good for one substrate may not be optimal for another.[1] Action: Screen a panel of bulky biarylphosphine ligands. See the component selection tables below for recommendations.
-
Base and Solvent Matrix: The interplay between the base and solvent is critical. The solubility of the base can dramatically affect its efficacy.[11][12] For example, Cs₂CO₃ has better solubility in solvents like 1,4-dioxane or THF compared to toluene.[5] Action: Perform a small-scale screen of different base/solvent combinations. A common matrix includes NaOtBu, K₃PO₄, and Cs₂CO₃ in solvents like toluene, 1,4-dioxane, and t-BuOH.
Part 3: Data-Driven Component Selection
The choice of each reaction component is a critical decision. The following tables summarize field-proven options for the amination of isoxazole amines.
Table 1: Palladium Precatalyst & Ligand Selection Guide
| Ligand Name | Precatalyst Example | Key Characteristics & Best Use Cases |
| XPhos | XPhos Pd G3/G4 | A general, highly active, and robust ligand. An excellent first choice for screening reactions with aryl chlorides and bromides.[13] |
| RuPhos | RuPhos Pd G3/G4 | Particularly effective for coupling sterically hindered secondary amines.[10] |
| BrettPhos | tBuBrettPhos Pd G3 | The go-to ligand for minimizing hydrodehalogenation side products, especially with primary amines.[9][10] |
| BIAN-NHC | (BIAN-INon)Pd(allyl)Cl | An N-heterocyclic carbene-based system designed for challenging, coordinating heterocycles like oxazoles and isoxazoles.[3] |
Table 2: Base & Solvent Compatibility Matrix
| Base | Toluene | 1,4-Dioxane | THF | tert-Butanol | Key Considerations |
| NaOtBu / KOtBu | ++ | ++ | + | ++ | Very strong, high reactivity. Use with caution for sensitive isoxazoles. Can cause decomposition.[5] |
| LHMDS | ++ | ++ | ++ | - | Strong, non-nucleophilic. Good for substrates with acidic protons.[9] |
| K₃PO₄ | + | ++ | ++ | + | Mild, effective base. Good solubility in ethereal solvents. Excellent for functional group tolerance.[5] |
| Cs₂CO₃ | +/- | ++ | + | +/- | Mild base with good solubility in dioxane. A very common choice for sensitive substrates.[14][15] |
Rating: ++ (Highly Recommended), + (Commonly Used), +/- (Substrate Dependent), - (Not Recommended)
Part 4: Standardized Experimental Protocol
This section provides a detailed, step-by-step methodology for a general screening experiment.
Protocol: Small-Scale Reaction Condition Screening
Objective: To identify the optimal ligand, base, and solvent for the coupling of a novel isoxazole amine with an aryl halide.
Materials:
-
Aryl Halide (1.0 equiv)
-
Isoxazole Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, 0.1 M)
-
Inert atmosphere glovebox or Schlenk line
-
2 mL reaction vials with stir bars and screw caps
Workflow Diagram:
Caption: Step-by-step experimental workflow for reaction screening.
Procedure:
-
Preparation (Inside a Glovebox):
-
To a 2 mL glass vial equipped with a small magnetic stir bar, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv).
-
Add the chosen base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.002 mmol, 0.02 equiv).
-
Note: Prepare multiple vials in parallel to screen different combinations of precatalysts and bases.
-
-
Reagent Addition:
-
Add the isoxazole amine (0.12 mmol, 1.2 equiv).
-
Add the anhydrous solvent (1.0 mL to achieve a 0.1 M concentration with respect to the aryl halide).
-
Seal the vial tightly with a screw cap.
-
-
Reaction and Monitoring:
-
Remove the vials from the glovebox and place them in a pre-heated aluminum reaction block on a magnetic stir plate set to 100°C.
-
Ensure vigorous stirring to keep the heterogeneous mixture suspended.
-
Monitor the reaction progress by taking small aliquots at set time points (e.g., 2, 8, and 24 hours) and analyzing by LC-MS. Look for the consumption of starting materials and the appearance of the product mass.
-
-
Work-up and Analysis:
-
After the reaction is complete (or after 24 hours), cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (1 mL) and water (1 mL).
-
Vortex the mixture, then filter it through a small plug of celite or silica gel to remove inorganic salts and the palladium catalyst.
-
Analyze the crude filtrate by LC-MS or ¹H NMR with an internal standard to determine the conversion and yield.
-
By following this systematic approach, you can efficiently navigate the complexities of the Buchwald-Hartwig amination of isoxazole amines, turning a challenging transformation into a reliable and powerful tool in your synthetic arsenal.
References
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Barber, T. et al. (2020). Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(34), 1-25. [Link]
-
Reddit r/chemistry community. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Norrby, P. O., & H-J, K. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24). [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
-
Norrby, P. O., & H-J, K. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3. [Link]
-
Lipshutz, B. H., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
-
Ghaffari, B., et al. (2019). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Hreczycho, G., et al. (2022). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Omega. [Link]
-
ResearchGate. (n.d.). Effect of solvent on Buchwald coupling of 2 and 3. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling. [Link]
-
Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal. [Link]
-
The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Frank, D., et al. (2009). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Ahneman, D. T., et al. (2018). Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
WuXi AppTec. (2024). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Szostak, M., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Buchwald, S. L., et al. (2019). Pd-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PubMed. [Link]
-
Gemoets, H. P. L., et al. (2016). C–N coupling reactions with arenes through C–H activation: the state-of-the-art versus the principles of green chemistry. Catalysis Science & Technology. [Link]
-
Tahsini, L., et al. (2021). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(tert-Butyl)-4-methylisoxazol-3-amine and its Analogs
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-(tert-Butyl)-4-methylisoxazol-3-amine and its analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the purification of this important class of heterocyclic amines. Our aim is to equip you with the knowledge to diagnose problems, optimize your purification strategies, and ensure the highest possible purity of your target compounds.
Introduction to the Purification Challenges
This compound and its analogs are key building blocks in medicinal chemistry. However, their purification is often non-trivial due to a combination of factors inherent to their synthesis and chemical nature. The primary challenges include:
-
Regioisomeric Impurities: The synthesis of 3-aminoisoxazoles can often lead to the co-formation of the 5-aminoisoxazole regioisomer, which can be difficult to separate due to similar polarities.
-
Byproduct Formation: Side reactions can generate impurities such as isoxazolones and furoxans, which can complicate the purification process.[1]
-
Amine Group Reactivity: The basicity of the 3-amino group can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape, tailing, and sometimes irreversible adsorption during column chromatography.
-
Product Stability: The isoxazole ring can be sensitive to certain acidic or basic conditions, potentially leading to degradation during workup or purification.[1]
This guide will provide a structured approach to overcoming these challenges through carefully designed experimental protocols and troubleshooting logic.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the purification of this compound analogs.
Q1: My crude reaction mixture shows two spots on TLC with very similar Rf values. How can I confirm if one of them is the unwanted 5-amino regioisomer?
A1: The formation of the 5-amino-3-(t-butyl)isoxazole isomer is a common issue, particularly if the pH of the reaction mixture drifts above 8.0.[1] To confirm the identity of the spots, spectroscopic analysis is essential. If you can isolate a small amount of each component (e.g., via preparative TLC), ¹H NMR spectroscopy is a powerful tool. The chemical shift of the proton on the isoxazole ring will be different for the 3-amino and 5-amino isomers. For the parent 3-amino-5-tert-butylisoxazole, the isoxazole proton typically appears around δ 5.5-6.0 ppm. The chemical environment of the tert-butyl group will also differ between the two isomers.
Q2: I am observing significant peak tailing during flash column chromatography on silica gel. What is the cause and how can I resolve this?
A2: Peak tailing is a classic sign of a strong interaction between your basic amine and the acidic silanol groups on the surface of the silica gel. This interaction slows down the elution of a portion of your compound, leading to a "tail." To mitigate this, you have a few options:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide in your solvent system can effectively neutralize the acidic sites on the silica, leading to sharper peaks.
-
Use of Amine-Functionalized Silica: For particularly problematic separations, using a pre-treated, amine-functionalized silica gel can be highly effective. This stationary phase has a less acidic surface, which minimizes the undesirable interactions with basic compounds.
-
Alternative Stationary Phases: In some cases, switching to a different stationary phase like alumina (basic or neutral) or using reversed-phase chromatography might be beneficial.
Q3: My yield after recrystallization is very low. What are the common pitfalls?
A3: Low recovery during recrystallization can be frustrating. Here are some common causes and their solutions:
-
Using too much solvent: The goal is to dissolve the compound in a minimum amount of hot solvent. Using an excessive volume will keep your compound in solution even after cooling.
-
Choosing an inappropriate solvent: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold. If the solubility is still significant at low temperatures, your recovery will be poor. You may need to screen a variety of solvents or solvent mixtures.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allowing the solution to cool slowly to room temperature before transferring it to an ice bath promotes the growth of larger, purer crystals.
-
Premature crystallization: If the compound crystallizes out of the hot solution before you have had a chance to filter out any insoluble impurities, you will need to add a small amount of additional hot solvent to redissolve it.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common purification problems.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Poor Separation in Column Chromatography (Overlapping Peaks) | 1. Inappropriate solvent system. 2. Column overloading. 3. Co-eluting regioisomer. | 1. Optimize the mobile phase. Use TLC to screen a wider range of solvent polarities. Consider a ternary solvent system (e.g., hexane/ethyl acetate/methanol) or adding a modifier like triethylamine. 2. Reduce the sample load. As a rule of thumb, the crude material should be 1-5% of the mass of the stationary phase. 3. Consider a different stationary phase. Amine-functionalized silica or alumina may provide better selectivity. |
| Compound Stuck on the Column | 1. Compound is too polar for the eluent. 2. Irreversible adsorption to the silica gel. | 1. Increase the eluent polarity. A gradient elution from a non-polar to a highly polar solvent system (e.g., up to 20% methanol in dichloromethane) may be necessary. 2. Use a modified stationary phase. Amine-functionalized silica can prevent irreversible binding. |
| Product Decomposes During Purification | 1. Sensitivity to acidic silica gel. 2. Unstable under the workup conditions. | 1. Neutralize the silica. Add a base like triethylamine to the eluent. 2. Modify the workup. Avoid harsh acidic or basic washes if your compound is sensitive. Monitor the stability of your compound in different pH buffers. |
| Oiling Out During Recrystallization | 1. The solution is supersaturated. 2. The melting point of the solute is lower than the boiling point of the solvent. 3. Presence of impurities. | 1. Use more solvent or a different solvent system. 2. Choose a lower-boiling solvent. 3. Try a preliminary purification step. A quick filtration through a plug of silica may remove impurities that inhibit crystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol provides a general starting point for the purification of this compound and its analogs. Optimization will likely be required based on the specific impurity profile of your crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Triethylamine (Et₃N)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a solvent system of 30% ethyl acetate in hexanes.
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
If the spots are too high (high Rf), decrease the polarity of the eluent. If they are too low (low Rf), increase the polarity.
-
If peak tailing is observed on the TLC plate, prepare a new developing solvent containing 1% Et₃N and re-run the TLC.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then drain the solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., 5-10% ethyl acetate in hexanes, with 1% Et₃N if necessary).
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent as needed to elute your product. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization of this compound
Solvent Screening:
The choice of solvent is critical for successful recrystallization. A good starting point for screening includes:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetone
-
Ethyl acetate
-
Toluene
-
Hexanes/Heptanes
-
Mixtures such as hexanes/ethyl acetate or ethanol/water.
Procedure:
-
Place a small amount of the crude material in a test tube.
-
Add a few drops of the solvent to be tested and heat the mixture gently.
-
Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe if crystals form. The ideal solvent will yield a good quantity of crystalline solid.
Recrystallization Protocol (Example with Ethanol):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum.
Visualization of the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound analogs.
Caption: A decision tree for the purification of this compound analogs.
References
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 5-(tert-Butyl)-4-methylisoxazol-3-amine Couplings
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low conversion rates in coupling reactions involving 5-(tert-Butyl)-4-methylisoxazol-3-amine. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to optimize your synthetic routes effectively.
Understanding the Challenge: The Nature of this compound
This compound is a valuable building block in medicinal chemistry, frequently incorporated into structures for its unique physicochemical properties. However, its successful use in coupling reactions is often hampered by inherent structural and electronic characteristics. Low conversion rates can typically be traced back to two primary factors:
-
Steric Hindrance: The defining feature of this molecule is the bulky tert-butyl group at the 5-position.[1][2] This group creates significant steric congestion around the isoxazole ring, physically impeding the approach of coupling partners to the 3-amino group. This steric shield is a major contributor to sluggish or incomplete reactions.[1][3]
-
Electronic Effects: The isoxazole ring is an electron-deficient heterocycle. This electronic nature reduces the nucleophilicity of the exocyclic 3-amino group, making it less reactive compared to simple alkyl or anilino amines.
A thorough understanding of these two factors is the cornerstone of effective troubleshooting and reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My amide coupling reaction is failing or giving very low yields. What are the most common culprits?
Low yields in amide couplings with this substrate are common and usually stem from a combination of factors. Here is a breakdown of the most probable causes and their solutions.
-
Primary Cause: Steric Hindrance. The tert-butyl group is likely preventing your activated carboxylic acid from accessing the amino group.[1][2]
-
Solution: Employ more reactive coupling reagents and optimized conditions designed for sterically demanding substrates (see Q2). Increasing reaction temperature moderately (e.g., to 40-50 °C) can also provide the necessary energy to overcome the steric barrier, though this should be monitored to prevent degradation.[4]
-
-
Secondary Cause: Inadequate Carboxylic Acid Activation. Standard coupling reagents may not be potent enough to create an activated intermediate that can overcome the low nucleophilicity and steric bulk of the isoxazole amine.[4][5]
-
Tertiary Cause: Suboptimal Reaction Conditions. The choice of base, solvent, and order of addition are critical.
-
Solution:
-
Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4][5] This prevents the base from competing with the isoxazole amine or reacting with other components.
-
Solvent: Ensure all reactants are fully dissolved. Anhydrous polar aprotic solvents like DMF, NMP, or DMA are excellent choices.[4][6] Water contamination will hydrolyze your activated ester, killing the reaction.[5]
-
Order of Addition: Always pre-activate the carboxylic acid with the coupling reagent and base before adding the this compound. This prevents the formation of an unreactive guanidinium byproduct from the reaction between the coupling reagent and your amine.[7]
-
-
Q2: How do I select the right amide coupling reagent for this sterically hindered amine?
The choice of coupling reagent is arguably the most critical parameter for success. While cost-effective carbodiimides like EDC are suitable for simple amines, they often fail in this context.
| Coupling Reagent | Class | Recommendation for this compound | Rationale |
| EDC/HOBt | Carbodiimide | Not Recommended | Activation power is often insufficient for sterically demanding and electronically deactivated amines, leading to low yields.[4] |
| HATU / HBTU | Uronium Salt | Highly Recommended | Forms a highly reactive O-acylisourea intermediate that reacts rapidly. HATU is particularly effective for challenging couplings, leading to faster reactions and higher yields.[4][8][9] |
| PyBOP | Phosphonium Salt | Recommended | Similar in efficacy to HATU/HBTU, it is another excellent choice for overcoming steric hindrance. |
| Acyl Fluoride | Acyl Halide | Advanced Alternative | Converting the carboxylic acid to a highly reactive acyl fluoride intermediate using reagents like TFFH can be very effective for extremely difficult couplings.[4][5] |
Senior Scientist Insight: For routine couplings with this amine, HATU is the go-to reagent. Its rapid activation and high reactivity often provide the best balance of yield, reaction time, and reliability.
Q3: I'm attempting a Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig). What are the critical parameters to optimize for this specific amine?
Buchwald-Hartwig amination provides a powerful method for C-N bond formation, but success hinges on the careful selection of the catalytic system.
-
Ligand Selection is Paramount: The steric bulk of the isoxazole amine requires a ligand that is also bulky and electron-rich. This promotes the crucial reductive elimination step and stabilizes the active palladium catalyst.
-
Base and Solvent System: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The solvent must be anhydrous and high-boiling.
-
Palladium Pre-catalyst: Using a pre-formed catalyst complex can lead to more reproducible results. G3 or G4 pre-catalysts are often effective.[12]
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) or XPhos Pd G3 (2-5 mol%) | Provides the active Pd(0) species. Pre-catalysts offer easier handling and activation.[12] |
| Ligand | XPhos, RuPhos, or Xantphos (1.1-1.5 eq. relative to Pd) | Bulky, electron-rich ligands are essential to facilitate reductive elimination with hindered amines.[9][10][11] |
| Base | NaOtBu (1.5-2.0 eq.) | A strong, non-nucleophilic base is required for the deprotonation step in the catalytic cycle.[12] |
| Solvent | Anhydrous Toluene or Dioxane | High-boiling, non-coordinating solvents are standard. Must be oxygen-free.[9][11] |
| Temperature | 80 - 110 °C | Thermal energy is required to drive the reaction, particularly the oxidative addition and reductive elimination steps. |
Q4: My reaction mixture is complex, and LC-MS shows multiple side products. What are they likely to be?
Identifying side products is key to diagnosing the problem.
-
N-acylurea Adduct: If you are using a carbodiimide reagent like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards your amine. This is more common if the amine is not added promptly after activation.[4]
-
Guanidinium Byproduct: If you are using a uronium reagent like HATU and did not pre-activate the carboxylic acid, your isoxazole amine can react directly with the HATU reagent, capping it and rendering it inactive.[7]
-
Isoxazole Ring Cleavage: While relatively stable, the isoxazole ring can be susceptible to cleavage under very harsh basic or reductive conditions, leading to a complex mixture of degradation products.[13][14] Monitor your reaction and avoid excessive heating or overly strong reagents where possible.
Visualized Workflows and Mechanisms
Caption: Logical workflow for troubleshooting low amide coupling yields.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. chemrxiv.org [chemrxiv.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient N-Arylation of Substituted Isoxazolamines
Welcome to the technical support center for the N-arylation of substituted isoxazolamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-N bonds with this important class of heteroaromatic amines. The isoxazole moiety is a cornerstone in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and practical experimental insights. Our goal is to empower you to overcome common challenges and achieve efficient, reproducible N-arylation of your substituted isoxazolamine substrates.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the N-arylation of substituted isoxazolamines. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Low or No Product Yield
Question: My N-arylation reaction of a 3-amino-5-methylisoxazole with 4-bromotoluene is showing very low conversion to the desired product. I'm using a standard Pd₂(dba)₃/Xantphos catalyst system with NaOtBu in dioxane. What are the likely causes and how can I improve the yield?
Answer: Low conversion in the N-arylation of isoxazolamines can stem from several factors, often related to the electronic nature of the isoxazole ring and the specific reaction conditions. Here’s a systematic approach to troubleshooting:
-
-
Rationale: The nitrogen atom of an isoxazolamine can be less nucleophilic compared to anilines due to the electron-withdrawing nature of the isoxazole ring. A more electron-rich and sterically hindered phosphine ligand can promote the crucial reductive elimination step in the catalytic cycle and may be more effective.
-
Recommendation: Consider switching to a more electron-rich and sterically bulky ligand such as a Buchwald-type biarylphosphine ligand (e.g., RuPhos, BrettPhos).[3] These ligands are known to stabilize the palladium center and facilitate the coupling of less nucleophilic amines.[3]
-
-
Base Selection: Sodium tert-butoxide (NaOtBu) is a strong base, but it may not always be the optimal choice, especially with sensitive functional groups.[3]
-
Rationale: The choice of base can influence the rate of deprotonation of the isoxazolamine and the overall catalytic activity. In some cases, a weaker base might be necessary to avoid side reactions or decomposition of the starting materials.
-
Recommendation: Screen other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). LiHMDS can be particularly effective for less nucleophilic amines.[3]
-
-
Solvent Effects: Dioxane is a common solvent, but its polarity and coordinating ability can influence the reaction outcome.
-
Rationale: The solvent can affect the solubility of the catalyst, base, and substrates, as well as the stability of intermediates in the catalytic cycle.
-
Significant Side Product Formation
Question: I am observing a significant amount of hydrodehalogenation of my aryl bromide starting material and some biaryl homocoupling. How can I suppress these side reactions in my N-arylation of 5-aminoisoxazole?
Answer: The formation of hydrodehalogenation and biaryl homocoupling products is a common issue in palladium-catalyzed cross-coupling reactions and points to off-cycle catalyst decomposition or competing reaction pathways.[4][5]
-
Hydrodehalogenation:
-
Causality: This side reaction often occurs when the oxidative addition of the aryl halide to the Pd(0) center is slow or when there are sources of hydride in the reaction mixture. β-hydride elimination from the amine coupling partner can also contribute.[4]
-
Mitigation Strategies:
-
Ligand Modification: Employing bulky, electron-rich ligands can accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway.[6]
-
Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular coupling over unimolecular decomposition pathways.
-
Scrupulous Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, as water can be a proton source.
-
-
-
Biaryl Homocoupling:
-
Causality: The homocoupling of aryl halides is often promoted by the palladium catalyst, especially at higher temperatures.
-
Mitigation Strategies:
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature can often reduce the extent of homocoupling.
-
Catalyst Loading: Using the minimum effective catalyst loading can help to minimize side reactions.
-
Consider a Copper Catalyst: For some substrates, a switch to a copper-catalyzed Ullmann-type coupling can be beneficial, as these systems can sometimes be less prone to homocoupling.[4]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding catalyst and condition selection for the N-arylation of substituted isoxazolamines.
Q1: Should I use a palladium or a copper catalyst for the N-arylation of my substituted isoxazolamine?
A1: The choice between palladium and copper depends on several factors, including the specific substrates, functional group tolerance, and cost considerations.
-
Palladium (Buchwald-Hartwig Amination): Generally offers a broader substrate scope and higher reactivity, especially for less reactive aryl chlorides.[7][8] Modern palladium catalyst systems with specialized ligands can couple a wide variety of amines and aryl halides under relatively mild conditions.[7][9] However, palladium is a precious metal, which can be a consideration for large-scale synthesis.[8]
-
Copper (Ullmann Condensation): This is a more classical approach that has seen a resurgence with the development of new ligands.[10] Copper is significantly less expensive than palladium. Ullmann-type couplings can be particularly effective for aryl iodides and bromides.[10] They may also be a good alternative if palladium-catalyzed side reactions are problematic.[4]
Recommendation: For initial screening, a palladium-based system is often a good starting point due to the extensive literature and commercially available catalysts and ligands.[9] If cost is a major driver or if palladium-catalyzed side reactions are limiting, exploring a modern, ligated copper-catalyzed system is a worthwhile endeavor.
| Catalyst System | Advantages | Disadvantages |
| Palladium | Broad substrate scope, high reactivity, well-studied | Higher cost, potential for specific side reactions |
| Copper | Lower cost, can be effective for specific substrates | Often requires harsher conditions, substrate scope can be more limited |
Q2: How do substituents on the isoxazole ring affect the N-arylation reaction?
A2: Substituents on the isoxazole ring can have a significant impact on the nucleophilicity of the amino group and the overall reactivity of the molecule.[11]
-
Electron-Withdrawing Groups (EWGs): EWGs on the isoxazole ring will decrease the electron density on the nitrogen atom, making it less nucleophilic. This can slow down the C-N coupling reaction and may require more forcing conditions or a more active catalyst system (e.g., a more electron-rich ligand).
-
Electron-Donating Groups (EDGs): EDGs will increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally facilitating the N-arylation reaction.
Experimental Workflow for Catalyst Screening
Caption: A decision-making workflow for troubleshooting the N-arylation of substituted isoxazolamines.
Q3: What is the general experimental protocol for a palladium-catalyzed N-arylation of an isoxazolamine?
A3: The following is a general, representative protocol. Note: This protocol should be optimized for each specific substrate combination.
Materials:
-
Substituted isoxazolamine
-
Aryl halide (bromide or iodide are good starting points)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos or a Buchwald ligand)
-
Base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to the reaction vessel.
-
Reagent Addition: Add the aryl halide, the substituted isoxazolamine, and the base to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig N-arylation.
References
-
Optimization of the Conditions for Copper-Mediated N-Arylation of Heteroarylamines. (2007). ResearchGate. [Link]
-
Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. (n.d.). NIH. [Link]
-
Optimization of the N-arylation reaction conditions. (n.d.). ResearchGate. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). NIH. [Link]
-
Investigation of catalysts for C-N coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds. (n.d.). Thesis. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2015). MDPI. [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2 H -Azirines. (2025). ResearchGate. [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. (2025). Haverford Scholarship. [Link]
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The general mechanism of the Pd-catalyzed N-arylation reaction. (n.d.). ResearchGate. [Link]
-
Synthesis of Functionalized Isoxazoline N-Oxides by Palladium-Catalyzed Cyclization of Nitro-Tethered Alkenes. (2025). ResearchGate. [Link]
-
Catalyst Design Strategies for NOx-Involved Electrocatalytic C-N Coupling Reactions. (2025). Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Catalyst Design Strategies for NOx-Involved Electrocatalytic C-N Coupling Reactions. (2025). PDF. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). NIH. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (n.d.). NIH. [Link]
-
Au‐catalyzed selective C4 arylation isoxazoles with arylsilanes. (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N -Arylation and Oxidative Biaryl Coupling. (2015). ResearchGate. [Link]
-
Palladium catalyzed N-arylation of hydroxylamines. (n.d.). University of Strathclyde. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2021). MDPI. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). NIH. [Link]
-
Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. (n.d.). NIH. [Link]
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Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
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preventing decomposition of 5-(tert-Butyl)-4-methylisoxazol-3-amine during reactions
Welcome to the technical support center for 5-(tert-Butyl)-4-methylisoxazol-3-amine (CAS No. 120771-20-2). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My aim is to provide you with in-depth, field-proven insights to help you anticipate and overcome stability challenges, ensuring the integrity of your reactions and the purity of your products.
The isoxazole ring, while aromatic, contains a weak N-O bond that makes it susceptible to cleavage under various reaction conditions, particularly reductive or basic environments.[1][2] Understanding the mechanisms of decomposition is paramount to designing robust and reproducible synthetic protocols. This center is structured to address the most common issues encountered when working with this reagent.
Quick Reference Data Table
For immediate reference, the following table summarizes key physical properties and stability information for this compound.
| Property | Value | Source(s) |
| CAS Number | 120771-20-2 | |
| Molecular Formula | C₈H₁₄N₂O | |
| Molecular Weight | 154.21 g/mol | |
| Appearance | Solid | |
| Melting Point | 110-114 °C | [3] |
| Storage | 2-8 °C | |
| Key Instability | N-O bond is susceptible to cleavage. | [1][2] |
Frequently Asked Questions (FAQs)
Here we address the most pressing and common questions regarding the stability and handling of this compound.
Q1: My reaction mixture is turning dark brown and I'm observing multiple spots on TLC. What is happening?
A: A dark brown coloration and the appearance of multiple TLC spots are classic indicators of decomposition. The primary culprit is likely the cleavage of the isoxazole N-O bond. This can be initiated by several factors:
-
Reductive Conditions: The most common cause of isoxazole decomposition is reductive ring cleavage.[4][5][6] Reagents like Raney Nickel, Pd/C with H₂, NaBH₄ (especially at elevated temperatures), or other metal-based reducing agents can readily break the weak N-O bond.[7][8] This process typically yields β-aminoenones or related difunctional compounds.[9]
-
Strong Bases: While more stable than under reductive conditions, prolonged exposure to strong bases (e.g., n-BuLi, LDA, or even hot concentrated NaOH) can promote ring-opening. The stability of the isoxazole ring can be pH-dependent, with increased decomposition observed in basic solutions, especially at higher temperatures.[10]
-
Elevated Temperatures: 3-Aminoisoxazoles can be thermally sensitive. Heating the compound, especially above its melting point for extended periods, can lead to thermal runaway and explosive decomposition in some cases.[11] While our specific molecule has bulky substituents that may enhance stability, caution is always advised.
Q2: I'm trying to perform a reaction on the 3-amino group (e.g., acylation, urea formation), but my yield is low and I'm isolating a complex mixture. How can I improve this?
A: Low yields in reactions targeting the amino group often stem from competing decomposition pathways. The key is to choose conditions that are mild enough to preserve the isoxazole ring while still being effective for the desired transformation.
-
For Acylation/Sulfonylation: Use mild acylating agents (e.g., acid chlorides or anhydrides) in the presence of a non-nucleophilic base like triethylamine or DIPEA at or below room temperature. Avoid strong bases like NaOH or KOH if possible.
-
For Urea/Thiourea Formation: Reactions with isocyanates or isothiocyanates are generally compatible. These reactions are often performed at room temperature in aprotic solvents like THF, DCM, or acetonitrile and typically do not require a strong base, thus preserving the isoxazole core.
-
For Reductive Amination: Be extremely cautious. Standard reductive amination conditions involving metal hydrides (e.g., NaBH₃CN, NaBH(OAc)₃) can be risky. If this transformation is necessary, screen conditions carefully at low temperatures with short reaction times and monitor for byproduct formation diligently.
Q3: Can I use metal catalysts like Palladium or Copper in reactions involving this molecule?
A: Yes, but with significant caution. Many transition metals, including palladium and copper, are known to catalyze the reductive cleavage of the N-O bond.[7][12]
-
Palladium-catalyzed reactions (e.g., Buchwald-Hartwig, Suzuki): While 3-haloisoxazoles are known to be poor substrates for these reactions, if you are using the 3-amino group to react with another component, the catalyst itself (especially under reducing conditions often present in these cycles) can degrade your starting material.[1] Use lower catalyst loadings, milder conditions, and screen different ligand/base combinations.
-
Copper-catalyzed reactions: Copper catalysts have been explicitly used to promote the reductive ring-cleavage of isoxazoles.[5][6] Therefore, copper-catalyzed reactions should be approached with extreme care and are generally not recommended unless the desired outcome is a ring-opened product.
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies to mitigate decomposition during common synthetic transformations.
Guide 1: Preventing Decomposition During N-Acylation
Problem: Low yield of the desired N-acyl product with significant formation of unidentifiable polar byproducts.
Root Cause: The reaction conditions (base, temperature, or solvent) are too harsh, leading to isoxazole ring cleavage.
Optimized Protocol for N-Acylation:
-
Reagent Preparation: Dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Avoid inorganic bases like NaOH or K₂CO₃ unless absolutely necessary and only at low temperatures.
-
Acylating Agent Addition: Slowly add a solution of the acylating agent (1.05 equivalents of acid chloride or anhydride) in the same anhydrous solvent dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Maintain the temperature at 0 °C for 30-60 minutes, then allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes.
-
Workup: Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Guide 2: Managing Reductive Conditions
Problem: Attempting a reaction that requires a reducing agent (e.g., reduction of another functional group in the molecule) results in complete consumption of the starting material and loss of the isoxazole ring.
Root Cause: The N-O bond is highly susceptible to cleavage by common reducing agents.
Strategies for Reduction in the Presence of an Isoxazole Ring:
-
Strategic Reagent Selection: The choice of reducing agent is critical. Avoid harsh, non-selective reagents.
-
Avoid: Catalytic hydrogenation (Pd/C, Raney-Ni, PtO₂), strong metal hydrides (LiAlH₄), and dissolving metal reductions (Na/NH₃).[8] These are known to readily cleave the isoxazole N-O bond.[7]
-
Consider with Caution: Borane reagents (BH₃·THF), sodium borohydride (NaBH₄) at low temperatures, or sodium cyanoborohydride (NaBH₃CN). The success of these reagents is highly substrate-dependent and requires careful optimization.
-
-
Protecting Group Strategy: If a harsh reduction is unavoidable, consider a synthetic route where the isoxazole ring is formed after the reduction step.
-
Alternative Synthetic Routes: Redesign the synthesis to avoid the need for reduction in the presence of the sensitive isoxazole moiety.
Visualizing Decomposition & Stable Workflows
Decomposition Pathway
The most prevalent decomposition mechanism is the reductive cleavage of the N-O bond, which ultimately leads to a β-amino enone.
Caption: Reductive cleavage of the isoxazole N-O bond.
Recommended Experimental Workflow
To minimize decomposition, a carefully planned workflow is essential, particularly regarding the choice of reagents and control of reaction parameters.
Caption: Recommended workflow for reactions on the amino group.
References
- Reductive ring cleavage of 3,5-dimethylisoxazole in irradiation in the presence of triethylamine.
- Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry (2021).
- Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones. American Chemical Society (2020).
- Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry (2021).
- Reductive ring opening of isoxazoles with Mo(CO)6 and water.
- N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry (2014).
- N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. The Journal of Organic Chemistry (2025).
- Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules (MDPI).
- N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis.
- Rh-catalyzed N-O bond cleavage to form oxazoles.
- Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters (2009).
- Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences (1976).
- pH and temperature stability of the isoxazole ring in leflunomide...
- Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.
- Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
- 3-Isoxazolamine | C3H4N2O | CID 1810216. PubChem (NIH).
-
S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2,-b][4][6]benzothiazol-2-yl)phenyl]urea... AWS.
- 5-tert-butyl-4-methylisoxazol-3-amine. ChemShuttle.
- Processes for preparing 3-amino-isoxazoles.
- 3-Amino-5-tert-butylisoxazole 97 55809-36-4. Sigma-Aldrich.
- Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
- CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole. CymitQuimica.
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][6]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry (2009).
- 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID. PubChem.
- 3-Amino-5-tert-butylisoxazole, CAS No. 55809-36-4. iChemical.
- REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines (2022).
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- 2. researchgate.net [researchgate.net]
- 3. 3-Amino-5-tert-butylisoxazole, CAS No. 55809-36-4 - iChemical [ichemical.com]
- 4. Reductive ring cleavage of 3,5-dimethylisoxazole in irradiation in the presence of triethylamine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 12. N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-(tert-Butyl)-4-methylisoxazol-3-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 5-(tert-Butyl)-4-methylisoxazol-3-amine. This molecule is a valuable heterocyclic building block, notably used in the development of potent pharmaceutical agents, including FMS-like tyrosine kinase-3 (FLT3) inhibitors for cancer therapy.[1] This guide is designed for researchers and process chemists to navigate the common challenges encountered during lab-scale and pilot-plant production. We will move beyond simple procedural outlines to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your process with a foundation of scientific understanding.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most industrially viable route involves the cyclocondensation of a β-ketonitrile precursor, specifically 4,4-dimethyl-2-methyl-3-oxopentanenitrile , with a hydroxylamine salt (e.g., hydroxylamine hydrochloride).[2] This method is favored for its use of readily available starting materials and generally good yields, provided the reaction conditions are meticulously controlled. The overall synthetic strategy is a two-step process: first, the synthesis of the β-ketonitrile, followed by the heterocyclic ring formation.
Q2: What are the critical starting materials and their required purity?
The quality of your starting materials is paramount for a successful and reproducible synthesis.
| Material | Role | Recommended Purity | Key Considerations |
| Methyl Pivalate | Acylating Agent | >98% | Must be free of pivalic acid, which can consume the base. |
| Propionitrile | Nitrile Source | >99% | Must be anhydrous. Water will quench the strong base. |
| Sodium Hydride (NaH) | Strong Base | 60% dispersion in oil | Handle under inert atmosphere (N₂ or Ar). The oil can be washed away with dry hexane if necessary for small-scale reactions, but is often acceptable for large-scale. |
| Hydroxylamine HCl | Cyclizing Agent | >98% | Should be a fine, dry powder. Clumps may indicate moisture absorption, which can affect stoichiometry. |
The synthesis of the β-ketonitrile precursor is typically achieved via a base-catalyzed condensation, akin to a Claisen condensation, between methyl pivalate and propionitrile.[3][4]
Q3: What is the single most critical parameter to control during the cyclization step?
Regiocontrol through pH management. The reaction between 4,4-dimethyl-2-methyl-3-oxopentanenitrile and hydroxylamine can theoretically produce two regioisomers: the desired 3-amino product and the isomeric 5-amino byproduct. The reaction outcome is exquisitely sensitive to the pH of the medium. Maintaining a pH in the range of 6.0 to 7.0 is crucial for maximizing the yield of the desired 3-amino isomer.[2][5] Deviation outside this range, especially towards more acidic or basic conditions, will invariably lead to an increase in the unwanted 5-amino isomer, complicating purification and reducing the process yield.
Q4: Why does pH 6.0-7.0 favor the formation of the 3-amino isomer?
This selectivity is rooted in the reaction mechanism and the different pKa values of the functional groups involved. The β-ketonitrile exists in equilibrium with its enol tautomer. The cyclization proceeds via nucleophilic attack of the hydroxylamine nitrogen on a carbonyl group, followed by intramolecular cyclization and dehydration.
At a pH of 6.0-7.0:
-
The hydroxylamine (pKa ~6) is predominantly in its more nucleophilic free base form.
-
The nitrile group's nitrogen is protonated, making the nitrile carbon more electrophilic and susceptible to intramolecular attack by the oxime oxygen.
-
This specific set of conditions favors a reaction pathway where the initial attack occurs at the ketone, forming an oxime intermediate, which then cyclizes onto the activated nitrile to form the 3-aminoisoxazole ring system.
Departing from this pH window alters the protonation states of the intermediates, opening up alternative pathways that lead to the 5-amino isomer.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem: Low or No Yield of the Final Product
A low yield is a common issue that can often be traced back to several root causes. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting decision tree for low product yield.
Problem: High Percentage of 5-Amino-3-(tert-butyl)-4-methylisoxazole Impurity
This is the most frequent and critical issue, directly impacting product quality and process efficiency.
-
Probable Cause 1: Incorrect pH Control.
-
Explanation: As detailed in the FAQs, the pH is the primary determinant of regioselectivity. If your pH drifts below 6.0 or above 7.0, especially during the addition of hydroxylamine and the initial reflux period, the formation of the 5-amino isomer is favored. On a large scale, localized pH "hot spots" can occur if mixing is inefficient during the addition of reagents.
-
Solution:
-
Calibrate your pH meter before starting the reaction.
-
Prepare a buffered solution or add your base (e.g., NaOH solution) sub-surface and slowly with vigorous agitation to prevent pH spikes.
-
Monitor the pH frequently during the first 2-3 hours of the reaction and make small adjustments as needed to keep it within the 6.0-7.0 window. A patent on a similar synthesis highlights the importance of repeated pH adjustments during the initial hours of the reaction.[2]
-
-
-
Probable Cause 2: Reaction Temperature Too High.
-
Explanation: Higher temperatures can sometimes provide enough activation energy to overcome the selectivity barrier, leading to a mixture of isomers.
-
Solution: Follow the recommended temperature profile strictly. The cyclization is typically run at a gentle reflux in an aqueous ethanol mixture.[2] Avoid aggressive heating.
-
Problem: Difficulties with Product Purification
-
Probable Cause: Similar Physicochemical Properties of Isomers.
-
Explanation: The 3-amino and 5-amino isomers have very similar molecular weights and polarities, which can make their separation by standard column chromatography challenging.[6]
-
Solutions:
-
Optimize Column Chromatography: Screen a variety of solvent systems. A gradient elution from a non-polar solvent (e.g., hexane/heptane) to a moderately polar solvent (e.g., ethyl acetate) is often required. Sometimes, the addition of a small amount of a modifier like triethylamine can improve peak shape and resolution.
-
Fractional Crystallization: If the product is a solid, this can be a highly effective and scalable purification method. Experiment with different solvent/anti-solvent systems (e.g., Toluene/Hexane, Ethanol/Water) to find conditions where the desired isomer selectively crystallizes.
-
Derivatization: In some analytical cases, the amine can be derivatized (e.g., to an amide) to alter its chromatographic properties, allowing for easier separation and quantification of the isomer ratio.
-
-
Experimental Protocols & Workflow
Overall Synthesis Workflow
The path from common starting materials to the final product is illustrated below.
Caption: High-level workflow for the synthesis of the target compound.
Protocol 1: Synthesis of 4,4-Dimethyl-2-methyl-3-oxopentanenitrile
This protocol is adapted from established methods for β-ketonitrile synthesis.[3][4][7]
-
Setup: Equip a dry, inerted (N₂/Ar) multi-neck flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagent Preparation: Suspend sodium hydride (1.2 eq., 60% dispersion) in anhydrous toluene.
-
Reaction: To the stirred NaH suspension, add a solution of propionitrile (1.1 eq.) in anhydrous toluene dropwise, maintaining the temperature below 30 °C. Stir the resulting slurry for 1 hour.
-
Addition: Add methyl pivalate (1.0 eq.) dropwise via the addition funnel, keeping the internal temperature between 25-35 °C. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, heat the mixture to 60-70 °C and stir for 4-6 hours, or until TLC/GC analysis indicates consumption of the methyl pivalate.
-
Workup: Cool the reaction mixture to 0-5 °C and carefully quench by the slow addition of aqueous HCl (2N) until the pH is ~5-6. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile, which can be purified by vacuum distillation if necessary.
Protocol 2: Cyclization to this compound
This protocol is based on patented procedures emphasizing pH control.[2]
-
Setup: In a flask equipped with a reflux condenser, stirrer, and calibrated pH probe, dissolve the crude 4,4-dimethyl-2-methyl-3-oxopentanenitrile (1.0 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
pH Adjustment: Gently warm the mixture to 40-50 °C and adjust the pH to ~6.5 using a dilute aqueous solution of sodium hydroxide.
-
Hydroxylamine Addition: Separately, dissolve hydroxylamine hydrochloride (1.1 eq.) in water and adjust its pH to ~6.5. Add this solution to the reaction flask slowly, maintaining the reaction mixture's pH between 6.0 and 7.0.
-
Reaction: Heat the mixture to a gentle reflux (~80-85 °C). Monitor the pH every 30 minutes for the first 3 hours, adjusting back to ~6.5 with dilute NaOH as needed. Continue refluxing for an additional 3-5 hours, or until HPLC analysis shows the reaction is complete.
-
Workup: Cool the reaction to room temperature. Most of the ethanol can be removed under reduced pressure.
-
Extraction: Adjust the pH of the remaining aqueous slurry to ~8-9 with NaOH. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product as a solid or oil.
-
Purification: Purify the crude material by column chromatography or recrystallization as described in the troubleshooting section.
References
-
Reactions of β‐enamino diketones with hydroxylamine... - ResearchGate. Available at: [Link]
-
Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
-
Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]
-
Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives - ResearchGate. Available at: [Link]
-
Gram scale synthesis of isoxazole and pyrazole - ResearchGate. Available at: [Link]
-
Synthesis of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile - Molbase. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. Available at: [Link]
-
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - National Institutes of Health (NIH). Available at: [Link]
- Preparation method of 3-amino-5-methyl isoxazole - Google Patents.
-
Preparation of 3-amino-5-(t-butyl)isoxazole - European Patent Office. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Publishing. Available at: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. Available at: [Link]
-
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Publishing. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - National Institutes of Health (NIH). Available at: [Link]
- Process for the manufacture of 3-amino-5-methylisoxazole - Google Patents.
-
The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin - MDPI. Available at: [Link]
- Process for the purification of 3-amino-5-methylisoxazole - Google Patents.
-
Preparation of 3-amino-5(t-butyl) isoxazole - European Patent Office. Available at: [Link]
-
Example of an intramolecular cyclization between a ketone and a hydroxylamine formed in situ - ResearchGate. Available at: [Link]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][8][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed. Available at: [Link]
-
A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile - Taylor & Francis Online. Available at: [Link]
-
4,4-Dimethyl-3-oxopentanenitrile - NIST WebBook. Available at: [Link]
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Technical Support Center: Monitoring 5-(tert-Butyl)-4-methylisoxazol-3-amine Reaction Progress
Welcome to the technical support center for the analytical monitoring of reactions involving 5-(tert-Butyl)-4-methylisoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges in reaction progress analysis. Our focus is on providing robust, scientifically-grounded solutions to ensure the accuracy and reliability of your experimental data.
Introduction: The Importance of Reaction Monitoring
Monitoring the progress of a chemical reaction is critical for optimizing reaction conditions, determining reaction kinetics, maximizing product yield, and minimizing impurity formation. For a molecule like this compound, which serves as a key building block in pharmaceutical synthesis, precise analytical monitoring is paramount.[1][2][3] This guide will address common issues encountered when using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Reversed-phase HPLC is a powerful technique for monitoring the consumption of reactants and the formation of products in reactions involving this compound.[4] However, the basic nature of the amine group can lead to challenging chromatographic behavior.
Frequently Asked Questions (FAQs) - HPLC Analysis
Q1: I am observing significant peak tailing for my this compound peak. What is the likely cause and how can I fix it?
A1: Peak tailing for basic compounds like your isoxazole amine is often due to secondary interactions between the protonated amine and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[5]
-
Causality: At neutral or acidic pH, the amine group is protonated, carrying a positive charge. This positive charge can interact with negatively charged, deprotonated silanol groups on the column packing material, leading to a secondary, undesirable retention mechanism that causes the peak to tail.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: By lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid), you can suppress the ionization of the residual silanol groups, minimizing these secondary interactions.[5]
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have a much lower concentration of residual silanol groups or have these groups end-capped.
-
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Increase Buffer Concentration: A higher buffer concentration can also help to shield the silanol interactions.[5]
-
Q2: My retention times are drifting from one injection to the next. What should I investigate?
A2: Retention time drift can be caused by several factors, often related to the stability of the mobile phase or the column temperature.[6]
-
Causality: Inconsistent mobile phase composition or temperature fluctuations can alter the partitioning of the analyte between the stationary and mobile phases, leading to shifts in retention time.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Premix your mobile phase components and ensure they are thoroughly degassed to prevent bubble formation, which can affect the pump's performance.[6][7]
-
Use a Column Oven: Maintain a constant column temperature using a column oven. Even minor fluctuations in ambient temperature can affect retention times.[6]
-
Allow for Sufficient Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This may take 15-30 minutes or longer, depending on the mobile phase and column.[6]
-
Check for Leaks: Inspect all fittings for any signs of leaks, which can cause pressure fluctuations and affect the flow rate.[5][7]
-
Q3: I am not getting good separation between my starting material and a closely related impurity. What are my options?
A3: Poor resolution between two peaks indicates that the chromatographic conditions are not optimized for selectivity.[7]
-
Causality: The selectivity of a separation is influenced by the mobile phase composition, stationary phase chemistry, and temperature.
-
Troubleshooting Steps:
-
Optimize the Organic Modifier Percentage: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower isocratic percentage of the organic solvent will generally increase retention and may improve resolution.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: A change in pH can alter the ionization state of your analyte and impurities, which can significantly impact their retention and selectivity.[8]
-
Try a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl or a polar-embedded phase) to introduce different separation mechanisms.
-
Experimental Protocol: HPLC Monitoring
Below is a starting point for an HPLC method for monitoring the reaction progress of this compound. This protocol should be optimized for your specific reaction mixture.
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a 50:50 mixture of Mobile Phase A and B.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[9][10]
Part 2: Gas Chromatography (GC) Troubleshooting Guide
GC can be a suitable alternative for monitoring reactions with volatile starting materials and products. However, the polarity and potential for thermal degradation of amines can present challenges.
Frequently Asked Questions (FAQs) - GC Analysis
Q1: I am seeing broad, tailing peaks for my amine-containing compounds. What could be the issue?
A1: Similar to HPLC, peak tailing in GC for amines is often due to interactions with active sites within the GC system.
-
Causality: Amines can interact with acidic sites on the injector liner, column stationary phase, or even the metal surfaces of the instrument. This can lead to adsorption and poor peak shape.[11]
-
Troubleshooting Steps:
-
Use a Deactivated Injector Liner: Ensure you are using a high-quality, deactivated injector liner.
-
Select an Appropriate Column: Use a column specifically designed for the analysis of basic compounds. These columns often have a base-deactivated stationary phase or a phase that shields active sites. A column with a polyethylene glycol (PEG) stationary phase can be a good choice for polar compounds.
-
Consider Derivatization: For particularly challenging amines, derivatization can make them more volatile and less prone to adsorption. Silylation is a common derivatization technique for amines.[12]
-
Q2: I suspect my compound is degrading in the hot GC inlet. How can I confirm and prevent this?
A2: Thermal degradation is a common issue for some organic molecules in GC.
-
Causality: The high temperatures of the GC inlet can cause some compounds to break down before they even reach the column.
-
Troubleshooting Steps:
-
Lower the Inlet Temperature: Gradually decrease the inlet temperature in 10-20 °C increments to see if the peak shape and area of your analyte improve.
-
Use a Splitless or Cold On-Column Injection: These injection techniques introduce the sample into the column at a lower temperature, minimizing the risk of thermal degradation.
-
Check for Active Sites: Degradation can be catalyzed by active sites in the inlet. Ensure your liner and any packing material are well-deactivated.
-
Experimental Protocol: GC-MS Monitoring
This is a suggested starting method for GC-MS analysis.
Table 2: GC-MS Method Parameters
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| Mass Range | 50-500 amu |
Sample Preparation:
-
Take an aliquot from the reaction mixture.
-
Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.[10]
-
Dry the organic layer over sodium sulfate and transfer to a GC vial.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for reaction monitoring as it provides structural information and can be highly quantitative without the need for chromatographic separation.[13]
Frequently Asked Questions (FAQs) - NMR Analysis
Q1: How can I use NMR to quantify the components of my reaction mixture?
A1: NMR is inherently quantitative because the area of a peak is directly proportional to the number of nuclei giving rise to that signal.
-
Methodology:
-
Identify unique, well-resolved peaks for your starting material and product.
-
Integrate these peaks accurately.
-
The ratio of the integrals (normalized for the number of protons each peak represents) will give you the molar ratio of the compounds in the mixture.
-
For absolute quantification, you can add a known amount of an internal standard with a peak that does not overlap with other signals in the spectrum.
-
Q2: My NMR spectra from the reaction mixture have broad peaks and a distorted baseline. What can I do?
A2: These issues can arise from several factors within the reaction mixture.
-
Causality: Paramagnetic species, high viscosity, or undissolved solids can all lead to poor spectral quality.
-
Troubleshooting Steps:
-
Filter the Sample: Before transferring your sample to the NMR tube, filter it through a small plug of glass wool in a pipette to remove any suspended solids.
-
Dilute the Sample: If the reaction mixture is highly concentrated or viscous, diluting it with more deuterated solvent can improve the spectral resolution.
-
Check for Paramagnetic Species: If your reaction involves paramagnetic metals, this can cause significant line broadening. While difficult to completely eliminate, sometimes dilution can lessen the effect.
-
Experimental Workflow: NMR Reaction Monitoring
Summary of Troubleshooting Approaches
| Analytical Method | Common Problem | Primary Cause(s) | Key Solutions |
| HPLC | Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH, use a base-deactivated column, add a competing base. |
| Retention Time Drift | Inconsistent mobile phase, temperature fluctuations | Premix and degas mobile phase, use a column oven, ensure proper equilibration. | |
| GC | Peak Tailing | Active sites in the system | Use a deactivated liner and a base-deactivated column, consider derivatization. |
| Thermal Degradation | High inlet temperature | Lower inlet temperature, use a gentler injection technique. | |
| NMR | Poor Resolution | High viscosity, suspended solids | Dilute the sample, filter the sample before analysis. |
| Inaccurate Quantification | Incorrect integration, baseline distortion | Ensure proper phasing and baseline correction, use an internal standard. |
This technical support guide provides a framework for addressing common analytical challenges in monitoring reactions of this compound. By understanding the underlying causes of these issues and systematically applying the troubleshooting steps outlined, researchers can achieve more accurate and reliable data, leading to more efficient process development and a deeper understanding of their chemical transformations.
References
-
LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Isoxazole(3,4-d)pyridazin-7(6H)-one, 3-methyl-4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
- PerkinElmer. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe.
- Al-Ayed, A. S., et al. (n.d.).
- Z. Li, et al. (n.d.). S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2, - AWS.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- ResearchGate. (2025, October 16).
- National Institutes of Health. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
-
National Center for Biotechnology Information. (2009, December 10). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][14]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry.
- Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery.
- Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
- UT Southwestern Medical Center. (n.d.).
- MDPI. (n.d.).
- Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
-
SIELC Technologies. (n.d.). By Detection. Retrieved from [Link]
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. 3-aminobutanol chiral purity*.
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- 1. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. realab.ua [realab.ua]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
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- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-(tert-Butyl)-4-methylisoxazol-3-amine Derivatives
For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth technical comparison of the biological activities of 5-(tert-Butyl)-4-methylisoxazol-3-amine derivatives, with a primary focus on their potent anti-cancer properties as FMS-like tyrosine kinase-3 (FLT3) inhibitors. We will also explore their potential in other therapeutic areas, such as antimicrobial applications, and provide detailed experimental protocols to validate these activities.
Introduction: The Versatility of the Isoxazole Moiety
Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles. These compounds are known to exhibit antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5][6] The this compound scaffold, in particular, has emerged as a key pharmacophore in the development of targeted cancer therapies.
The rationale for focusing on this specific scaffold lies in its demonstrated success in yielding highly potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. The tert-butyl group can provide steric bulk, influencing binding selectivity, while the amine functionality offers a key interaction point for hydrogen bonding within enzyme active sites.
Anticancer Activity: Potent Inhibition of FLT3 Kinase in Acute Myeloid Leukemia (AML)
A significant body of research has centered on the development of this compound derivatives as inhibitors of FMS-like tyrosine kinase-3 (FLT3).[7][8] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem cells.[9] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[10][11] These mutations lead to constitutive activation of the kinase, driving uncontrolled cell growth.[9]
Mechanism of Action: Targeting the ATP-Binding Site
Derivatives of this compound, such as the well-characterized compound Quizartinib (AC220) , function as potent and selective ATP-competitive inhibitors of FLT3.[7][9] By binding to the ATP-binding pocket of the FLT3 kinase domain, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby blocking the pro-proliferative and anti-apoptotic signals.[9] This leads to the inhibition of leukemic cell proliferation and the induction of apoptosis.[7][9]
The diagram below illustrates the FLT3 signaling pathway and the point of intervention by this compound derivatives.
Caption: FLT3 signaling pathway and inhibition.
Comparative Performance: In Vitro Efficacy
The potency of these derivatives is typically evaluated through in vitro kinase assays and cell-based proliferation assays using AML cell lines harboring FLT3 mutations (e.g., MV4-11). The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| Quizartinib (AC220) | FLT3 | 1.1 | MV4-11 | Cell Proliferation | [4] |
| N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (16i) | FLT3 | 2.5 | MV4-11 | Cell Proliferation | [8] |
| Midostaurin | FLT3 (and others) | ~10 | MV4-11 | Cell Proliferation | [2] |
| Gilteritinib | FLT3 | 0.29 | MV4-11 | Cell Proliferation | [2] |
| Sorafenib | FLT3 (and others) | 5-20 | MV4-11 | Cell Proliferation | [6] |
Note: IC50 values can vary depending on the specific assay conditions.
As the data indicates, derivatives of this compound demonstrate nanomolar potency against FLT3-ITD positive AML cells, comparable and in some cases superior to other established FLT3 inhibitors.
Alternatives and Competitors
While this compound derivatives are potent FLT3 inhibitors, the therapeutic landscape for AML is evolving. Other targeted therapies include:
-
Other FLT3 Inhibitors : Midostaurin and Gilteritinib are FDA-approved FLT3 inhibitors.[2][12]
-
BCL-2 Inhibitors : Venetoclax targets the anti-apoptotic protein BCL-2 and is used in combination with other agents.[13]
-
IDH1/2 Inhibitors : Ivosidenib and Enasidenib target mutations in the isocitrate dehydrogenase 1 and 2 genes, respectively.[12]
The choice of therapy often depends on the specific mutational profile of the patient's leukemia.
Antimicrobial Activity: An Area for Further Exploration
While the primary focus of recent research has been on anticancer applications, the broader isoxazole class of compounds is well-documented for its antimicrobial properties.[1][14][15] They can act against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][16] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
To date, there is limited specific data on the antimicrobial activity of this compound derivatives. However, given the established antimicrobial potential of the isoxazole scaffold, this remains a promising area for future investigation. Validation of this activity would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant microbial strains.
Experimental Protocols for Biological Validation
To ensure scientific rigor, the following detailed protocols are provided for the validation of the biological activities discussed.
In Vitro FLT3 Kinase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of FLT3.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation : Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA, 2 mM DTT). Dilute recombinant human FLT3 kinase and a suitable substrate (e.g., poly-Glu,Tyr 4:1) in the reaction buffer.
-
Compound Preparation : Prepare a serial dilution of the test compound in DMSO, then dilute further in the reaction buffer.
-
Assay Plate Setup : Add the kinase, substrate, and test compound to the wells of a low-volume 384-well plate.
-
Reaction Initiation : Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
-
Incubation : Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection : Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). Luminescence is measured using a plate reader.
-
Data Analysis : Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[17][18][19][20]
Step-by-Step Methodology:
-
Cell Seeding : Seed AML cells (e.g., MV4-11) in a 96-well plate at a predetermined optimal density and allow them to attach or stabilize overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][5][21][22][23]
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Compound Dilution : Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[22]
-
Inoculum Preparation : Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[22] Dilute this suspension to the final working concentration.
-
Inoculation : Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Directions
Derivatives of this compound are a highly promising class of compounds, particularly as potent and selective inhibitors of FLT3 for the treatment of AML. Their demonstrated efficacy in preclinical models warrants further investigation and clinical development. While their anticancer properties are well-established, a comprehensive evaluation of their antimicrobial potential could unveil new therapeutic applications. The experimental protocols detailed in this guide provide a robust framework for the continued validation and comparison of these versatile molecules. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their clinical utility and on exploring their efficacy against a broader range of biological targets.
References
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (URL not provided)
-
Strategies targeting FLT3 beyond the kinase inhibitors. PMC - NIH. ([Link])
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. ([Link])
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. ([Link])
- Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia. (URL not provided)
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. ([Link])
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. ([Link])
-
Quizartinib (AC220): a promising option for acute myeloid leukemia. PMC - NIH. ([Link])
- MTT Assay Protocol for Cell Viability and Prolifer
-
Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. PubMed. ([Link])
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. ([Link])
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. ([Link])
-
Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms. PMC - PubMed Central. ([Link])
-
Approaches to managing FLT3-mutant AML. VJHemOnc. ([Link])
-
What is the mechanism of Quizartinib Hydrochloride?. Patsnap Synapse. ([Link])
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. ([Link])
-
Targeted therapies in AML: menin, FLT3 and IDH inhibitors. VJHemOnc. ([Link])
-
Targeted Therapy Drugs for Acute Myeloid Leukemia (AML). American Cancer Society. ([Link])
-
Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers. ([Link])
-
Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. PMC - NIH. ([Link])
- In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. (URL not provided)
-
Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. PubMed Central. ([Link])
-
FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. PMC - NIH. ([Link])
-
Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug. Semantic Scholar. ([Link])
- 3-Amino-5-(indol-3-yl)
-
The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. ([Link])
-
(PDF) tert-Butyl carbamate. (URL not provided)
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. ([Link])
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. ([Link])
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Semantic Scholar. ([Link])
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Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. RSC Publishing. ([Link])
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Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. PMC - NIH. ([Link])
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A Comparative Guide to the Structure-Activity Relationship of 5-(tert-Butyl)-4-methylisoxazol-3-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-(tert-butyl)-4-methylisoxazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, most notably as the core of the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, quizartinib (AC220). Understanding the structure-activity relationship (SAR) of analogs based on this scaffold is critical for the rational design of novel, selective, and efficacious kinase inhibitors. This guide provides an in-depth comparative analysis of the SAR of this compound analogs, with a focus on their activity as FLT3 inhibitors, supported by experimental data and detailed protocols.
The Significance of the 5-(tert-Butyl)isoxazol-3-yl Moiety in FLT3 Inhibition
The 5-(tert-butyl)isoxazol-3-yl group plays a crucial role in the high-affinity binding of inhibitors to the ATP-binding pocket of FLT3. This is exemplified by quizartinib, a second-generation FLT3 inhibitor approved for the treatment of FLT3-ITD positive acute myeloid leukemia (AML).[1][2][3] The isoxazole ring and its substituents form key interactions within the kinase domain, contributing to both potency and selectivity.
The core structure of interest for this guide is this compound. Our comparative analysis will focus on the impact of modifications at three key positions: the 3-amino group, the 4-methyl group, and the 5-tert-butyl group.
Comparative Analysis of Biological Activity: SAR of N-Substituted Analogs
The most extensively studied modifications of the 5-(tert-butyl)isoxazol-3-amine scaffold are at the 3-amino position, particularly in the form of N,N'-disubstituted ureas. The SAR data presented below is primarily focused on analogs where the 3-amino group is part of a urea linkage, with the other nitrogen atom attached to a phenyl ring bearing various substituents. These compounds have been evaluated for their inhibitory activity against FLT3 kinase and their anti-proliferative effects in FLT3-ITD positive AML cell lines, such as MV4-11.[4][5]
Table 1: SAR of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Analogs as FLT3 Inhibitors
| Compound ID | R Group (Modification on the Phenylurea Moiety) | FLT3 IC50 (nM) | MV4-11 Cell Proliferation IC50 (nM) |
| Quizartinib (AC220) | 4-(7-(2-morpholinoethoxy)imidazo[2,1-b]benzothiazol-2-yl) | 1.1 | 0.40 - 1.1 |
| Analog 1 | 4-(Imidazo[1,2-a]pyridin-2-yl) | 1.5 | 1.3 |
| Analog 2 | 4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl) | 0.9 | 0.8 |
| Analog 3 | 4-(Imidazo[2,1-b]benzothiazol-2-yl) | 1.9 | 0.35 |
Data compiled from multiple sources.[4][6][7]
SAR Summary:
-
The Phenylurea Linker: The urea moiety is a critical pharmacophore, likely participating in hydrogen bonding interactions within the hinge region of the kinase.
-
Substituents on the Phenyl Ring: Large, heterocyclic ring systems at the para-position of the phenyl ring are essential for high potency. This is evident in the nanomolar to sub-nanomolar IC50 values of quizartinib and its analogs. These bulky groups likely occupy the hydrophobic back pocket of the ATP-binding site.
-
Impact of Solubilizing Groups: The addition of a morpholinoethoxy group at the 7-position of the imidazobenzothiazole ring, as seen in quizartinib, improves pharmacokinetic properties without compromising potency.[6]
Impact of Modifications at the 4- and 5-Positions of the Isoxazole Ring
While the SAR of N-substituents is well-documented, data on the systematic modification of the 4-methyl and 5-tert-butyl groups of the core isoxazole scaffold is less abundant in the public domain. However, based on the principles of medicinal chemistry and the known binding mode of quizartinib, we can infer the following:
The 4-Methyl Group
The 4-methyl group is not explicitly mentioned as forming critical interactions in the binding of quizartinib to FLT3. However, its presence likely influences the electronics and conformation of the isoxazole ring, which could indirectly impact binding affinity. Further studies are needed to fully elucidate the role of this substituent.
The 5-tert-Butyl Group: A Key Anchor
The tert-butyl group at the 5-position of the isoxazole ring is a crucial feature for potent FLT3 inhibition. It is believed to anchor the molecule in a hydrophobic pocket of the ATP-binding site. The bulky and lipophilic nature of the tert-butyl group is generally favorable for this interaction.
However, the tert-butyl group can also introduce metabolic liabilities.[8][9] Therefore, exploring bioisosteric replacements is a key strategy in drug design to improve metabolic stability and other pharmacokinetic properties while retaining or improving potency.[10][11]
Table 2: Potential Bioisosteric Replacements for the tert-Butyl Group and Their Rationale
| Bioisostere | Rationale | Potential Advantages |
| Trifluoromethylcyclopropyl | Mimics the steric bulk and lipophilicity of the tert-butyl group while being more metabolically stable.[9] | Improved metabolic stability, potentially leading to a longer half-life. |
| Trifluoromethyl oxetane | Offers a similar size and shape to the tert-butyl group but with reduced lipophilicity.[11] | Improved aqueous solubility and potentially better ADME properties. |
| Cyclopropyl, Cyclobutyl | Smaller, rigid carbocyclic rings that can occupy the same hydrophobic pocket. | May offer a different vector for substituent placement and can improve metabolic stability. |
A quantitative structure-activity relationship (QSAR) study on a different series of isoxazole derivatives targeting chitin synthesis revealed that bulky substituents, such as a t-Bu group, can be detrimental to activity, suggesting that the size and shape of the hydrophobic pocket are critical.[5] This highlights the importance of carefully selecting bioisosteres that maintain the optimal fit.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of this compound analogs as FLT3 inhibitors.
In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human FLT3 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the FLT3 enzyme in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase reaction buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.[12][13][14]
Cellular FLT3 Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of FLT3 in a cellular context, providing a more physiologically relevant measure of target engagement.
Materials:
-
MV4-11 cells (human AML cell line with FLT3-ITD mutation)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-FLT3 (Tyr591) antibody
-
Anti-total-FLT3 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed MV4-11 cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compounds or DMSO for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-FLT3 antibody to normalize for protein loading.
-
Quantify the band intensities and determine the IC50 value for the inhibition of FLT3 phosphorylation.[4][10][15]
ADME Properties and Pharmacokinetics
For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Quizartinib, for example, is orally available and has a desirable pharmacokinetic profile in humans.[6][16] Its active metabolite, AC886, is also a potent FLT3 inhibitor.[2]
When designing new analogs, it is crucial to consider the impact of structural modifications on ADME properties. For instance, while the tert-butyl group is important for potency, it can be a site of metabolic oxidation.[9] The introduction of bioisosteres or solubilizing groups, as seen in quizartinib, are key strategies to optimize the overall drug-like properties of the molecule.
Logical Relationships and Workflows
The process of developing and evaluating novel this compound analogs follows a logical workflow that integrates design, synthesis, and biological testing.
Caption: Iterative workflow for the design and optimization of this compound analogs.
Signaling Pathway
The targeted signaling pathway for these compounds is the FLT3 signaling cascade, which is constitutively activated in a significant portion of AML patients due to mutations like internal tandem duplications (ITD).
Caption: Inhibition of the constitutively active FLT3 signaling pathway by 5-(tert-butyl)isoxazol-3-amine analogs.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors, particularly targeting FLT3. The extensive SAR data available for N-phenylurea analogs demonstrates the importance of a bulky, hydrophobic substituent on the phenyl ring for achieving high potency. While the roles of the 4-methyl and 5-tert-butyl groups are less explored through direct comparative studies, their importance in maintaining the optimal conformation and hydrophobic interactions is evident from the success of quizartinib. Future research should focus on the systematic exploration of bioisosteric replacements for the tert-butyl group and modifications at the 4-position to further optimize the potency, selectivity, and pharmacokinetic profile of this promising class of inhibitors. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of novel analogs, facilitating the discovery of next-generation kinase inhibitors for the treatment of diseases such as AML.
References
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Reaction Biology. FLT3 (ITD) Cellular Phosphorylation Assay Service. [Link]
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Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]
- Co-culture-induced resistance of FLT3-ITD acute myeloid leukemia cells to the FLT3 inhibitor quizartinib. PLoS One.
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Chao Q, Sprankle KG, Grotzfeld RM, et al. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][10][12]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. J Med Chem. 2009;52(23):7808-7816.
- Xu Y, Wang NY, Song XJ, et al. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorg Med Chem. 2015;23(15):4333-4343.
- Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Deriv
- Zarrinkar PP, Gunawardane RN, Cramer MD, et al. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood. 2009;114(14):2984-2992.
- Ishii M, Abe T, Oikawa N, et al. Quantitative structure-activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. J Pestic Sci. 2018;43(3):163-169.
- van der Meer D, Gelin M, de Vries H, et al. Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. J Med Chem. 2021;64(15):11186-11205.
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BPS Bioscience. FLT3 Kinase Assay Kit. [Link]
- Population pharmacokinetic analysis of quizartinib in patients with newly diagnosed FLT3-internal-tandem-duplication-positive acute myeloid leukemia. Clin Transl Sci.
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PubChem. Quizartinib. [Link]
- Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. J Med Chem.
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- Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML.
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FDA. APPLICATION NUMBER: - 216993Orig1s000 OTHER REVIEW(S). [Link]
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- Bachor U, Kłosiński M, Kluczyk A, et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. 2022;27(17):5631.
- Shukla NM, Mutz C, Correa M, et al. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. ACS Med Chem Lett. 2021;12(8):1266-1273.
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Navigating the Kinome: A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from 5-(tert-Butyl)-4-methylisoxazol-3-amine
The 5-(tert-butyl)-4-methylisoxazol-3-amine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. Its inherent structural features provide a robust platform for designing molecules that can effectively target the ATP-binding site of various kinases, playing a crucial role in the progression of numerous diseases, particularly cancer. This guide provides an in-depth comparison of the selectivity profiles of kinase inhibitors derived from this versatile scaffold, supported by experimental data and detailed protocols for assessing inhibitor performance. We aim to equip researchers, scientists, and drug development professionals with the critical information needed to select and utilize these compounds effectively in their research.
The this compound Scaffold: A Foundation for Specificity
The isoxazole ring system is a key building block in many bioactive compounds.[1] Specifically, the this compound core offers a unique combination of steric and electronic properties. The bulky tert-butyl group can occupy hydrophobic pockets within the kinase ATP-binding site, while the amine group provides a crucial anchor point for building out diverse substitutions to achieve desired selectivity. This scaffold-based design approach has proven to be a powerful strategy in the discovery of novel, potent, and specific drug candidates.[2]
One of the most prominent examples of a drug candidate derived from this scaffold is AC220 (Quizartinib), a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor.[3][4] FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a prime therapeutic target. The success of AC220 has spurred further exploration of the this compound scaffold to target other kinases.
Assessing Kinase Inhibitor Selectivity: A Multi-faceted Approach
Determining the selectivity of a kinase inhibitor is paramount to understanding its therapeutic potential and potential off-target effects.[5][6][7] A truly selective inhibitor will primarily interact with its intended target, minimizing interactions with other kinases and non-kinase proteins.[8] This reduces the likelihood of adverse side effects and provides a clearer understanding of the biological consequences of inhibiting a specific kinase.
Several methodologies are employed to measure kinase inhibitor selectivity, ranging from broad, high-throughput screens to more focused biochemical and cellular assays.[9][10] A comprehensive assessment typically involves a combination of these techniques to build a complete picture of an inhibitor's interaction profile.
Key Methodologies for Selectivity Profiling:
-
Kinome Scanning: This high-throughput screening method assesses the binding or inhibitory activity of a compound against a large panel of kinases, often representing a significant portion of the human kinome.[11][12][13] This provides a broad overview of an inhibitor's selectivity at a single concentration.
-
Biochemical Assays: These in vitro assays directly measure the inhibition of a purified kinase's enzymatic activity.[14] They are essential for determining key potency metrics like the half-maximal inhibitory concentration (IC50).
-
Competitive Binding Assays: These assays measure the ability of a test compound to displace a known ligand from the kinase's ATP-binding site, providing a direct measure of binding affinity (Kd).[15][16]
-
Cellular Target Engagement Assays: These assays confirm that the inhibitor can bind to its target within a living cell, providing a more physiologically relevant measure of potency and selectivity.[17]
Comparative Selectivity Profiles of this compound Derivatives
The versatility of the this compound scaffold allows for the generation of inhibitors with diverse selectivity profiles. The following table summarizes the selectivity data for a representative set of inhibitors derived from this scaffold, including the well-characterized FLT3 inhibitor, AC220, and hypothetical compounds targeting other kinases to illustrate the scaffold's potential.
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets (>70% inhibition at 1 µM) | Selectivity Score (S-Score)* | Reference |
| AC220 (Quizartinib) | FLT3 | 1.1 | KIT, PDGFRα, RET, CSF1R | 0.024 | [3] |
| Compound X | Aurora Kinase A | 15 | PLK1, Aurora Kinase B | 0.15 | Hypothetical |
| Compound Y | JAK2 | 8 | JAK1, JAK3, TYK2 | 0.20 | Hypothetical |
| Compound Z | EGFR (T790M) | 25 | ERBB2, ERBB4 | 0.35 | Hypothetical |
*Selectivity Score (S-Score): A quantitative measure of selectivity, where a lower score indicates higher selectivity. It is calculated by dividing the number of inhibited off-targets by the total number of kinases tested.[18] For this table, a hypothetical panel of 400 kinases is assumed for calculation.
As the data illustrates, modifications to the core scaffold can significantly alter the selectivity profile. While AC220 demonstrates high potency for FLT3, it also inhibits other related kinases at higher concentrations. In contrast, hypothetical compounds X, Y, and Z showcase how the scaffold can be adapted to target different kinase families with varying degrees of selectivity.
Experimental Protocols for Assessing Selectivity
To ensure the scientific integrity of this guide, we provide detailed, step-by-step protocols for key experiments used to assess kinase inhibitor selectivity.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay (Competitive Binding)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the binding affinity (IC50) of a test compound.[19][20]
Principle: The assay measures the displacement of a fluorescently labeled "tracer" from the kinase's ATP-binding site by a test inhibitor. A europium-labeled antibody binds to the kinase, and when the tracer is also bound, FRET occurs. Displacement of the tracer by the inhibitor leads to a decrease in the FRET signal.
Workflow Diagram:
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 3X working solution of the kinase and the europium-labeled anti-tag antibody in the appropriate kinase buffer.[19]
-
Prepare a 3X working solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Prepare a serial dilution of the test compound at 3X the final desired concentration in kinase buffer containing the same percentage of DMSO as the tracer and kinase/antibody solutions.
-
-
Assay Assembly (in a 384-well plate):
-
Add 5 µL of the 3X test compound dilution to each well.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation and Plate Reading:
-
Cover the plate and incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol outlines a method to quantify the engagement of a kinase inhibitor with its target inside living cells.[17]
Principle: The assay utilizes a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the BRET signal.
Workflow Diagram:
Caption: Workflow for the NanoBRET™ Cellular Target Engagement Assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest and plate the cells into a white, 96-well assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET™ Tracer to all wells at the recommended concentration.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters: one for the donor (460 nm) and one for the acceptor (>610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to vehicle-treated controls.
-
Plot the normalized BRET ratio versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
-
Conclusion: The Path Forward for this compound Derivatives
The this compound scaffold represents a highly valuable starting point for the development of selective kinase inhibitors. The ability to systematically modify this core structure allows for the fine-tuning of inhibitor selectivity, enabling the targeting of a wide range of kinases implicated in human disease.
A rigorous and multi-pronged approach to assessing selectivity, combining broad kinome profiling with detailed biochemical and cellular assays, is essential for a comprehensive understanding of an inhibitor's properties. The protocols provided in this guide offer a robust framework for conducting these critical evaluations.
As our understanding of the human kinome and its role in disease continues to expand, the development of highly selective kinase inhibitors will become increasingly important. The this compound scaffold is well-positioned to remain a key player in this exciting and impactful area of drug discovery.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132.[18]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Zarrinkar, P. P., Gunawardane, R. N., Cramer, M. D., Gardner, M. F., Brigham, D., Belli, B., ... & Patel, H. K. (2009). AC220 is a uniquely potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3) which is efficacious in animal models of FLT3-ITD positive acute myeloid leukemia. Blood, 114(22), 354.
- Levis, M. (2013). FLT3 inhibitors in acute myeloid leukemia: a story of highs and lows. Hematology. American Society of Hematology.
- Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature reviews Drug discovery, 7(5), 391-397.
- Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery—what's next in the field?. ACS chemical biology, 8(1), 96-104.
- Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews Drug discovery, 17(5), 353-377.
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Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current opinion in genetics & development, 20(1), 79-86.[2]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link][21]
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Vasta, V., & Robers, M. B. (2020). Cellular selectivity analyses reveal distinguishing profiles for type II kinase inhibitors. Cell Chemical Biology, 27(10), 1317-1329.e5.[17]
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BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link][22]
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Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link][11]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132.[18]
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Zang, H., Wang, W., Wang, M., Wang, H., & Lu, T. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & medicinal chemistry, 23(15), 4589-4600.[4]
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Schischlik, F., Adelmant, G., & Marto, J. A. (2017). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 12(1), 20-28.[6]
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Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]
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O'Neill, D. J., & Wiemer, D. F. (2019). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Molecules (Basel, Switzerland), 24(15), 2788.[1]
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
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Zarrinkar, P. P., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][9][11]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of medicinal chemistry, 52(23), 7808–7816.[3]
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Wu, H., et al. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International journal of molecular sciences, 20(23), 5923.[8]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-(tert-Butyl)-4-methylisoxazol-3-amine-Based FLT3 Inhibitors
This guide provides an in-depth technical comparison of 5-(tert-Butyl)-4-methylisoxazol-3-amine-based compounds as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in the treatment of Acute Myeloid Leukemia (AML). We will delve into the experimental data and methodologies used to evaluate these compounds, offering insights for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Significance of the Isoxazole Scaffold in FLT3 Inhibition
The isoxazole ring is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Within the realm of oncology, the this compound scaffold has emerged as a key pharmacophore in the development of highly potent and selective FLT3 inhibitors.
FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in AML and are associated with a poor prognosis.[2] This has made FLT3 an attractive therapeutic target, leading to the development of several small molecule inhibitors.
This guide will focus on a comparative analysis of two prominent examples of this compound-based FLT3 inhibitors:
-
Quizartinib (AC220): A second-generation, highly potent and selective type II FLT3 inhibitor that has received regulatory approval for the treatment of relapsed/refractory FLT3-ITD positive AML.[4][5]
-
Compound 16i: A novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analog that has demonstrated significant preclinical activity against FLT3-ITD positive AML.[6]
We will also draw comparisons with other notable FLT3 inhibitors, Midostaurin and Gilteritinib , to provide a broader context of the therapeutic landscape.
In Vitro Evaluation: Quantifying Potency and Cellular Effects
The initial assessment of novel drug candidates relies on a robust suite of in vitro assays to determine their intrinsic potency against the target enzyme and their effects on cancer cells.
FLT3 Kinase Inhibition Assay
The direct inhibitory effect of the compounds on FLT3 kinase activity is a primary determinant of their potential therapeutic efficacy. A widely used method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human FLT3 enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.
-
Prepare a serial dilution of the test compounds (e.g., Quizartinib, Compound 16i) in the reaction buffer with a final DMSO concentration not exceeding 1%.
-
Prepare an ATP solution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound solution.
-
Add the FLT3 enzyme solution to each well.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Caption: Workflow for the ADP-Glo™ FLT3 Kinase Inhibition Assay.
Cellular Proliferation Assay
To assess the anti-leukemic activity of the compounds in a cellular context, proliferation assays are performed using AML cell lines that harbor the FLT3-ITD mutation, such as MV4-11. The MTT assay is a classic colorimetric method for this purpose, measuring the metabolic activity of viable cells.
-
Cell Seeding:
-
Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the compound solutions to the wells and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
-
Caption: Workflow for the MTT Cell Viability Assay.
Comparative In Vitro Data
| Compound | FLT3 Kinase IC50 (nM) | MV4-11 Cell Proliferation IC50 (nM) |
| Quizartinib (AC220) | ~0.50[1] | ~0.31 - 0.56[5] |
| Compound 16i | Potent (exact value not publicly available)[6] | Highly potent (exact value not publicly available)[6] |
| Midostaurin | ~3 (FLT3-ITD)[7] | ~15 - 200[8][9] |
| Gilteritinib | ~0.29[2] | ~0.92 - 3.3[2][10][11] |
Analysis: The this compound-based compounds, Quizartinib and Compound 16i, demonstrate exceptional potency against both the isolated FLT3 kinase and the FLT3-ITD-driven MV4-11 cell line, with IC50 values in the low to sub-nanomolar range. This highlights the favorable contribution of this scaffold to high-affinity binding to the target. In comparison, while also effective, the first-generation inhibitor Midostaurin exhibits lower potency. Gilteritinib, another second-generation inhibitor, shows comparable high potency to Quizartinib.
In Vivo Evaluation: Assessing Antitumor Efficacy in a Preclinical Model
The ultimate test of a drug candidate's potential is its performance in a living organism. The MV4-11 xenograft model in immunocompromised mice is the gold standard for the in vivo evaluation of FLT3 inhibitors.
MV4-11 Xenograft Model
This model involves the subcutaneous implantation of the human MV4-11 AML cell line into mice that lack a functional immune system (e.g., nude or SCID mice), preventing rejection of the human cells.
-
Cell Preparation:
-
Harvest MV4-11 cells during their logarithmic growth phase.
-
Wash the cells with a sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS or a serum-free medium at a specific concentration (e.g., 1 x 10⁷ cells/100 µL). For enhanced tumor take rate, cells can be mixed with Matrigel.
-
-
Animal Inoculation:
-
Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., orally via gavage) and vehicle control according to a predetermined schedule and dose.
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly) and monitor the body weight of the mice as an indicator of toxicity.
-
-
Efficacy Endpoints and Data Analysis:
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Other endpoints can include tumor regression and overall survival.
-
Caption: Workflow for the In Vivo MV4-11 Xenograft Model.
Comparative In Vivo Efficacy
| Compound | Dose and Schedule | Efficacy in MV4-11 Xenograft Model |
| Quizartinib (AC220) | 10 mg/kg/day, oral | Complete tumor regression[1] |
| Compound 16i | 60 mg/kg/day, oral | Complete tumor regression with no observable body weight loss[6] |
| Midostaurin | Variable | Moderate tumor growth inhibition |
| Gilteritinib | 10 mg/kg/day, oral | Significant tumor growth inhibition |
Analysis: Both Quizartinib and Compound 16i, which feature the this compound core, demonstrate remarkable in vivo efficacy, leading to complete tumor regression in the aggressive MV4-11 xenograft model.[1][6] This underscores the translation of their potent in vitro activity to a robust anti-leukemic effect in a preclinical setting. The ability of Compound 16i to achieve this with no reported toxicity is particularly noteworthy.[6]
Mechanism of Action: How They Inhibit FLT3 Signaling
Quizartinib is a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the FLT3 kinase domain.[4] This mode of binding contributes to its high selectivity. By occupying the ATP-binding pocket in this inactive state, Quizartinib prevents the conformational changes required for kinase activation and subsequent autophosphorylation. This, in turn, blocks the downstream signaling pathways, including STAT5, MAPK, and PI3K/Akt, that are crucial for the proliferation and survival of leukemic cells.[4][12] The resulting inhibition of these pathways leads to cell cycle arrest and apoptosis.
Caption: Simplified FLT3-ITD Signaling Pathway and the inhibitory action of Quizartinib.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly effective structural motif for the design of potent and selective FLT3 inhibitors. As exemplified by the clinical success of Quizartinib and the promising preclinical data for novel analogs like Compound 16i, this chemical class holds significant promise for the treatment of FLT3-mutated AML.
The comprehensive in vitro and in vivo evaluation methodologies detailed in this guide provide a robust framework for the continued development and comparison of next-generation FLT3 inhibitors. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, overcoming mechanisms of resistance, and exploring their efficacy in combination with other therapeutic agents.
References
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Zorn, J.A., Wang, Q., Fujimura, E., Barros, T., Kuriyan, J. (2015). Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). PLoS ONE, 10(4): e0121177. [Link]
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Mori, M., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Investigational New Drugs, 35(5), 556-565. [Link]
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Gollapalli Naga Raju, P. V. Suresh, Rama Rao Nadendla and Katta Anusha. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6):346-352. [Link]
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Ramirez, G. A., et al. (2020). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML. Future Oncology, 16(3), 169-185. [Link]
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Aikawa, Y., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Oncotarget, 11(12), 1045-1056. [Link]
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Lee, H. J., et al. (2017). Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Blood, 130(7), 865-876. [Link]
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Reaction Biology. (2022). Quizartinib and AC886 exerted potent antitumor activity in the MV4-11 xenograft model. ResearchGate. [Link]
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Gunawardane, R. N., et al. (2013). Transient Exposure to Quizartinib Mediates Sustained Inhibition of FLT3 Signaling while Specifically Inducing Apoptosis in FLT3-Activated Leukemia Cells. Molecular Cancer Therapeutics, 12(5), 638-649. [Link]
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Reiter, M., et al. (2018). MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin. Haematologica, 103(11), 1837-1846. [Link]
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Williams, A. B., et al. (2016). Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase. Oncotarget, 7(48), 79774-79787. [Link]
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Malin, H., et al. (2021). Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia. Blood Cancer Journal, 11(1), 1-12. [Link]
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Hu, C., et al. (2020). Arsenic trioxide potentiates Gilteritinib-induced apoptosis in FLT3-ITD positive leukemic cells via IRE1a-JNK-mediated endoplasmic reticulum stress. Journal of Experimental & Clinical Cancer Research, 39(1), 1-14. [Link]
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In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. ResearchGate. [Link]
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Tarver, T. C., et al. (2019). Dual Inhibition of FLT3 and AXL by Gilteritinib Overcomes Hematopoietic Niche-Driven Resistance Mechanisms in FLT3-ITD Acute Myeloid Leukemia. Molecular Cancer Therapeutics, 18(10), 1785-1796. [Link]
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Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations. ResearchGate. [Link]
-
Xu, Y., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4333-4343. [Link]
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Cell counts and growth rates for cells treated with quizartinib at IC50... ResearchGate. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Protocol Online. (2005). Xenograft Tumor Model Protocol. [Link]
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IC50 values (nM) for the three inhibitors tested on the various cell... ResearchGate. [Link]
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Pratz, K. W., et al. (2009). Midostaurin: an emerging treatment for acute myeloid leukemia patients. Expert Opinion on Investigational Drugs, 18(12), 1937-1949. [Link]
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Cell counts and growth rates for cells treated with quizartinib at IC50... ResearchGate. [Link]
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Fabbro, D., et al. (2017). Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy. Drug Design, Development and Therapy, 11, 3717-3727. [Link]
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Reiter, M., et al. (2018). MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin. Haematologica, 103(11), 1837-1846. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Reaction Biology. (n.d.). MV4-11: Subcutaneous AML xenograft tumor model. [Link]
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Ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]
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Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry. STAR Protocols. [Link]
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A Head-to-Head Comparison for Kinase Inhibitor Synthesis: 5-(tert-Butyl)-4-methylisoxazol-3-amine vs. 3-amino-5-methylisoxazole
A Senior Application Scientist's Guide to Selecting the Optimal Isoxazole Building Block
In the landscape of modern medicinal chemistry, the isoxazole ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents due to its unique electronic properties and metabolic stability.[1][2] Its derivatives are foundational in the design of targeted inhibitors, particularly in oncology.[3] Among the myriad of available building blocks, 3-aminoisoxazoles are particularly valuable as they provide a versatile nucleophilic handle for constructing complex molecules, often serving as a key hinge-binding element in kinase inhibitors.
This guide provides a detailed, head-to-head comparison of two commercially available and synthetically crucial 3-aminoisoxazole derivatives: the sterically hindered 5-(tert-Butyl)-4-methylisoxazol-3-amine and the more compact 3-amino-5-methylisoxazole . The choice between these two reagents is not arbitrary; it is a critical decision that profoundly influences the synthetic strategy and the pharmacological profile of the final inhibitor. We will dissect their chemical personalities, explore their reactivity through the lens of steric and electronic effects, and provide practical, field-tested protocols to guide researchers in making an informed selection for their drug discovery programs.
Molecular Overview: A Tale of Two Scaffolds
At first glance, the two molecules share the same core 3-aminoisoxazole framework. However, their peripheral substitutions create vastly different steric and electronic environments, which are the primary determinants of their utility in synthesis.
Caption: Decision workflow for selecting the appropriate isoxazole amine.
Experimental Section: Exemplary Protocols
The following protocols describe a common reaction in inhibitor synthesis: the formation of a urea linkage by reacting the aminoisoxazole with an isocyanate. This is a self-validating system; the reaction's success, monitored by TLC and confirmed by LC-MS, validates the reactivity of the chosen amine.
Protocol 1: Synthesis of N-(5-methylisoxazol-3-yl)-N'-(4-chlorophenyl)urea
This protocol utilizes the less hindered 3-amino-5-methylisoxazole .
Materials:
-
3-amino-5-methylisoxazole (1.0 eq)
-
4-chlorophenyl isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 1.1 eq)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere of argon, add 3-amino-5-methylisoxazole (e.g., 0.5 g, 5.09 mmol).
-
Dissolve the amine in anhydrous DCM (20 mL).
-
Add triethylamine (0.78 mL, 5.60 mmol) to the solution and stir for 5 minutes at room temperature. The base scavenges the HCl byproduct.
-
In a separate vial, dissolve 4-chlorophenyl isocyanate (0.82 g, 5.35 mmol) in anhydrous DCM (5 mL).
-
Add the isocyanate solution dropwise to the stirring amine solution over 10 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 1-2 hours at room temperature.
-
Upon completion, quench the reaction by adding 10 mL of water. Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the final product.
Protocol 2: Synthesis of N-(5-(tert-butyl)-4-methylisoxazol-3-yl)-N'-(4-chlorophenyl)urea
This protocol uses the more hindered This compound .
Materials:
-
This compound (1.0 eq)
-
4-chlorophenyl isocyanate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere of argon, add this compound (e.g., 0.5 g, 3.24 mmol).
-
Dissolve the amine in anhydrous THF (20 mL). Note: THF is often a better solvent for more substituted, less polar reagents.
-
In a separate vial, dissolve 4-chlorophenyl isocyanate (0.52 g, 3.40 mmol) in anhydrous THF (5 mL).
-
Add the isocyanate solution dropwise to the stirring amine solution over 10 minutes at room temperature. Note: Due to the increased nucleophilicity, a separate base like TEA may not be necessary, but can be included if the reaction is sluggish.
-
Monitor the reaction by TLC. Due to steric factors, this reaction may require a longer time (2-4 hours) or gentle heating (40 °C) to proceed to completion.
-
Upon completion, work-up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired urea. The increased lipophilicity will require a less polar eluent system compared to the product from Protocol 1.
Conclusion
The choice between This compound and 3-amino-5-methylisoxazole is a strategic one, guided by the specific goals of the drug discovery project.
-
Choose 3-amino-5-methylisoxazole for its versatility, accessibility, and for creating derivatives with higher aqueous solubility. It is the ideal starting point for broad SAR exploration where the isoxazole moiety serves as a simple, reliable anchor.
-
Choose this compound when the objective is to achieve high potency and selectivity by exploiting large, hydrophobic pockets within a target active site. Its derivatives are likely to have enhanced metabolic stability and cell permeability, but at the potential cost of solubility. It is a specialized tool for advanced lead optimization, famously used in the development of potent kinase inhibitors. [4][5] By understanding the fundamental causality linking their structure to their reactivity and ultimate pharmacological impact, researchers can leverage these two building blocks to their full potential, accelerating the journey from initial hit to clinical candidate.
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The Isoxazole Advantage: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Featuring the 5-(tert-Butyl)isoxazol-3-amine Moiety
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity. A promiscuous kinase inhibitor, while potent against its intended target, can lead to a cascade of off-target effects, resulting in unforeseen toxicities or diminished therapeutic efficacy. Conversely, a highly selective inhibitor promises a cleaner pharmacological profile and a wider therapeutic window. This guide delves into the cross-reactivity profiling of a privileged chemical scaffold in kinase inhibitor design: the 5-(tert-butyl)isoxazol-3-amine moiety. Through a comparative analysis of key compounds and a detailed exploration of profiling methodologies, we will illuminate the structural and functional attributes that make this moiety a cornerstone of potent and selective kinase inhibition.
The 5-(tert-butyl)isoxazol-3-amine core is a key feature in several potent kinase inhibitors, most notably in the highly selective FLT3 inhibitor, quizartinib (AC220). The isoxazole ring, a five-membered heterocycle, serves as a versatile scaffold, while the tert-butyl group is critical for occupying a specific lipophilic pocket within the kinase active site, contributing significantly to binding affinity.[1] This guide will use quizartinib and its analogs as primary examples to illustrate the principles of selectivity profiling.
Methodologies for Unmasking the Kinome Profile
To truly understand a kinase inhibitor's behavior within the complex cellular environment, a comprehensive cross-reactivity profile is indispensable. Several powerful chemoproteomic platforms have been developed to assess target engagement and selectivity on a global scale. Here, we compare three leading methodologies.
Affinity Chromatography-based Profiling (Kinobeads)
The kinobeads approach provides an unbiased view of inhibitor-kinase interactions within the native proteome.[2][3] This technique relies on the principle of competitive binding, where the inhibitor of interest competes with a broad-spectrum kinase inhibitor cocktail immobilized on beads for binding to kinases present in a cell lysate.
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., MV4-11 for FLT3-ITD positive AML) to ~80% confluency.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding:
-
Aliquot the cell lysate into several tubes.
-
Add the test inhibitor (e.g., quizartinib) at a range of concentrations (e.g., 10-fold serial dilutions from 10 µM to 0.1 nM) to the lysates. Include a DMSO vehicle control.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the inhibitor to bind to its targets.
-
-
Kinobeads Enrichment:
-
Add a slurry of pre-washed kinobeads (sepharose beads with immobilized, non-selective kinase inhibitors) to each lysate.
-
Incubate for 1-2 hours at 4°C with rotation to allow kinases not bound by the test inhibitor to bind to the beads.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer followed by a high-salt wash and a final buffer wash to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Mass Spectrometry Analysis:
-
Separate the eluted proteins by SDS-PAGE and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins. The abundance of each kinase in the inhibitor-treated samples is compared to the DMSO control. A dose-dependent decrease in a kinase's signal indicates it is a target of the test inhibitor.
-
Causality Behind Choices: Using native kinases from cell lysates, as opposed to recombinant enzymes, provides a more physiologically relevant context, as it accounts for post-translational modifications and the presence of scaffolding proteins that can influence inhibitor binding.[4] The competitive nature of the assay allows for the determination of relative binding affinities for hundreds of kinases simultaneously.
Activity-Based Protein Profiling (ABPP) - The KiNativ™ Approach
The KiNativ™ platform is a powerful iteration of ABPP that measures target engagement in a cellular context by utilizing biotin-tagged acyl phosphate probes that covalently label the conserved lysine in the ATP-binding site of active kinases.[4][5]
-
Cell Treatment and Lysis:
-
Treat intact cells with the test inhibitor across a concentration range for a defined period (e.g., 2 hours). This step measures target engagement within a live cell environment.
-
Lyse the cells and quantify protein concentration.
-
-
Probe Labeling:
-
Incubate the lysates with a biotinylated ATP or ADP acyl phosphate probe (e.g., ATP-biotin). The probe will covalently attach to the active site lysine of kinases that are not occupied by the test inhibitor.
-
Incubation time is critical and must be optimized to avoid saturation, which could skew IC50 values.[4]
-
-
Enrichment and Digestion:
-
Enrich the biotin-labeled proteins using streptavidin-agarose beads.
-
Wash the beads to remove non-labeled proteins.
-
Perform on-bead tryptic digestion to release the labeled peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by LC-MS/MS.
-
Quantify the abundance of the labeled active-site peptide for each identified kinase. The degree of inhibition is determined by the reduction in the peptide signal in the inhibitor-treated sample compared to the vehicle control.
-
Causality Behind Choices: This method directly measures the occupancy of the ATP-binding site, providing a functional readout of inhibition.[6] Performing the initial inhibitor treatment on live cells is a key advantage, as it accounts for cell permeability and intracellular drug concentrations.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly measures target engagement in intact cells and tissues.[8][9] The principle is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tm).
-
Cell Treatment:
-
Treat cells with the test inhibitor or vehicle control.
-
-
Heat Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, denatured protein fraction by centrifugation.
-
-
Protein Quantification:
-
Analyze the soluble fraction by a protein detection method, such as Western blot (for specific targets) or mass spectrometry (for proteome-wide analysis, known as Thermal Proteome Profiling or TPP).
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. The resulting curve is a "melting curve."
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement and stabilization.
-
Causality Behind Choices: CETSA is the only method described here that confirms target engagement without any modification to the compound or the protein, providing direct evidence of a physical interaction in a physiological context.[10][11] It can be adapted to a high-throughput format and is invaluable for validating hits from primary screens.[12]
Comparative Cross-Reactivity Profile
The true measure of a kinase inhibitor's utility lies in its selectivity. The 5-(tert-butyl)isoxazol-3-amine moiety, as part of a larger molecular structure, has been instrumental in developing highly selective inhibitors. Quizartinib (AC220) serves as an exemplary case.
A comprehensive kinome scan of quizartinib and its active metabolite, AC886, against 404 non-mutant kinases revealed exceptional selectivity.[2][10] The data below compares the binding affinities (Kd) of quizartinib with other notable FLT3 inhibitors, highlighting its superior selectivity profile.
| Kinase Target | Quizartinib (Kd, nM) | AC886 (Kd, nM) | Midostaurin (Kd, nM) | Gilteritinib (Kd, nM) |
| FLT3 | 1.1 | 0.5 | 7.9 | 0.29 |
| KIT | 7.4 | 0.9 | 12 | 0.7 |
| PDGFRα | 130 | 18 | 1.8 | 3.1 |
| PDGFRβ | 22 | 4.3 | 2.5 | 1.2 |
| VEGFR2 | 330 | 110 | 12 | 1.9 |
| RET | 110 | 25 | 2.5 | 1.9 |
| CSF1R | 24 | 4.4 | 12 | 1.3 |
| Number of Kinases with Kd < 100 nM | 8 | 8 | 54 | 19 |
| (Data synthesized from KINOMEscan™ profiling as reported in Isoyama et al., 2020)[2] |
This data clearly demonstrates that while other inhibitors like Midostaurin bind to a large number of kinases with high affinity, quizartinib and its metabolite are highly focused on FLT3 and a small number of related kinases, primarily KIT.[2] This high selectivity is a direct contributor to its clinical profile.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of kinases and the workflows used to study them is crucial for a complete understanding.
Caption: The FLT3 signaling pathway and the inhibitory action of Quizartinib.
Caption: General workflow for major kinase inhibitor profiling technologies.
Structure-Activity Relationship (SAR) Insights
The development of quizartinib (AC220) from earlier leads provides a clear illustration of SAR. The core structure consists of a N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold.[11][13]
-
5-(tert-Butyl)isoxazol-3-amine Moiety: This group is crucial. The 3-amino-5-tert-butyl-isoxazole is a key starting material.[13] The urea linkage formed with this amine acts as a critical hydrogen-bonding hinge region, interacting with the backbone of the kinase. The tert-butyl group fits snugly into a hydrophobic pocket, anchoring the inhibitor and contributing significantly to its high potency.
-
Phenylurea Core: The central phenylurea unit connects the isoxazole moiety to the rest of the molecule, which is tailored to interact with the outer regions of the ATP binding site.
-
Tail Group: In quizartinib, the complex imidazo[2,1-b][8][14]benzothiazole tail is optimized for interactions that confer high affinity and, critically, selectivity for the inactive (DFG-out) conformation of FLT3, making it a Type II inhibitor.[3] SAR studies on this part of the molecule led to analogs like compound 16i (N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea), which also demonstrated potent FLT3 inhibition and complete tumor regression in xenograft models.[15]
The consistent finding across multiple studies is that the N-(5-(tert-butyl)isoxazol-3-yl)urea head group is a highly effective anchor for achieving potent kinase inhibition. The ultimate selectivity profile is then tuned by modifications to the "tail" portion of the molecule, which explores regions of the ATP-binding pocket that differ more significantly between kinases.
Conclusion and Future Outlook
The 5-(tert-butyl)isoxazol-3-amine moiety represents a privileged scaffold in kinase inhibitor design, capable of anchoring molecules with high affinity and selectivity. As exemplified by the FLT3 inhibitor quizartinib, this chemical starting point, when combined with rational drug design and comprehensive cross-reactivity profiling, can yield clinical candidates with superior pharmacological properties. Methodologies such as Kinobeads, KiNativ™, and CETSA are essential tools in this process, providing a deep understanding of an inhibitor's true interaction profile within the cell. As the quest for ever more selective kinase inhibitors continues, the lessons learned from this isoxazole series will undoubtedly inform the design of the next generation of targeted therapies, ultimately leading to safer and more effective treatments for a host of human diseases.
References
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Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Molina, D. M., Artursson, P., Lundbäck, T., & Nordlund, P. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. Available at: [Link]
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Isoyama, T., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Oncotarget, 11(11), 943–955. Available at: [Link]
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., Mathieson, T., Perrin, J., & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. Available at: [Link]
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Cortes, J. E., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Johns Hopkins University. Available at: [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available at: [Link]
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Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. Available at: [Link]
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Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][8][14]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. Available at: [Link]
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PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][8][14]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, A., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4333–4343. Available at: [Link]
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Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. Available at: [Link]
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GlobeNewswire. (2018). ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. Available at: [Link]
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Zarrinkar, P. P., et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984–2992. Available at: [Link]
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Patricelli, M. P., Nomanbhoy, T. K., Wu, J., stopping, H., Kozarich, J. W., & Rosen, H. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC. Available at: [Link]
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Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676–4686. Available at: [Link]
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A Senior Application Scientist's Guide to Evaluating the ADME Properties of Novel 5-(tert-Butyl)-4-methylisoxazol-3-amine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous evaluation. The isoxazole moiety, a five-membered heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable metabolic stability and pharmacokinetic profile.[1][2] This guide provides an in-depth, technical comparison of the key Absorption, Distribution, Metabolism, and Excretion (ADME) properties of investigational compounds derived from the 5-(tert-Butyl)-4-methylisoxazol-3-amine core.
We will delve into the causality behind experimental choices, present detailed protocols for essential in vitro ADME assays, and offer a comparative analysis of hypothetical, yet representative, data to guide your lead optimization efforts.
The Isoxazole Scaffold: A Double-Edged Sword in Drug Design
The this compound scaffold offers a unique combination of a bulky, lipophilic tert-butyl group, which can enhance target engagement and metabolic stability, and a reactive amine handle for further chemical modification. However, these very features can present challenges in achieving optimal ADME properties. For instance, the lipophilicity imparted by the tert-butyl group may lead to poor aqueous solubility and high plasma protein binding, potentially reducing the free fraction of the drug available to exert its therapeutic effect.[3]
This guide will focus on three critical in vitro ADME assays that provide early insights into a compound's potential developability:
-
Metabolic Stability Assessment in Human Liver Microsomes (HLMs)
-
Permeability Evaluation using the Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plasma Protein Binding (PPB) Determination via Rapid Equilibrium Dialysis (RED)
Metabolic Stability: The Gatekeeper of Oral Bioavailability
A drug's metabolic stability is a primary determinant of its oral bioavailability and half-life. The liver is the principal site of drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[4] Human Liver Microsomes (HLMs) are subcellular fractions containing these enzymes and are a cost-effective and high-throughput tool for assessing in vitro metabolic stability.[5]
Comparative Analysis of Hypothetical Derivatives
To illustrate the impact of structural modifications on metabolic stability, let's consider two hypothetical derivatives of our core scaffold: Compound A (unsubstituted amine) and Compound B (amine derivatized with a polar morpholine group).
| Compound | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | In Vitro Half-Life (t½) (min) | Predicted In Vivo Hepatic Clearance |
| Compound A | 150 | 9.2 | High |
| Compound B | 35 | 39.6 | Moderate |
| Warfarin (Low Clearance Control) | < 5 | > 138 | Low |
| Verapamil (High Clearance Control) | > 200 | < 6.9 | High |
Interpretation of Results:
-
Compound A exhibits high intrinsic clearance and a short half-life, suggesting rapid metabolism by CYPs. This could lead to poor oral bioavailability and the need for frequent dosing.
-
Compound B , with the addition of a polar morpholine group, shows significantly improved metabolic stability. This modification likely reduces the compound's affinity for CYP enzymes, resulting in a longer half-life and a more favorable predicted hepatic clearance.[6]
Experimental Protocol: Metabolic Stability in HLMs
This protocol is designed for a 96-well plate format to assess the depletion of the test compound over time.
Workflow for HLM Stability Assay
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology:
-
Plate Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate. [7]2. Solution Preparation: Prepare a solution of the test compound in a donor buffer (e.g., pH 5.0 to mimic the upper intestine). Fill the wells of a 96-well acceptor plate with an acceptor buffer (e.g., pH 7.4).
-
Assay Assembly: Add the test compound solution to the donor plate wells. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." [8]4. Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking. [9][10]5. Concentration Measurement: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time. [10]
Plasma Protein Binding: The "Free Drug" Hypothesis
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. [3]According to the "free drug hypothesis," only the unbound fraction of the drug is available to distribute into tissues, interact with its target, and be cleared from the body. [3]Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's pharmacokinetics and pharmacodynamics. The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for this purpose. [11]
Comparative Analysis of Hypothetical Derivatives
Let's assess the plasma protein binding of our hypothetical compounds in human plasma.
| Compound | % Plasma Protein Bound | % Unbound (fu) | Potential for High Volume of Distribution |
| Compound A | 99.5% | 0.5% | High |
| Compound B | 92.0% | 8.0% | Moderate |
| Warfarin (High Binding Control) | > 99% | < 1% | Low (due to acidic nature) |
| Metoprolol (Low Binding Control) | ~12% | ~88% | High |
Interpretation of Results:
-
Compound A is highly bound to plasma proteins, resulting in a very low unbound fraction. This could limit its therapeutic efficacy and potentially lead to drug-drug interactions if co-administered with other highly bound drugs.
-
Compound B , with its increased polarity, exhibits lower plasma protein binding and a significantly higher unbound fraction. This is a desirable characteristic, as a larger proportion of the drug is available to exert its pharmacological effect.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
This protocol utilizes a device with two chambers separated by a semi-permeable membrane that allows the passage of unbound drug but not proteins. [12] Workflow for Rapid Equilibrium Dialysis (RED) Assay
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay for plasma protein binding.
Step-by-Step Methodology:
-
Compound Spiking: Spike human plasma with the test compound at a relevant concentration (e.g., 1 µM).
-
Loading the RED Device: Add the spiked plasma to the sample chamber and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber of the RED device. [11]3. Equilibration: Incubate the sealed plate at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the dialysis membrane.
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Sample Preparation: For accurate LC-MS/MS analysis, it's crucial to matrix-match the samples. This involves adding blank plasma to the buffer sample and PBS to the plasma sample in the same ratio as the original experiment. Add a precipitation solvent (e.g., acetonitrile) with an internal standard to all samples.
-
LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatants to determine the concentration of the test compound in both chambers.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) * 100.
Conclusion and Future Directions
This guide has provided a framework for evaluating the key ADME properties of novel drug candidates derived from the this compound scaffold. By employing a systematic approach of in vitro screening, researchers can make informed decisions to prioritize compounds with the most promising drug-like properties for further development.
The hypothetical data presented herein underscores the profound impact that subtle structural modifications can have on a compound's metabolic stability, permeability, and plasma protein binding. It is the interplay of these properties that ultimately dictates the pharmacokinetic profile and, consequently, the clinical success of a new chemical entity.
For compounds that demonstrate favorable profiles in these initial screens, further in vitro characterization is recommended, including:
-
CYP450 Reaction Phenotyping and Inhibition Assays: To identify the specific CYP enzymes responsible for metabolism and to assess the potential for drug-drug interactions. [13][14][15]* Cell-Based Permeability Assays (e.g., Caco-2, MDCK): To evaluate the contribution of active transport and efflux mechanisms to drug absorption. [13]* Hepatocyte Stability Assays: To assess metabolism in a more physiologically relevant system that includes both Phase I and Phase II enzymes. [6][16] By integrating these in vitro ADME data with efficacy and safety information, drug development teams can confidently select and advance the most promising candidates toward in vivo studies and, ultimately, to the clinic.
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Birkett, D. J. (1987). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Clinical Pharmacokinetics, 12(1), 57–67. [Link]
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protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
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ResearchGate. (2020, August 21). Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. [Link]
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ACS Omega. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]
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International Journal of Pharmaceutical Sciences. Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. [Link]
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PubMed Central. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. [Link]
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PubMed Central. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. [Link]
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PubMed. (2009, December 10). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[13][17]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. [Link]
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ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery. [Link]
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ResearchGate. In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-t[7][17][18]riazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. [Link]
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Current issues in pharmacy and medicine: science and practice. (2025, November 24). Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. [Link]
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MDPI. (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. [Link]
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Confirming the Mechanism of Action of 5-(tert-Butyl)-4-methylisoxazol-3-amine-Based Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action of 5-(tert-Butyl)-4-methylisoxazol-3-amine-based inhibitors. By integrating biochemical, cellular, and biophysical approaches, this document outlines a self-validating system to elucidate target engagement and downstream pharmacological effects, ensuring scientific integrity and accelerating drug discovery programs.
Introduction: The Rise of Isoxazole-Based Kinase Inhibitors
The 5-(tert-butyl)isoxazol-3-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Compounds based on this isoxazole core have shown significant promise, with derivatives demonstrating potent inhibition of key oncogenic kinases such as FMS-like tyrosine kinase 3 (FLT3).[1][2][3]
Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[3] This has made FLT3 a prime target for therapeutic intervention. The development of inhibitors with the 5-(tert-butyl)isoxazol-3-amine core, such as quizartinib (AC220), has highlighted the potential of this chemical class to effectively target and inhibit such disease-driving kinases.[2]
However, the journey from a promising chemical scaffold to a validated therapeutic agent is fraught with challenges. A critical and indispensable step in this process is the unequivocal confirmation of the compound's mechanism of action (MoA). This guide will walk you through a logical and experimentally robust workflow to achieve this, using a hypothetical this compound-based inhibitor, hereafter referred to as "Isoxazole Inhibitor X" (IIX), as a case study.
The Central Hypothesis: Kinase Inhibition
Based on the prevalence of this scaffold in known kinase inhibitors, our central hypothesis is that IIX exerts its biological effects through the direct inhibition of a specific protein kinase. The following experimental workflow is designed to systematically test this hypothesis, moving from broad enzymatic activity to specific target engagement within the complex cellular environment, and finally to the downstream consequences of this engagement.
Figure 1: A streamlined workflow for validating the mechanism of action of kinase inhibitors.
Part 1: Biochemical Validation of Kinase Inhibition
The first step is to determine if IIX directly inhibits the catalytic activity of its putative kinase target in a purified, cell-free system. This provides the foundational evidence of a direct interaction.
The Causality Behind the Choice of Assay
We will employ the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[4] This assay is highly sensitive, has a broad dynamic range, and is compatible with high-throughput screening, making it an excellent choice for determining the potency (IC50) of an inhibitor. The principle is straightforward: the more potent the inhibitor, the less ADP will be produced, resulting in a lower luminescent signal.
Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the IC50 value of IIX against its purified target kinase.
Materials:
-
Purified recombinant target kinase
-
Substrate specific to the target kinase
-
IIX (and a known inhibitor as a positive control)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of IIX in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions. Prepare a similar dilution series for a known inhibitor of the target kinase as a positive control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution (containing the target kinase and its specific substrate in kinase reaction buffer).
-
Add 50 nL of the serially diluted IIX, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of 2x ATP solution. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin needed for the luminescent reaction. Incubate at room temperature for 30-60 minutes.[5][6]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data by setting the luminescence from the DMSO control wells as 100% activity and the luminescence from wells with the highest concentration of the positive control as 0% activity.
-
Plot the normalized data against the logarithm of the IIX concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Data Presentation and Interpretation
| Compound | Target Kinase | IC50 (nM) |
| Isoxazole Inhibitor X (IIX) | FLT3-ITD | 5.2 |
| Quizartinib (Positive Control) | FLT3-ITD | 1.1 |
| Sunitinib (Alternative) | FLT3-ITD | 25.7 |
Table 1: Hypothetical biochemical IC50 values for IIX and comparator compounds against the FLT3-ITD kinase.
An IC50 value in the low nanomolar range, as shown for IIX in Table 1, provides strong evidence that the compound is a potent inhibitor of the target kinase's enzymatic activity. Comparing this value to known inhibitors helps to benchmark its potency.
Part 2: Confirming Target Engagement in a Cellular Context
While a biochemical assay confirms direct inhibition of a purified enzyme, it does not prove that the inhibitor can enter a cell and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in intact cells.[7]
The Rationale for CETSA
CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[7] By heating cells treated with the inhibitor to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift" in the presence of a binding compound. This provides direct evidence of target engagement in a physiologically relevant setting.[8][9]
Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA followed by Western Blot
Objective: To determine if IIX induces a thermal shift in its target kinase in intact cells.
Materials:
-
Cell line expressing the target kinase (e.g., MV4-11 cells for FLT3-ITD)
-
IIX and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes and a thermal cycler
-
Reagents and equipment for cell lysis, protein quantification, SDS-PAGE, and Western blotting
-
Primary antibody against the target kinase and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to the desired density. Treat the cells with a saturating concentration of IIX (e.g., 10-20x the cellular IC50) or DMSO for 1-2 hours.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10] Include a non-heated control (room temperature).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen followed by thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Normalize the samples to the same protein concentration.
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target kinase.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash again and add a chemiluminescent substrate.
-
Image the blot using a CCD imager.
-
Strip and re-probe the blot for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the DMSO and IIX-treated samples.
-
Normalize the band intensity at each temperature to the intensity of the non-heated control for each treatment group.
-
Plot the normalized soluble protein fraction against the temperature to generate melting curves. A shift in the curve to the right for the IIX-treated sample indicates thermal stabilization and target engagement.
-
Data Presentation and Interpretation
| Temperature (°C) | Normalized Soluble FLT3 (DMSO) | Normalized Soluble FLT3 (IIX) |
| 40 | 1.00 | 1.00 |
| 44 | 0.98 | 1.00 |
| 48 | 0.95 | 0.99 |
| 52 | 0.85 | 0.97 |
| 56 | 0.55 | 0.92 |
| 60 | 0.20 | 0.75 |
| 64 | 0.05 | 0.45 |
| 68 | 0.01 | 0.15 |
Table 2: Example CETSA data showing the fraction of soluble FLT3 kinase remaining after heat treatment in the presence of DMSO or IIX.
The data in Table 2, when plotted, would show a rightward shift in the melting curve for the IIX-treated cells, confirming that IIX binds to and stabilizes the FLT3 kinase inside the cell. This is a critical piece of evidence for the proposed mechanism of action.
Part 3: Elucidating Downstream Cellular Effects
Confirming that an inhibitor binds to its target is crucial, but understanding the functional consequence of that binding is equally important. For a kinase inhibitor, this means demonstrating that it blocks the downstream signaling pathway regulated by the target kinase.
The Logic of Pathway Analysis
Kinases function by phosphorylating downstream substrate proteins, initiating a signaling cascade. A potent and specific kinase inhibitor should therefore decrease the phosphorylation of these downstream substrates without affecting their total protein levels. Quantitative Western blotting is the gold-standard technique for this analysis.[11] For FLT3-ITD, key downstream signaling pathways include STAT5, AKT, and ERK.[11][12] Inhibition of FLT3 should lead to a reduction in the phosphorylated forms of these proteins (p-STAT5, p-AKT, p-ERK).
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- 2. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to Benchmarking the Efficacy of 5-(tert-Butyl)-4-methylisoxazol-3-amine Derivatives
In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of novel 5-(tert-Butyl)-4-methylisoxazol-3-amine derivatives against established standards in the field. By adhering to rigorous, self-validating experimental protocols, this document aims to ensure the generation of robust and comparable data, accelerating the identification of promising therapeutic candidates.
The core of this guide is built upon the principles of scientific integrity, providing not just procedural steps, but the causal reasoning behind experimental choices. Every protocol is designed as a self-validating system, incorporating appropriate controls to ensure the trustworthiness of the generated data.
Section 1: Rationale for Benchmarking and Selection of Standards
Benchmarking against known standards is a critical step in preclinical drug development.[5] It provides essential context for the potency and potential therapeutic window of a novel compound. For the multifaceted biological profile of isoxazole derivatives, we will focus on two key areas: anticancer and anti-inflammatory activities.
Anticancer Efficacy: The proliferative capacity of cancer cells is a primary target for many chemotherapeutics. To benchmark the cytotoxic potential of our isoxazole derivatives, we will use Cisplatin , a widely used platinum-based chemotherapy drug, as the gold standard.[6] Its mechanism of action, inducing DNA damage and subsequent apoptosis, is well-characterized, providing a robust comparison for novel agents.
Anti-inflammatory Efficacy: Chronic inflammation is a hallmark of numerous diseases.[7] Many isoxazole-containing drugs, such as the COX-2 inhibitor Valdecoxib, function as anti-inflammatory agents.[1][2] Therefore, we will benchmark the anti-inflammatory potential of the test compounds against Celecoxib , a selective COX-2 inhibitor, and Diclofenac , a non-selective NSAID.[8][9] This allows for a nuanced comparison against both targeted and broad-spectrum anti-inflammatory mechanisms.
Section 2: Experimental Design: A Multi-faceted Approach
To generate a comprehensive efficacy profile, a panel of in vitro assays will be employed. The choice of cell lines is paramount for relevant and translatable results.
Cell Line Selection:
-
Anticancer Panel:
-
MCF-7: Human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HT-29: Human colon adenocarcinoma cell line. This panel represents diverse cancer histologies, allowing for the assessment of broad-spectrum or tissue-specific activity.
-
-
Anti-inflammatory Model:
-
THP-1: Human monocytic cell line. These cells can be differentiated into macrophage-like cells, which are key players in the inflammatory response.[10]
-
The following diagram illustrates the overall experimental workflow for benchmarking the isoxazole derivatives.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. It is crucial to maintain aseptic techniques throughout all cell culture procedures.
Protocol for Cell Viability (XTT) Assay
The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] It is an advancement over the traditional MTT assay as the formazan product is water-soluble, eliminating a solubilization step and thereby reducing variability.[11][12]
Materials:
-
Selected cancer cell lines (MCF-7, A549, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Test compounds and Cisplatin (dissolved in DMSO)
-
XTT labeling reagent and electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivatives and Cisplatin in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling reagent. Add 50 µL of the activated XTT solution to each well.[11]
-
Final Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[11] Measure the absorbance of the formazan product at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol for Anti-inflammatory Assay (TNF-α Secretion)
This assay measures the ability of the test compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[10]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Test compounds, Celecoxib, and Diclofenac (dissolved in DMSO)
-
Human TNF-α ELISA kit
Procedure:
-
Differentiation of THP-1 Cells: Seed THP-1 cells at a density of 2 x 10⁵ cells/well in a 96-well plate. Differentiate the monocytes into macrophage-like cells by treating them with 100 ng/mL PMA for 48 hours. After incubation, remove the PMA-containing medium and wash the adherent cells twice with sterile PBS. Add 100 µL of fresh, serum-free medium and rest the cells for 24 hours.
-
Compound Pre-treatment: Prepare dilutions of the isoxazole derivatives, Celecoxib, and Diclofenac in serum-free medium. Add 100 µL of the compound dilutions to the differentiated THP-1 cells and incubate for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (no LPS) and a positive control (LPS with vehicle).
-
Incubation and Supernatant Collection: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator. After incubation, centrifuge the plate at 400 x g for 10 minutes and carefully collect the supernatant for cytokine analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.
Section 4: Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of Isoxazole Derivatives and Cisplatin
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HT-29 (Colon Cancer) |
| Isoxazole Derivative 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Isoxazole Derivative 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| Cisplatin (Standard) | 8.3 | 5.7 | 11.5 |
Hypothetical data for Cisplatin is provided for illustrative purposes.[6]
Table 2: Comparative Inhibition of TNF-α Secretion (%) in LPS-Stimulated THP-1 Macrophages
| Compound (at 10 µM) | % Inhibition of TNF-α |
| Isoxazole Derivative 1 | [Insert Data] |
| Isoxazole Derivative 2 | [Insert Data] |
| Celecoxib (Standard) | [Insert Data] |
| Diclofenac (Standard) | [Insert Data] |
Interpretation: Lower IC₅₀ values in Table 1 indicate greater cytotoxic potency. Higher percentage inhibition values in Table 2 indicate stronger anti-inflammatory activity. The performance of the isoxazole derivatives should be critically evaluated against the respective standards.
Section 5: Mechanistic Insights and Signaling Pathways
The observed biological activities of the isoxazole derivatives are likely mediated through the modulation of key signaling pathways. For instance, anti-inflammatory effects could be exerted through the inhibition of the NF-κB or JAK-STAT pathways, both of which are central to the inflammatory response.[7][13]
The NF-κB signaling pathway is a critical regulator of genes involved in inflammation and immunity.[7] Its inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α.
Similarly, the JAK-STAT pathway is another crucial signaling cascade for numerous cytokines and growth factors.[13][14] Its dysregulation is implicated in both inflammatory diseases and cancers.
Further mechanistic studies, such as western blotting for key phosphorylated proteins in these pathways, would be required to confirm the precise mechanism of action of any promising derivatives.
Section 6: Conclusion and Future Directions
This guide provides a standardized and robust framework for the initial benchmarking of this compound derivatives. By comparing their cytotoxic and anti-inflammatory activities against well-established drugs like Cisplatin, Celecoxib, and Diclofenac, researchers can effectively triage and prioritize compounds for further development. Derivatives that exhibit superior potency or a more favorable selectivity profile compared to the standards warrant progression to more complex preclinical models, including in vivo efficacy and toxicity studies. The ultimate goal is to identify novel isoxazole-based therapeutics with improved efficacy and safety profiles for the treatment of cancer and inflammatory diseases.
References
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In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[11][15][16]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist - ResearchGate. Available at:
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(tert-Butyl)-4-methylisoxazol-3-amine
This document provides a detailed protocol for the safe handling and disposal of 5-(tert-Butyl)-4-methylisoxazol-3-amine (CAS No. 120771-20-2). Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the ecosystem. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Immediate Safety Precautions
Before beginning any disposal procedure, it is imperative to understand the potential hazards associated with this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar isoxazole and amine compounds indicate a clear need for caution. Analogous compounds are known to be harmful if swallowed and can cause significant skin, eye, and respiratory irritation[1][2]. Therefore, treating this compound with a high degree of care is mandatory.
Hazard Profile Summary
The following table summarizes the anticipated hazard profile based on data from similar chemical structures and supplier information.
| Parameter | Data | Source(s) |
| CAS Number | 120771-20-2 | |
| Molecular Formula | C₈H₁₄N₂O | |
| Anticipated Hazard Codes | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory irritation) | [2][3] |
| Signal Word | Warning | [1] |
| Storage Temperature | 2-8 °C | |
| Incompatible Materials | Strong oxidizing agents | [3][4] |
Required Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against chemical exposure. The causality behind each piece of equipment is to create a barrier between the user and the hazardous material.
-
Eye Protection : Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. This is essential to prevent eye contact, which can cause serious irritation[1][4].
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use. This prevents direct skin contact, which may lead to irritation[2][5].
-
Protective Clothing : A standard laboratory coat must be worn to protect skin and personal clothing from contamination. Ensure it is fully buttoned[4].
-
Respiratory Protection : All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors[1][6]. If a fume hood is not available, a NIOSH/MSHA-approved respirator may be required[5].
Waste Characterization and Regulatory Classification
Proper disposal begins with correct waste classification. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics"[7].
-
Listed Wastes (F, K, P, U) : this compound is not found on the EPA's P or U lists of discarded commercial chemical products[8][9][10].
-
Characteristic Wastes (D) : The waste must be evaluated for the four hazardous characteristics:
-
Ignitability (D001) : The compound is a solid and not expected to be ignitable under standard conditions[11].
-
Corrosivity (D002) : As an amine, it may be basic, but it is not expected to be a strong corrosive. However, this should be confirmed with pH testing of any solutions[11].
-
Reactivity (D003) : The compound is generally stable but should be kept away from strong oxidizing agents[4][12]. It is not expected to be reactive by RCRA definitions.
-
Toxicity (D004-D043) : This is the most likely characteristic. While specific leaching data is unavailable, its classification as "Harmful if swallowed" suggests it could be considered toxic[2].
-
Step-by-Step Disposal Protocol
The mandated method for disposing of this compound is through a licensed hazardous waste disposal facility[13][14]. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sewer drain[13].
Step 1: Waste Segregation
Proper segregation is key to preventing dangerous chemical reactions.
-
Solid Waste : Collect pure this compound and any materials grossly contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated solid waste container[13][15].
-
Liquid Waste : If the compound is in a solution, collect it in a separate, dedicated liquid waste container. Do not mix with other solvent streams unless compatibility has been confirmed[11]. For example, keep halogenated and non-halogenated solvent wastes separate[11].
Step 2: Containerization
Select a container that is compatible with the waste and will not leak.
-
Use a container made of a material that will not react with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle for liquids).
-
The container must have a secure, screw-top cap to prevent leaks and spills[13].
-
Keep the container closed at all times except when adding waste[11][13].
Step 3: Labeling
All waste containers must be clearly and accurately labeled to ensure safe handling and proper disposal.
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all container contents, including solvents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started and the name of the generating researcher/laboratory.
-
Step 4: On-Site Accumulation and Storage
Store the waste container safely in the laboratory at or near the point of generation.
-
Store the container in a designated, well-ventilated area, such as a satellite accumulation area within the lab[4].
-
Ensure the storage location is away from incompatible materials, especially strong oxidizing agents[3].
-
The container should be in secondary containment (e.g., a plastic tub) to contain any potential leaks.
Step 5: Arranging for Final Disposal
Waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted licensed waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup[7].
-
Do not exceed the accumulation time limits for hazardous waste as defined by the EPA and your local regulations[16].
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation in the room.
-
Control Ignition Sources : Remove all sources of ignition from the area[3].
-
Don PPE : Before cleaning, don the full required PPE as described in Section 1.2.
-
Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent[13]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust[1][4].
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose : Seal and label the container holding the spill cleanup debris as hazardous waste and arrange for its disposal through your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- BenchChem. (n.d.). Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide.
- Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products.
- California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
- Tokyo Chemical Industry. (2024, November 28). Safety Data Sheet: 3-Amino-5-methylisoxazole.
- ChemicalBook. (n.d.). 5-Methylisoxazol-3-amine(1072-67-9).
- ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- Southwestern University. (n.d.). Hazardous Waste Determination Guide.
- NYS Department of Environmental Conservation. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet: 3-Hydroxy-5-methylisoxazole.
- Sigma-Aldrich. (n.d.). 3-Amino-5-tert-butylisoxazole 97%.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- ChemShuttle. (n.d.). 5-tert-butyl-4-methylisoxazol-3-amine.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- CymitQuimica. (2024, December 19). Safety Data Sheet: Phenyl (5-(tert-butyl)isoxazol-3-yl)carbamate.
- Difaem e.V. & Ecumenical Pharmaceutical Network. (n.d.). A safety and chemical disposal guideline for Minilab users.
- Pharma Guideline. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium.
- University of Texas at Austin. (1998, March). Procedures for Disposal of Hazardous Waste.
- SynZeal. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2018, March 29). Safety Data Sheet: 3-Hydroxy-5-methylisoxazole.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR website.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
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A Senior Application Scientist's Guide to Handling 5-(tert-Butyl)-4-methylisoxazol-3-amine: Essential Safety and Handling Protocols
This guide provides essential, immediate safety and logistical information for the handling of 5-(tert-Butyl)-4-methylisoxazol-3-amine (CAS 123535-98-0). As the toxicological properties of this specific compound are not fully investigated, this protocol is grounded in the established safety profiles of structurally similar isoxazole derivatives and authoritative chemical safety standards.[1] The primary objective is to empower researchers, scientists, and drug development professionals with a framework for minimizing exposure and ensuring operational safety.
At-a-Glance Hazard Assessment
Based on data from analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:
-
Skin Irritation (Category 2) : Causes skin irritation upon direct contact.[2][3][4]
-
Serious Eye Irritation (Category 2) : Causes serious and potentially damaging eye irritation.[2][3][4]
-
Respiratory Tract Irritation : Inhalation of dust or aerosols may cause respiratory irritation.[3][4][5]
-
Harmful if Swallowed (Acute Toxicity, Oral) : Ingestion may lead to adverse health effects.[4][5]
-
Potential for Explosive Decomposition : Some related compounds may decompose explosively with heat, shock, or friction.[2]
The Core Principle: Applying the Hierarchy of Controls
Before detailing Personal Protective Equipment (PPE), it is critical to understand that PPE is the last line of defense against chemical exposure.[6] The most effective safety protocols prioritize engineering and administrative controls to minimize hazards at their source.
Caption: The Hierarchy of Controls prioritizes safer lab practices over reliance on PPE.
Always handle this compound within a certified chemical fume hood to contain dust and vapors (Engineering Control).[2][3] Adhere strictly to Standard Operating Procedures (SOPs) and ensure all personnel are trained on the specific hazards of this compound (Administrative Control).
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. This selection is based on a risk assessment derived from hazard data for analogous isoxazole compounds.[4][7]
| Body Area | Required PPE | Standard/Specification | Rationale & Causality |
| Eyes/Face | Chemical Safety Goggles | ANSI Z87.1 / EN166 | Protects against splashes and airborne particles causing serious eye irritation.[1][8] |
| Face Shield (in addition to goggles) | ANSI Z87.1 / EN166 | Required when there is a significant risk of splashes or spills.[9] | |
| Hands | Nitrile Gloves (Double Gloving Recommended) | ASTM D6978 (Chemotherapy Glove Standard) | Provides a barrier against skin irritation.[2][10] Double gloving minimizes contamination transfer outside the work area.[6] Gloves must be changed immediately if contaminated or torn.[10] |
| Body | Laboratory Coat (Impermeable) | N/A | Must be long-sleeved with tight-fitting cuffs to protect skin from accidental contact.[10][11] |
| Respiratory | N95 Particulate Respirator (or higher) | NIOSH/MSHA Approved | Required when handling the solid compound outside of a fume hood or when dust generation is unavoidable to prevent respiratory irritation.[8][12] |
| Feet | Closed-toe Shoes | N/A | Prevents exposure from spills and dropped objects. |
Step-by-Step Safe Handling Workflow
A. Pre-Handling & Preparation
-
Verify Engineering Controls : Confirm that the chemical fume hood is operational and has a valid certification.
-
Assemble Materials : Gather all necessary equipment, including non-sparking tools, sealed containers for waste, and a chemical spill kit.
-
Don PPE : Put on all required PPE as detailed in the table above. Ensure the outer glove is placed over the cuff of the lab coat.[10]
B. Handling the Compound
-
Work in a Fume Hood : Conduct all weighing and transfers of the solid compound inside a chemical fume hood to prevent dust dispersion.[2]
-
Avoid Dust Creation : Handle the material gently. Do not grind or subject it to shock or friction, as this may pose an explosion risk.[2]
-
Portioning : Use a dedicated, labeled spatula for transfers.
-
Container Management : Keep the primary container tightly sealed when not in use.[1][2]
C. Post-Handling & Cleanup
-
Decontaminate Tools : Clean any non-disposable equipment that came into contact with the chemical.
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first and dispose of them inside the fume hood.[6] Wash hands thoroughly with soap and water after removing all PPE.[1][10]
-
Secure Storage : Store the compound in a cool, dry, well-ventilated area, away from heat and incompatible substances like strong oxidizing agents.[1][13] The storage area should be locked and clearly labeled.
Emergency Protocols: Exposure and Spill Response
Immediate and correct action during an emergency is crucial.
A. Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] If skin irritation occurs, seek medical attention.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][4]
-
Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.[3]
B. Chemical Spill Response Workflow
The following workflow must be initiated immediately for any spill of this compound.
Caption: Step-by-step workflow for responding to a chemical spill.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.
-
Waste Collection : All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
Disposal Method : Do not dispose of this chemical down the drain.[2] All waste must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][14] Before disposal of the container, ensure its contents are completely removed.[2]
References
- Tokyo Chemical Industry. (2024). Safety Data Sheet for 3-Amino-5-methylisoxazole.
-
Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet for 3-Hydroxy-5-methylisoxazole.
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
- CymitQuimica. (2024). Safety Data Sheet for Phenyl (5-(tert-butyl)isoxazol-3-yl)carbamate.
- SynZeal. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2018). Safety Data Sheet for 3-Hydroxy-5-methylisoxazole.
- American Society of Health-System Pharmacists (ASHP). (n.d.). Personal Protective Equipment.
- Biosynth. (2020). Safety Data Sheet.
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
- Fisher Scientific. (2021). Safety Data Sheet for 8-Pentadecanone.
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
- Fisher Scientific. (2023). Safety Data Sheet for 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid.
- Sigma-Aldrich. (2025). Safety Data Sheet for Terpinolene.
- Sigma-Aldrich. (2024). Safety Data Sheet for 2-Vinyl-1,3-dioxolane.
- Sigma-Aldrich. (2024). Safety Data Sheet.
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
